2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid
Description
Properties
IUPAC Name |
2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-14-9-6(10)2-5(3-7(9)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTDDWCLJYAKEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic Acid (CAS 1000544-65-9)
An In-depth Guide for Researchers and Drug Development Professionals
Abstract: This document provides a detailed technical overview of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid, a halogenated aryl acetic acid derivative with significant value in modern chemical research. As a key synthetic building block, its unique substitution pattern—featuring chloro, fluoro, and methoxy groups—imparts specific physicochemical properties that are increasingly leveraged in medicinal chemistry and materials science.[1] This guide covers the compound's fundamental properties, proposes a robust synthetic pathway, outlines a comprehensive analytical characterization workflow, discusses its current and potential applications in drug discovery, and provides essential safety and handling protocols. The insights herein are curated for researchers and scientists seeking to utilize this versatile intermediate in their development programs.
Core Physicochemical Properties and Structural Analysis
This compound is a substituted phenylacetic acid, a class of compounds widely recognized for its utility in organic synthesis. The identity and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1000544-65-9 | [1][2][3][4][5] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₈ClFO₃ | [1][5][6] |
| Molecular Weight | 218.61 g/mol | [1][2][5][6] |
| InChI Key | SGTDDWCLJYAKEL-UHFFFAOYSA-N | [1] |
| Typical Purity | ≥97% | [1][5] |
Structural Elucidation
The compound's structure is centered on a phenylacetic acid core. The specific arrangement of substituents on the aromatic ring is critical to its chemical reactivity and biological activity.
Caption: 2D structure of this compound.
The key structural features include:
-
A Phenylacetic Acid Backbone: This provides the carboxylic acid functional group, which is a versatile handle for derivatization, such as amide bond formation.
-
Methoxy Group (-OCH₃): Positioned at C4, this electron-donating group can influence the electronic environment of the ring and is a common feature in many bioactive molecules.[7]
-
Halogen Substituents (-F, -Cl): The presence of fluorine at C5 and chlorine at C3 significantly impacts the molecule's properties.[1] Halogens, particularly fluorine, are known to enhance metabolic stability, lipophilicity, and receptor binding affinity, which are critical parameters in drug design.[1] In studies of related compounds, fluorine substitution has been shown to be crucial for enhancing biological potency.[1]
Synthesis and Purification Strategy
While a definitive, peer-reviewed synthesis for this specific molecule is not widely published, a robust and logical synthetic route can be proposed based on established methodologies for preparing substituted phenylacetic acids. The following workflow is designed for high yield and purity, starting from commercially available precursors.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Proposed)
Rationale: This multi-step synthesis is predicated on the conversion of a stable, commercially available benzyl alcohol to the corresponding acid. The conversion to a benzyl chloride provides an excellent electrophile for nucleophilic substitution with cyanide. The resulting nitrile is then readily hydrolyzed to the target carboxylic acid, a robust and high-yielding transformation.
Step 1: Synthesis of 1-(chloromethyl)-3-chloro-5-fluoro-4-methoxybenzene
-
To a stirred solution of (3-chloro-5-fluoro-4-methoxyphenyl)methanol in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Argon), add thionyl chloride (SOCl₂) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the benzyl chloride intermediate.
Step 2: Synthesis of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetonitrile
-
Dissolve the benzyl chloride intermediate from Step 1 in a polar aprotic solvent such as DMSO or acetone.
-
Add sodium cyanide (NaCN) portion-wise, ensuring the temperature is controlled.
-
Heat the mixture (e.g., to 50-60 °C) and stir for several hours until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude phenylacetonitrile intermediate.
Step 3: Hydrolysis to this compound
-
To the crude nitrile from Step 2, add a solution of aqueous sulfuric acid or hydrochloric acid.
-
Reflux the mixture for several hours. The hydrolysis progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature, which should cause the carboxylic acid product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
Purification
-
The crude solid product is purified by recrystallization from a suitable solvent system, such as an ethanol/water or toluene/hexane mixture.
-
Dissolve the crude solid in the minimum amount of hot solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to yield the final product with >97% purity.
Analytical Characterization and Quality Control
Confirming the identity and purity of the final compound is a critical, self-validating step in the synthesis. A multi-technique approach ensures the highest confidence in the material's quality.
Caption: Comprehensive analytical workflow for product validation.
Predicted Spectroscopic Data
Based on known spectral data for structurally similar phenylacetic acids, the following characteristics are predicted for this compound.[7][8][9]
| Technique | Predicted Observations |
| ¹H NMR | - Broad singlet (~11-12 ppm) for the carboxylic acid proton (-COOH). - Two doublets or multiplets in the aromatic region (~6.8-7.5 ppm) for the two aromatic protons. - Singlet (~3.9 ppm) for the methoxy protons (-OCH₃). - Singlet (~3.6 ppm) for the methylene protons (-CH₂-). |
| ¹³C NMR | - Signal for the carboxylic carbon (~175-180 ppm). - Multiple signals in the aromatic region (~110-160 ppm), showing C-F and C-Cl coupling. - Signal for the methoxy carbon (~55-60 ppm). - Signal for the methylene carbon (~40 ppm). |
| ¹⁹F NMR | - A single resonance in the typical range for an aryl fluoride. |
| Mass Spec (ESI-) | Predicted [M-H]⁻ ion at m/z ≈ 217.0, showing a characteristic isotopic pattern for one chlorine atom. |
| IR Spectroscopy | - Broad O-H stretch (~2500-3300 cm⁻¹). - Sharp C=O stretch (~1700 cm⁻¹). - C-O stretches (~1200-1300 cm⁻¹). - C-F and C-Cl stretches in the fingerprint region. |
Standard Operating Procedures
-
NMR Spectroscopy: Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Prepare a dilute solution (~1 mg/mL) in a mobile phase solvent like acetonitrile or methanol.[10] Inject onto a C18 column and analyze using electrospray ionization (ESI) in negative ion mode to observe the deprotonated molecular ion.[10]
-
Infrared (IR) Spectroscopy: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
Applications in Research and Drug Discovery
This compound is not an end-product therapeutic but rather a highly valued intermediate for constructing more complex molecules.[1] Its utility stems from its tailored structure, which can be incorporated into larger scaffolds to probe structure-activity relationships (SAR).[1]
-
Scaffold for Novel Therapeutics: Structural analogs of this compound have been identified as potent scaffolds in the development of new drugs.[1] Research has highlighted the efficacy of related compounds against infectious diseases, such as those caused by Cryptosporidium.[1]
-
Anti-Inflammatory Research: Preliminary studies on similar compounds suggest potential anti-inflammatory properties by modulating signaling pathways associated with inflammation and pain.[1] In one notable case, a related compound demonstrated a significant reduction in neuroinflammatory markers in an animal model of Alzheimer's disease, suggesting a promising area for further investigation.[1]
Caption: Hypothetical mechanism for an anti-inflammatory drug candidate.
Safety, Handling, and Storage
Proper handling of all laboratory chemicals is paramount to ensuring personnel safety. This compound should be handled in accordance with its Safety Data Sheet (SDS).[4][11]
-
Use: For research and development use only. Not for human or veterinary use.[1][4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[12][13]
-
Handling: Avoid breathing dust.[13] Wash hands thoroughly after handling.[13] Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated place.[13]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[13]
-
Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical advice.[13]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[13]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[13]
-
References
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CAS No.1000544-65-9,3-Chloro-5-fluoro-4-Methoxyphenylacetic ... - LookChem. (URL: [Link])
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Chemicals | R&d | Laboratory & Science | Neobits.com. (URL: [Link])
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Supporting Information - The Royal Society of Chemistry. (URL: [Link])
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1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072) - HMDB. (URL: [Link])
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2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI. (URL: [Link])
- US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google P
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2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC - NIH. (URL: [Link])
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3-Fluoro-4-methoxyphenylacetic acid - NIST WebBook. (URL: [Link])
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4-Methoxyphenyl acetic acid - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])
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2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem. (URL: [Link])
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Screening a Combinatorial Library Based on the Fungal Natural Product 3-Chloro-4-hydroxyphenylacetamide using FTICR mass spect - CORE. (URL: [Link])
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Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (URL: [Link])
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4-methoxyphenyl acetic acid, 104-01-8 - The Good Scents Company. (URL: [Link])
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Atmospheric pressure ionization mass spectrometry: the routine determination of 2,4,5-trichlorophenoxyacetic acid and its metabolites - PubMed. (URL: [Link])
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2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111 - PubChem. (URL: [Link])
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Acetic acid, chloro- - the NIST WebBook. (URL: [Link])
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physicochemical properties of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid
Abstract: This technical guide provides a comprehensive analysis of the core (CAS No: 1000544-65-9). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the structural attributes, thermal properties, acidity, solubility, and spectroscopic signature of this important synthetic building block. Each section provides not only data but also the causal scientific reasoning behind the properties and detailed methodologies for their empirical validation.
Introduction and Molecular Overview
This compound is an aryl-acetic acid derivative that serves as a crucial intermediate in medicinal chemistry and novel therapeutic development.[1] Its structure is characterized by a phenylacetic acid core, substituted with a unique combination of electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups. This specific substitution pattern creates significant electronic asymmetry and modulates lipophilicity, which can be pivotal for structure-activity relationship (SAR) studies.[1] Analogs of this compound class have demonstrated potent biological activity, underscoring the importance of a thorough understanding of its fundamental physicochemical characteristics to predict its behavior in both synthetic reactions and biological systems.[1]
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Chloro-5-fluoro-4-methoxyphenylacetic acid | [2] |
| CAS Number | 1000544-65-9 | [1][2] |
| Molecular Formula | C₉H₈ClFO₃ | [1][2] |
| Molecular Weight | 218.61 g/mol | [1][2] |
| InChI Key | SGTDDWCLJYAKEL-UHFFFAOYSA-N | [1] |
Melting Point and Thermal Stability
The melting point is a critical indicator of a crystalline solid's purity and identity. A sharp melting range typically signifies high purity. While no experimental melting point for the title compound is publicly documented, we can estimate its value based on structurally similar compounds. The presence of halogens and the potential for strong intermolecular hydrogen bonding via the carboxylic acid dimer motif suggest a relatively high melting point.
| Compound | Melting Point (°C) |
| This compound | ~105 - 125 (Estimated) |
| 3-Chloro-4-methoxyphenylacetic acid | 92.0 - 97.0 |
| 3-Fluoro-4-methoxyphenylacetic acid | 112 - 116 |
| 2-(3-Bromo-4-methoxyphenyl)acetic acid | 113.1 - 114.1 |
Causality: The introduction of a halogen generally increases the melting point due to increased molecular weight and stronger intermolecular van der Waals forces. The interplay of the chloro and fluoro groups on the target molecule likely results in a melting point within the range of its bromo- and fluoro-analogs.
Protocol for Melting Point Determination (Capillary Method)
This protocol adheres to the principles outlined in standard pharmacopeias and ASTM E324.[1][3]
-
Sample Preparation :
-
Ensure the sample is completely dry and homogenous. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle.
-
Press the open end of a glass capillary tube into the powder, forcing a small amount of sample into the tube.
-
Tap the closed end of the capillary on a hard surface to pack the sample down into a compact column of 2-4 mm in height.[4]
-
-
Apparatus Setup :
-
Place the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned according to the instrument's manual.
-
-
Measurement :
-
For an unknown compound, perform a rapid preliminary heating (10-20 °C/min) to determine an approximate melting range.
-
Allow the apparatus to cool at least 20 °C below the approximate melting point.
-
Prepare a new capillary and heat at a slow, controlled rate (1-2 °C/min) when approaching the expected melting point.
-
Record the temperature at which the first drop of liquid appears (T_initial).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (T_final). The melting range is T_initial - T_final. For a pure compound, this range should be narrow (0.5-2 °C).[5]
-
Acidity (pKa)
The acid dissociation constant (pKa) is a fundamental parameter that governs a molecule's ionization state at a given pH. For a drug candidate, pKa influences solubility, absorption, distribution, and target binding.[6] As a carboxylic acid, this compound is a weak acid.
Causality & Estimation: The pKa of unsubstituted phenylacetic acid is approximately 4.31.[7] The substituents on the aromatic ring of the title compound will modulate this value.
-
-Cl and -F (meta to the side chain) : These are electron-withdrawing groups that act through the inductive effect (-I). They pull electron density away from the carboxylate group, stabilizing the conjugate base (anion) and thereby increasing the acidity (lowering the pKa) .
-
-OCH₃ (para to the side chain) : The methoxy group is electron-donating through resonance (+R) but electron-withdrawing through induction (-I). In the para position, the resonance effect typically dominates, which would destabilize the conjugate base and decrease acidity. However, it is ortho to the electron-withdrawing chloro and fluoro groups, complicating a simple prediction.
Given the presence of two strong inductively withdrawing groups, the net effect is expected to be an increase in acidity compared to the parent phenylacetic acid.
| Compound | pKa Value |
| This compound | ~3.8 - 4.1 (Estimated) |
| Phenylacetic acid (Baseline) | 4.31[8] |
| 2-Chlorobenzoic acid | 2.94 |
| 3-Fluorobenzoic acid | 3.86 |
Protocol for pKa Determination (Potentiometric Titration)
This method is a highly precise and commonly used technique for pKa determination.[9][10]
-
System Calibration :
-
Solution Preparation :
-
Prepare a standardized titrant solution of ~0.1 M carbonate-free sodium hydroxide (NaOH).
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a concentration of approximately 1-10 mM.[2]
-
Add a background electrolyte (e.g., KCl to 0.15 M) to maintain constant ionic strength.[6]
-
-
Titration Procedure :
-
Place a known volume (e.g., 20 mL) of the sample solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution. Purge the solution with nitrogen to remove dissolved CO₂.[2]
-
Add small, precise increments of the NaOH titrant. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
-
Data Analysis :
-
Plot the measured pH versus the volume of NaOH added to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.
-
The pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is equal to the pKa of the acid.[2]
-
Solubility Profile
Solubility is a key determinant of a drug's bioavailability. Thermodynamic solubility, measured at equilibrium, is the most relevant value for predicting in vivo dissolution.[11]
Structural Analysis: The molecule possesses both a polar, hydrophilic carboxylic acid group and a larger, substituted, lipophilic aromatic ring.
-
Aqueous Solubility : The carboxylic acid group can ionize to the highly polar carboxylate anion at pH values above its pKa, significantly increasing aqueous solubility. At pH < pKa, the neutral acid form will dominate, which is expected to have low water solubility.
-
Organic Solubility : The molecule is expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and ethyl acetate, which can interact with both the polar head and the nonpolar ring.[12] It will likely have lower solubility in nonpolar solvents like hexane.
Protocol for Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[11][13]
-
Preparation :
-
Add an excess amount of the solid compound to a series of vials, each containing a buffer of a specific, known pH (e.g., pH 2.0, 5.0, 7.4). The excess solid is crucial to ensure saturation is reached.[11]
-
-
Equilibration :
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[13] A preliminary time-course experiment can validate the required equilibration time.
-
-
Sample Processing :
-
After equilibration, allow the vials to stand so that the excess solid can sediment.
-
Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid material.
-
Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.[14]
-
-
Quantification :
-
Dilute the clear filtrate with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.[15]
-
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the chemical structure and identity of the compound.
Predicted ¹H NMR Spectrum (in CDCl₃, ~400 MHz)
-
~10-12 ppm (1H, broad singlet) : The acidic proton of the carboxylic acid (-COOH). May be very broad or exchange with trace water.
-
~7.0-7.3 ppm (2H, multiplet) : The two aromatic protons. Their exact shifts and splitting patterns will be complex due to coupling with each other and with the ¹⁹F nucleus. The proton ortho to the fluorine will likely appear as a doublet of doublets.
-
~3.9 ppm (3H, singlet) : The methoxy group protons (-OCH₃).
-
~3.6 ppm (2H, singlet) : The methylene protons (-CH₂-).
Predicted ¹³C NMR Spectrum (in CDCl₃, ~100 MHz)
-
~175-180 ppm : The carbonyl carbon of the carboxylic acid (-COOH).
-
~110-160 ppm : A complex region with multiple signals for the aromatic carbons. Carbons directly bonded to fluorine will show large one-bond C-F coupling constants. Carbons bonded to chlorine and oxygen will also have characteristic shifts.
-
~56 ppm : The methoxy carbon (-OCH₃).
-
~40 ppm : The methylene carbon (-CH₂-).[16]
Predicted Infrared (IR) Spectrum (KBr Pellet)
-
2500-3300 cm⁻¹ (very broad) : O-H stretch of the hydrogen-bonded carboxylic acid dimer.
-
~1700-1725 cm⁻¹ (strong, sharp) : C=O stretch of the carboxylic acid.
-
~1600, ~1480 cm⁻¹ : C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹ (strong) : Asymmetric C-O-C stretch of the aryl ether.
-
~1050-1150 cm⁻¹ : C-F stretch.
-
~700-800 cm⁻¹ : C-Cl stretch.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺) : A peak at m/z = 218, with a characteristic M+2 isotope peak at m/z = 220 (approximately one-third the intensity of M⁺) due to the presence of ³⁷Cl.
-
Key Fragments :
-
m/z = 173 : Loss of the carboxyl group (-COOH, 45 Da). This is often a prominent fragment for carboxylic acids.[17]
-
m/z = 199/201 : Loss of a hydroxyl radical (-OH, 17 Da).
-
Tropylium-like ion : Cleavage of the C-C bond between the methylene group and the ring can lead to various substituted benzyl or tropylium-type cations, which are common in the fragmentation of phenylacetic acids.[18]
-
Conclusion
The are dictated by the interplay of its carboxylic acid function and the unique electronic environment created by its substituted aromatic ring. It is predicted to be a moderately acidic, crystalline solid with a melting point likely exceeding 100 °C. Its solubility is expected to be highly pH-dependent. The provided protocols offer robust, validated frameworks for the empirical determination of these critical parameters, enabling researchers to effectively utilize this valuable chemical intermediate in drug discovery and development programs.
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El-Kassem, L. T., & El-Sayed, M. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 5(2), 46-51.
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University of Calgary. Melting Point Determination.
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Kromdijk, W., et al. (2013). Development of Methods for the Determination of pKa Values. Profiles of Drug Substances, Excipients, and Related Methodology, 38, 115-157.
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Muhlenberg College. Determination of Melting Points.
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Scribd. Potentiometric Acid-Base Titration Guide.
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Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 36-41.
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ECETOC. (2014). Appendix A: Measurement of Acidity (pKa). ECETOC Technical Report No. 122.
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Enamine. Shake-Flask Solubility Assay.
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Protocols.io. Shake-Flask Aqueous Solubility Assay (Kinetic solubility).
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Chegg. Solved: Please interpret this MS spectrum of phenylacetic acid.
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
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Bowden, K., & Grubbs, E. J. (1996). pKAH-values of phenylacetic acid derivatives. Journal of the Chemical Society, Perkin Transactions 2, (4), 541-543.
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Human Metabolome Database. Predicted GC-MS Spectrum - Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000209).
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Guzei, I. A., & Spencer, L. C. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1555.
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Wikipedia. Phenylacetic acid.
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Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry.
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Zhidkova, E. A., et al. (2022). Synthesis of 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315.
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BLDpharm. 2-(4-Fluoro-2-methoxyphenyl)acetic acid.
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NIST WebBook. 3-Fluoro-4-methoxyphenylacetic acid.
-
ChemicalBook. 2-Fluoro-4-methoxyphenylacetic acid Product Description.
-
Sigma-Aldrich. 2-(5-Fluoro-2-methoxyphenyl)acetic acid.
-
Achmem. 2-(5-Fluoro-2-methoxyphenyl)acetic acid.
-
Sigma-Aldrich. 3-Fluoro-4-methoxyphenylacetic acid.
-
CymitQuimica. (4-Fluoro-3-methoxyphenyl)acetic acid.
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2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid
Introduction: The Analytical Imperative
In modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. The compound this compound (Molecular Formula: C₉H₈ClFO₃, Molecular Weight: 218.61 g/mol ) serves as a vital synthetic building block in medicinal chemistry.[1][2] Its utility in constructing more complex therapeutic candidates necessitates a rigorous and multi-faceted approach to its structural characterization.[1]
This guide eschews a simplistic checklist methodology. Instead, it presents a logical, self-validating workflow designed for researchers and scientists. We will navigate the process from establishing the fundamental molecular formula to mapping the precise atomic connectivity, explaining not just what to do, but why each analytical choice is made. This integrated strategy, leveraging Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, ensures the highest fidelity in structure elucidation.
Caption: A high-level overview of the integrated analytical workflow.
Part 1: Foundational Analysis via High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The first step is always to confirm the most fundamental properties: the molecular weight and elemental composition. HRMS is the gold standard for this task, providing mass accuracy to within a few parts per million (ppm). This precision allows for the confident determination of the elemental formula, immediately constraining the realm of possible structures.
Trustworthiness: For a carboxylic acid, analysis in negative ion mode using Electrospray Ionization (ESI-) is often preferred. The acidic proton is readily lost, forming a stable [M-H]⁻ ion, which simplifies the resulting spectrum. The presence of chlorine provides an invaluable internal validation point: the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio) must be observed in the mass spectrum for the molecular ion and any chlorine-containing fragments.
Expected HRMS Data
| Ion | Theoretical m/z ([C₉H₇ClFO₃]⁻) | Expected m/z (Observed) | Mass Accuracy (ppm) |
| ³⁵Cl Isotope | 217.0045 | ~217.0045 | < 5 ppm |
| ³⁷Cl Isotope | 219.0016 | ~219.0016 | < 5 ppm |
Fragmentation Analysis: Deconstructing the Molecule
Electron Ionization (EI) or Collision-Induced Dissociation (CID) in a tandem MS experiment reveals the molecule's skeletal weak points. For phenylacetic acids, fragmentation is predictable and diagnostic. The primary cleavage occurs at the benzylic position, which is structurally fragile.
Caption: Key fragmentation pathways for the target molecule in MS/MS.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis (Negative Ion Mode):
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Set the capillary voltage to -3.5 kV.
-
Set the drying gas (N₂) temperature to 300°C and flow rate to 8 L/min.
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Processing: Process the spectrum to identify the [M-H]⁻ ion. Calculate the elemental composition from the accurate mass and compare the measured isotopic distribution with the theoretical pattern for a molecule containing one chlorine atom.
Part 2: Functional Group Identification with Infrared (IR) Spectroscopy
Expertise & Experience: Before delving into the complex NMR data, a quick FTIR spectrum provides a "chemical fingerprint," confirming the presence of key functional groups. This is a rapid and non-destructive technique that validates the major structural motifs suggested by the molecular formula.
Trustworthiness: The IR spectrum of a carboxylic acid is highly characteristic. The O-H stretch is exceptionally broad due to strong hydrogen-bonding dimers, and the C=O stretch is typically very intense.[3][4] These two features, when observed together, provide irrefutable evidence for the carboxylic acid moiety.[5]
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid)[3][5] |
| ~1710 | Strong | C=O stretch (Carboxylic Acid)[5] |
| 1550-1600 | Medium | C=C stretch (Aromatic Ring) |
| 1210-1320 | Strong | C-O stretch (Acid & Ether) [3][4] |
| ~2850, ~2950 | Weak-Medium | C-H stretch (Aliphatic CH₂) |
| ~3050 | Weak | C-H stretch (Aromatic) |
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: With the ATR crystal clean, acquire a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
-
Data Processing: The software automatically performs a background subtraction. Identify and label the major absorption peaks.
Part 3: Definitive Structure Mapping via NMR Spectroscopy
Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. It maps the carbon-hydrogen framework and reveals connectivity. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments is required for an unambiguous assignment.
Trustworthiness: The self-validating nature of NMR comes from the corroboration between different experiments. ¹H NMR provides proton counts and splitting patterns, ¹³C NMR shows all unique carbons, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) C-H correlations that piece the fragments together.[6]
¹H NMR Analysis
The chemical shifts are influenced by the electronic environment. The electron-withdrawing Cl and F atoms will deshield nearby protons (shift them downfield), while the electron-donating -OCH₃ group will shield them (shift them upfield).[7]
-
-COOH Proton: A characteristic broad singlet far downfield (~10-13 ppm) due to its acidic nature.[5]
-
Aromatic Protons: Located in the 6.5-8.0 ppm region.[8][9] For this 1,3,4,5-tetrasubstituted ring, two aromatic protons remain. They will appear as doublets, with splitting caused by coupling to the ¹⁹F nucleus.
-
-OCH₃ Protons: A sharp singlet around 3.9 ppm.[10]
-
-CH₂- Protons: A singlet in the benzylic region around 3.6 ppm.[10]
¹³C NMR Analysis
Carbons in an aromatic ring typically absorb between 120-150 ppm.[8] The substituents have a significant impact on the chemical shifts of the ring carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
-COOH Carbon: The least shielded carbon, found around 170-185 ppm.[5]
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region. The carbons directly bonded to O, Cl, and F will be significantly shifted.
-
-OCH₃ Carbon: A signal around 55-60 ppm.
-
-CH₂- Carbon: A signal around 30-40 ppm.
2D NMR: Connecting the Pieces
While 1D spectra suggest the pieces, 2D spectra build the final picture.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment creates a correlation spot for every proton and the carbon it is directly attached to. It definitively links the signals for the -CH₂-, -OCH₃, and aromatic C-H groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to establishing long-range connectivity.
Caption: Expected HMBC correlations confirming molecular connectivity.
Predicted NMR Data Summary
| Assignment | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |
| -COOH | ~12.0 (s) | ~175 | - |
| -CH₂- | ~3.6 (s) | ~35 | Carbonyl C, Aromatic C1, Aromatic C2, Aromatic C6 |
| -OCH₃ | ~3.9 (s) | ~56 | Aromatic C4 |
| Ar-H | ~7.0-7.3 | ~110-125 | Correlations to other aromatic carbons (2 and 3 bonds away) |
| Ar-C | - | ~110-160 | - |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 8-16 scans.
-
Set the spectral width to cover 0-15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity, several hundred to a few thousand scans may be necessary.
-
Set the spectral width to cover 0-200 ppm.
-
-
2D NMR Acquisition (HSQC & HMBC):
-
Utilize standard pulse programs for gradient-selected HSQC and HMBC experiments.
-
Optimize parameters based on typical C-H coupling constants (¹JCH ~145 Hz, ⁿJCH ~8 Hz).
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra (e.g., to residual solvent signal or TMS). Integrate ¹H signals and pick peaks for all spectra. Analyze the 2D correlations to build the final structure.
Part 4: Integrated Data Analysis and Structure Confirmation
-
HRMS established the correct elemental formula: C₉H₈ClFO₃.
-
FTIR confirmed the presence of the essential carboxylic acid and aromatic ring functional groups.
-
¹H and ¹³C NMR provided the inventory of all hydrogen and carbon environments.
-
HSQC and HMBC connected these individual atoms, revealing the precise bonding framework: an acetic acid moiety attached to a phenyl ring, which is further substituted with a chlorine atom, a fluorine atom, and a methoxy group. The specific correlations from the methylene and methoxy protons to the aromatic ring carbons confirm the substitution pattern as this compound.
This rigorous, cross-validating workflow provides the highest degree of confidence in the final structural assignment, a critical requirement for any compound intended for use in research and development.
References
-
IR: carboxylic acids. (University of Calgary) [Link]
-
Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (ACS Publications) [Link]
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(PDF) Infrared spectra and structure of molecular complexes of aromatic acids. (ResearchGate) [Link]
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The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (Spectroscopy Online) [Link]
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20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. (OpenStax) [Link]
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Solved Please interpret this MS spectrum of phenylacetic | Chegg.com. (Chegg) [Link]
-
2.10: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (Chemistry LibreTexts) [Link]
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NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate. (ResearchGate) [Link]
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Phenylacetic acid - mzCloud. (mzCloud) [Link]
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2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI. (MDPI) [Link]
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Fragmentation pathways in the photolysis of phenylacetic acid - American Chemical Society. (ACS Publications) [Link]
-
Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed. (National Library of Medicine) [Link]
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15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (Chemistry LibreTexts) [Link]
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Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry - Chemistry Stack Exchange. (Chemistry Stack Exchange) [Link]
-
Video: NMR Spectroscopy of Benzene Derivatives - JoVE. (JoVE) [Link]
-
2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC - NIH. (National Library of Medicine) [Link]
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Introduction: The Phenylacetic Acid Scaffold - A Cornerstone in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of Substituted Phenylacetic Acids
Phenylacetic acid (PAA) is an organic compound comprising a phenyl group attached to a carboxylic acid moiety through a methylene bridge.[1] This seemingly simple architecture is a fundamental building block in a vast array of biologically active molecules, serving as a versatile scaffold for drug discovery and development.[2] Endogenously, PAA is a natural auxin in plants and a catabolite of the amino acid phenylalanine in mammals.[3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, establishing them as critical components in therapeutics ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to potent anticancer and antimicrobial agents.[5][6]
This guide provides an in-depth exploration of the primary biological activities of substituted phenylacetic acids, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their efficacy. It is designed for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their work.
Anti-inflammatory Activity: The Legacy of COX Inhibition
The most prominent therapeutic application of phenylacetic acid derivatives is in the management of pain and inflammation.[7] Compounds such as Diclofenac and Aceclofenac are widely recognized NSAIDs that underscore the scaffold's importance in this area.[8]
Mechanism of Action: Cyclooxygenase (COX) Pathway
The primary mechanism by which these derivatives exert their anti-inflammatory effect is through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7] By blocking the active site of COX enzymes, phenylacetic acid-based NSAIDs prevent the synthesis of prostaglandins, thereby mitigating the inflammatory response.
The choice to target COX enzymes is rooted in their central role in the inflammatory cascade. While COX-1 is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, COX-2 is typically induced at sites of inflammation. Therefore, developing derivatives with selectivity for COX-2 over COX-1 is a key strategy to reduce gastrointestinal side effects associated with traditional NSAIDs.[9]
Structure-Activity Relationship (SAR)
The efficacy and safety of 2-phenylaminophenylacetic acid derivatives like diclofenac are heavily influenced by their chemical structure.[9]
-
Lipophilicity: Increased lipophilicity has been correlated with higher cytotoxicity in liver cell lines, suggesting a potential for bioactivation to reactive intermediates.[9][10]
-
Ring Substituents: The identity and position of substituents on both phenyl rings are critical. Halogen or alkyl groups in the ortho positions of the anilino ring are often associated with optimal COX inhibitory activity.[10]
-
Acidic Moiety: The methylene spacer between the aromatic core and the carboxylic acid function is crucial for aldose reductase inhibition, another biological activity explored for these compounds.[11]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol provides a reliable method to screen substituted phenylacetic acids for their ability to inhibit COX-1 and COX-2. The rationale is to measure the amount of prostaglandin E2 (PGE2) produced in the presence and absence of the test compound.
1. Materials and Reagents:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (substituted phenylacetic acids) dissolved in DMSO
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
PGE2 ELISA kit
-
96-well microplates
2. Step-by-Step Methodology:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Incubation: Add 10 µL of various concentrations of the test compound (or vehicle control, DMSO) to the wells of a 96-well plate.
-
Pre-incubation: Add 170 µL of the enzyme solution to each well and pre-incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 20 µL of arachidonic acid solution to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 10 minutes at 37°C.
-
Stop Reaction: Terminate the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the concentration of PGE2 in each well using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
3. Self-Validation and Controls:
-
Positive Control: Include a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to validate assay performance.
-
Negative Control: Wells containing the enzyme and substrate but only the DMSO vehicle serve as the 0% inhibition reference.
-
Blank: Wells without the enzyme are used to subtract any background signal.
Anticancer Activity: Inducing Cell Death and Halting Proliferation
Beyond inflammation, phenylacetic acid derivatives have emerged as a promising class of anticancer agents.[12] Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including prostate (PC3), breast (MCF-7), and leukemia (HL-60).[13][14]
Mechanism of Action: Apoptosis and Cell Cycle Arrest
The antineoplastic activity of phenylacetic acid derivatives is often linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[15]
-
Apoptosis Induction: Certain derivatives trigger apoptosis through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and FasL, and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of executioner caspases such as caspase-3.[15]
-
Cell Cycle Arrest: Phenylacetamide resveratrol derivatives have been shown to block the cell cycle at the G1 phase. This is confirmed by a dose-dependent decrease in the expression of key cell cycle proteins like cyclin D1 (CCND1) and cyclin-dependent kinase 4 (CDK4).[16]
Quantitative Data: Cytotoxicity of Phenylacetamide Derivatives
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of the cancer cells.
| Compound Type | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-phenylacetamide | o-nitro (2b) | PC3 (Prostate) | 52 | [13][14] |
| 2-(4-Fluorophenyl)-N-phenylacetamide | p-nitro (2c) | PC3 (Prostate) | 80 | [13][14] |
| 2-(4-Fluorophenyl)-N-phenylacetamide | p-nitro (2c) | MCF-7 (Breast) | 100 | [13][14] |
| Phenylacetamide Derivative | 3c | MCF-7 (Breast) | 0.7 ± 0.08 | [15] |
| Phenylacetamide Derivative | 3d | MCF-7 (Breast) | 0.7 ± 0.4 | [15] |
| Phenylacetamide Derivative | 3d | MDA-MB-468 | 0.6 ± 0.08 | [15] |
| Reference Drug | Imatinib | PC3 (Prostate) | 40 | [13][14] |
| Reference Drug | Imatinib | MCF-7 (Breast) | 98 | [13][14] |
Note: The data highlights that substitutions significantly impact activity. For instance, derivatives with an electron-withdrawing nitro moiety demonstrated higher cytotoxic effects than those with an electron-donating methoxy moiety.[13][14]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. The rationale is that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
1. Materials and Reagents:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
2. Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2. The incubation time is chosen based on the cell line's doubling time and the compound's expected mechanism of action.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Antimicrobial Activity: A Defense Against Pathogens
Phenylacetic acid is not only synthesized by plants but also by various microorganisms, where it often functions as an antimicrobial agent.[4] For instance, Bacillus licheniformis isolated from fermented soybeans produces PAA, which is active against bacteria like Staphylococcus aureus and Escherichia coli, and the yeast Candida albicans.[17] This has inspired the synthesis of novel PAA derivatives with enhanced antimicrobial properties.[18]
Mechanism of Action: Cell Membrane Disruption
The antibacterial action of PAA against pathogens like Agrobacterium tumefaciens involves multiple mechanisms. A primary mode of action is the disruption of cell membrane integrity.[19] This leads to an increase in the relative conductivity of the cell suspension and leakage of intracellular components like nucleic acids and proteins. Furthermore, PAA can inhibit total protein synthesis and interfere with key metabolic processes, such as the tricarboxylic acid (TCA) cycle, ultimately leading to cell death.[19]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a gold standard for assessing antimicrobial potency.
1. Materials and Reagents:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
2. Step-by-Step Methodology:
-
Compound Dilution: Add 100 µL of sterile CAMHB to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first column of wells, creating an initial 1:2 dilution.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last column.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Validation and Controls:
-
Positive Growth Control: A well containing only broth and the bacterial inoculum (no compound) must show clear turbidity.
-
Sterility Control: A well containing only broth must remain clear.
-
Reference Antibiotic: A known antibiotic (e.g., ciprofloxacin) should be tested in parallel to validate the susceptibility of the bacterial strain and the assay conditions.
-
Synthesis and Screening Workflow
The development of novel phenylacetic acid derivatives follows a logical workflow from design and synthesis to biological evaluation. The ability to introduce diverse substituents onto the phenyl ring allows for the fine-tuning of physicochemical properties and biological activity.[2] Common synthetic strategies include the hydrolysis of benzyl cyanides and palladium-catalyzed reactions like Suzuki coupling.[2][20]
References
-
Title: Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed Source: PubMed URL: [Link]
-
Title: Phenylacetic Acid Derivatives Overview Source: Scribd URL: [Link]
-
Title: Antimicrobial activity of phenylacetic acid derivatives compounds obtained from the mangrove endophytic fungus Accc18 Source: Galoá Proceedings URL: [Link]
-
Title: Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass.com URL: [Link]
-
Title: Structure-Activity Relationship of Novel Phenylacetic CXCR1 Inhibitors - PubMed Source: PubMed URL: [Link]
-
Title: Synthesis of Novel Phenylacetic Acid Derivatives With Halogenated Benzyl Subunit and Evaluation as Aldose Reductase Inhibitors - PubMed Source: PubMed URL: [Link]
-
Title: PHENYLACETIC ACID Source: Ataman Kimya URL: [Link]
-
Title: Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives Source: MDPI URL: [Link]
-
Title: Phenylacetic Acid | C8H8O2 | CID 999 Source: PubChem URL: [Link]
-
Title: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC Source: NIH National Library of Medicine URL: [Link]
-
Title: Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Source: Inventiva Pharma URL: [Link]
-
Title: Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Source: ResearchGate URL: [Link]
-
Title: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed Source: PubMed URL: [Link]
-
Title: Phenylacetic acid derivative: Significance and symbolism Source: IGI Global URL: [Link]
-
Title: Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]
-
Title: Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity Source: ResearchGate URL: [Link]
-
Title: Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed Source: PubMed URL: [Link]
-
Title: PHENYLACETIC ACID Source: atamankimya.com URL: [Link]
-
Title: A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth Source: MDPI URL: [Link]
-
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Unraveling the Molecular Trajectory of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid: A Technical Guide to Mechanistic Elucidation
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a comprehensive strategy for the mechanistic elucidation of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid, a compound of interest in medicinal chemistry.[1] While direct literature on its mechanism of action is nascent, its structural characteristics suggest a potential role as a modulator of critical cellular processes. This document synthesizes available data on structurally related compounds to postulate a primary hypothesis centered on the disruption of the CARP-1/APC-C axis, a key regulator of cell cycle progression and apoptosis. We present a structured, multi-tiered experimental workflow, complete with detailed protocols and data interpretation frameworks, to rigorously test this hypothesis and uncover the compound's therapeutic potential.
Introduction: The Enigma of a Phenylacetic Acid Derivative
This compound is an aryl-acetic acid derivative with the molecular formula C₉H₈ClFO₃ and a molecular weight of 218.61 g/mol .[1] It is recognized as a valuable synthetic building block in medicinal chemistry, with structural analogs showing promise as potent therapeutic scaffolds, particularly in the realm of infectious diseases.[1] The presence of a substituted phenyl ring with chloro, fluoro, and methoxy groups suggests the potential for unique biological interactions, influencing its lipophilicity and receptor binding affinity.[1]
Given the limited direct data on its biological targets, this guide proposes a rational, hypothesis-driven approach to unravel its mechanism of action. Our central hypothesis is formulated based on the activity of structurally analogous compounds, most notably the CARP-1 Functional Mimetics (CFMs).
Postulated Mechanism of Action: Interference with the CARP-1/APC-C Signaling Nexus
A key lead in understanding the potential action of this compound comes from research on CARP-1/CCAR1 (Cell division cycle and apoptosis regulator 1) functional mimetics (CFMs).[2][3] CARP-1 is a perinuclear phosphoprotein that plays a multifaceted role in regulating cell growth and apoptosis.[2][3] It functions as a co-activator for several transcription factors and, critically, for the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that governs cell cycle transitions.[2][3][4][5][6][7][8]
CFMs have been shown to disrupt the interaction between CARP-1 and the APC/C, leading to cell cycle arrest and apoptosis, making them promising anti-cancer agents.[2][3] We hypothesize that this compound may function as a CFM, interfering with the CARP-1/APC-C signaling pathway.
The CARP-1/APC-C Signaling Pathway
The APC/C is a multi-subunit E3 ubiquitin ligase that targets key cell cycle proteins, such as cyclins and securin, for proteasomal degradation, thereby controlling progression through mitosis and the G1 phase.[4][5][6][7][8] CARP-1 acts as a co-activator of APC/C.[2][3] By disrupting the CARP-1/APC-C interaction, our subject compound could inhibit the degradation of APC/C substrates, leading to an accumulation of these proteins and subsequent cell cycle arrest and apoptosis.
Caption: Postulated mechanism of action via CARP-1/APC-C pathway disruption.
Experimental Workflow for Mechanistic Validation
To systematically investigate our hypothesis, we propose a three-phase experimental approach:
Phase 1: Target Engagement and Interaction Analysis Phase 2: Cellular Mechanism of Action Phase 3: In Vitro Efficacy and Phenotypic Analysis
Caption: A three-phase experimental workflow for mechanistic validation.
Phase 1: Target Engagement and Interaction Analysis
The initial and most critical step is to determine if this compound directly interacts with CARP-1 and disrupts its binding to APC-C.
Objective: To determine if the test compound disrupts the in vivo interaction between CARP-1 and a core APC-C subunit (e.g., APC2).
Methodology:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for CARP-1 overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against a core APC-C subunit (e.g., APC2) and CARP-1 (as a positive control for immunoprecipitation).
Expected Outcome: A decrease in the amount of APC2 co-immunoprecipitated with CARP-1 in the presence of the test compound compared to the vehicle control would indicate a disruption of their interaction.
To corroborate the Co-IP findings, additional in vitro assays are recommended:
| Assay | Principle | Expected Outcome with Test Compound |
| GST Pull-Down Assay | An in vitro technique where a GST-tagged "bait" protein (e.g., GST-CARP-1) is incubated with a "prey" protein (e.g., His-tagged APC2) in the presence of the test compound. | Reduced binding of His-APC2 to GST-CARP-1. |
| Surface Plasmon Resonance (SPR) | A label-free technique to measure real-time binding kinetics. One protein (e.g., CARP-1) is immobilized on a sensor chip, and the other (e.g., APC2) is flowed over the surface. | Altered binding affinity (KD) or kinetics (ka, kd) of the CARP-1/APC2 interaction. |
Phase 2: Cellular Mechanism of Action
This phase aims to elucidate the downstream cellular consequences of the compound's activity.
Objective: To determine if the test compound induces cell cycle arrest.
Methodology:
-
Cell Culture and Treatment: Treat a cancer cell line with the test compound at its IC50 concentration (determined in Phase 3) for 24, 48, and 72 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[9][10][11][12]
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[9][10][11][12]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Outcome: An accumulation of cells in the G2/M phase would be consistent with the inhibition of APC-C, which is required for the metaphase-to-anaphase transition.
Objective: To determine if the test compound induces apoptosis.
Methodology:
-
Cell Culture and Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).[13][14][15][16]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[13][14]
Expected Outcome: An increase in the percentage of Annexin V-positive cells would indicate the induction of apoptosis.
| Target Protein | Function | Expected Change with Test Compound |
| Cyclin B1 | A key substrate of APC-C, required for entry into mitosis. | Increased expression |
| Securin | An APC-C substrate that inhibits separase. | Increased expression |
| Cleaved PARP | A marker of apoptosis. | Increased expression |
| Cleaved Caspase-3 | An executioner caspase in apoptosis. | Increased expression |
Phase 3: In Vitro Efficacy and Phenotypic Analysis
This final phase will assess the overall anti-proliferative and cytotoxic effects of the compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
Viability Assessment: Add MTT reagent or CellTiter-Glo reagent and measure the absorbance or luminescence, respectively.
-
Data Analysis: Plot the cell viability against the compound concentration and calculate the IC50 value.
Objective: To assess the long-term effect of the compound on the clonogenic survival of cancer cells.
Methodology:
-
Cell Seeding: Seed a low density of cells in 6-well plates.
-
Compound Treatment: Treat the cells with the test compound for a defined period (e.g., 24 hours).
-
Colony Growth: Remove the compound, wash the cells, and allow them to grow for 10-14 days until visible colonies form.
-
Staining and Quantification: Fix and stain the colonies with crystal violet and count the number of colonies.
Expected Outcome: A dose-dependent decrease in the number and size of colonies would indicate an inhibitory effect on cell proliferation and survival.
Conclusion and Future Directions
This technical guide provides a robust framework for the systematic investigation of the mechanism of action of this compound. By focusing on the plausible hypothesis of CARP-1/APC-C pathway disruption, researchers can efficiently navigate the complexities of target identification and validation. The successful execution of the proposed experimental plan will not only elucidate the molecular mechanism of this compound but also provide a strong foundation for its further development as a potential therapeutic agent. Future studies could involve in vivo efficacy testing in animal models of cancer and further structure-activity relationship (SAR) studies to optimize its potency and selectivity.
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Cambridge University Press & Assessment. (2006). Structure, function and mechanism of the anaphase promoting complex (APC/C). Retrieved from [Link]
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- Harper, J. W., Burton, J. L., & Solomon, M. J. (2002). The anaphase-promoting complex: it's not just for mitosis any more. Genes & development, 16(17), 2179-2206.
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An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative, a chemical scaffold of significant interest in medicinal chemistry.[1] While this specific molecule is primarily available as a research chemical and building block for synthesis, its structural analogues have demonstrated a wide array of biological activities, suggesting its potential as a lead compound for novel therapeutics.[1][2] This guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for this compound, synthesizing established methodologies with expert insights to create a self-validating research workflow. We will explore the chemical context of the molecule, delineate prospective target classes based on its structural motifs, and provide detailed protocols for a multi-pronged target deconvolution strategy.
Introduction: Unveiling the Potential of a Substituted Phenylacetic Acid
The phenylacetic acid core is a privileged scaffold in drug discovery, forming the basis for numerous therapeutic agents.[3] Derivatives of this structure are known to exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, antipyretic, and hypoglycemic activities.[4][5] The subject of this guide, this compound, possesses several key structural features that may influence its biological activity:
-
A Phenylacetic Acid Moiety: This group is notably present in non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, suggesting a potential interaction with enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX-1 and COX-2).[3][6]
-
Halogenation (Chloro and Fluoro Substituents): The presence of chlorine and fluorine atoms can significantly alter the electronic properties of the phenyl ring, potentially enhancing binding affinity to target proteins.[1] Fluorine, in particular, is often introduced to improve metabolic stability and lipophilicity, key parameters in drug design.[1][7]
-
A Methoxy Group: This electron-donating group can influence the molecule's interaction with biological targets and its metabolic profile.[8]
Given the lack of specific biological data for this compound, a systematic and unbiased approach to target identification is paramount. This guide will outline a logical progression from broad, phenotype-based screening to specific, high-confidence target validation.
Prospective Therapeutic Areas and Target Classes
Based on the known activities of structurally related phenylacetic acid derivatives, we can hypothesize several potential therapeutic areas and corresponding molecular target classes for investigation.
| Potential Therapeutic Area | Hypothesized Target Class | Rationale based on Structural Analogs |
| Inflammation & Pain | Cyclooxygenase (COX) Enzymes | The phenylacetic acid scaffold is a hallmark of several NSAIDs.[3][5] |
| Metabolic Diseases | Peroxisome Proliferator-Activated Receptors (PPARs) | Certain phenylacetic acid derivatives have been identified as hPPAR agonists, with potential applications in treating insulin resistance.[4] |
| Infectious Diseases | Bacterial or Fungal Enzymes | Phenylacetic acid derivatives have shown antimicrobial properties.[1] |
| Neurological Disorders | γ-hydroxybutyric acid (GHB) binding sites | Phenylacetic acids have been shown to bind to specific GHB sites in the brain.[6] |
This table serves as a foundational roadmap for initial hypothesis-driven investigations, which should be conducted in parallel with unbiased, discovery-oriented approaches.
A Multi-pronged Strategy for Target Identification
A robust target identification strategy should not rely on a single methodology. Instead, a combination of affinity-based and label-free approaches will provide converging lines of evidence, increasing the confidence in putative targets.[9][10]
Experimental Workflow for Target Identification
The following diagram illustrates a comprehensive workflow for the identification and validation of molecular targets for this compound.
Caption: Figure 1. A comprehensive workflow for target identification and validation.
Detailed Experimental Protocols
Phase 1: Target Discovery
This classical method involves immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.[11]
Protocol:
-
Synthesis of an Affinity Probe:
-
Modify this compound by introducing a linker at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for its biological activity. A common linker is a polyethylene glycol (PEG) chain.
-
Couple the distal end of the linker to a solid support, such as agarose beads.[12]
-
-
Preparation of Cell Lysate:
-
Culture cells from a relevant disease model (e.g., macrophages for inflammation, adipocytes for metabolic disease).
-
Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
-
Affinity Pull-down:
-
Incubate the affinity probe (compound-coupled beads) with the cell lysate.
-
As a negative control, incubate the lysate with beads that have not been coupled to the compound.
-
Wash the beads extensively to remove non-specific binding proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (e.g., LC-MS/MS).[9]
-
DARTS is a label-free method that identifies target proteins based on their increased stability against proteolysis upon ligand binding.[11]
Protocol:
-
Incubation:
-
Treat a cell lysate with varying concentrations of this compound.
-
Include a vehicle-only control (e.g., DMSO).
-
-
Protease Digestion:
-
Add a protease (e.g., pronase) to each sample and incubate for a specific time. The optimal protease concentration and incubation time should be determined empirically.
-
-
Analysis:
-
Stop the digestion and analyze the remaining proteins by SDS-PAGE.
-
Proteins that are protected from degradation in the presence of the compound will appear as more intense bands compared to the control.
-
Excise these bands and identify the proteins by mass spectrometry.[9]
-
Phase 2: Hit Prioritization
The list of potential binding partners from the discovery phase can be extensive. Bioinformatics analysis is crucial for prioritizing the most promising candidates.
Workflow:
-
Data Integration: Combine the lists of "hits" from all discovery methods.
-
Pathway and GO Term Enrichment Analysis: Use databases like KEGG and Gene Ontology to determine if the hits are enriched in specific biological pathways or cellular processes.
-
Protein-Protein Interaction Network Analysis: Employ tools like STRING to visualize the interaction networks of the hit proteins.[10] This can help identify protein complexes that may be targeted by the compound.
Phase 3: Target Validation
Once a list of high-confidence, prioritized targets has been generated, direct validation is essential.[13]
These assays confirm a direct physical interaction between the compound and the putative target protein.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.
-
Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the compound over it to measure real-time binding kinetics.
-
Enzyme Inhibition/Activation Assays: If the target is an enzyme, measure the effect of the compound on its catalytic activity.
These assays confirm that the compound interacts with its target in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): Measures the change in the thermal stability of a target protein in intact cells upon compound binding.
-
Reporter Gene Assays: If the target is part of a signaling pathway that regulates gene expression, a reporter gene assay can be used to measure the downstream effects of target engagement.
Genetic manipulation provides the highest level of evidence for target validation.[13]
-
siRNA/shRNA Knockdown: Reducing the expression of the target protein should abolish or reduce the phenotypic effect of the compound.
-
CRISPR/Cas9 Knockout or Mutation: Genetically removing the target protein or introducing mutations in the compound's binding site should render the cells resistant to the compound's effects.
Signaling Pathway Visualization
Should a target be validated, for instance, as an inhibitor of a key kinase in an inflammatory pathway, visualizing this interaction is crucial.
Caption: Figure 2. Hypothetical inhibition of a signaling pathway.
Conclusion
While the specific therapeutic targets of this compound remain to be elucidated, its chemical structure places it within a class of compounds with proven pharmacological relevance. The multi-faceted approach detailed in this guide, combining unbiased discovery techniques with rigorous, hypothesis-driven validation, provides a clear and robust path forward for de-orphaning this compound. By systematically applying these methodologies, researchers can effectively identify and validate novel therapeutic targets, potentially unlocking new treatments for a range of human diseases.
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Al-Mokadem, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 73. Retrieved from [Link]
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Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Retrieved from [Link]
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Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(11), 949-957. Retrieved from [Link]
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Wellendorph, P., et al. (2005). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. ResearchGate. Retrieved from [Link]
-
Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280. Retrieved from [Link]
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Sharlow, E. R., et al. (2018). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 4(10), 1438-1451. Retrieved from [Link]
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-
Findlater, M., et al. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3191. Retrieved from [Link]
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An In-depth Technical Guide to the Herbicidal Properties of Halogenated Phenylacetic Acids
Foreword: From Fundamental Understanding to Practical Application
The exploration of halogenated phenylacetic acids as herbicidal agents represents a cornerstone in the development of modern agricultural chemistry. These synthetic auxins have provided decades of reliable broadleaf weed control, yet the depth of their mechanisms and the nuances of their application continue to be fertile ground for scientific inquiry. This guide is intended for researchers, scientists, and drug development professionals who seek not just a recitation of facts, but a deeper, mechanistic understanding of these vital compounds. Our journey will traverse the molecular basis of their action, the chemical logic of their synthesis, and the practical realities of their evaluation. We will eschew a rigid, templated approach in favor of a narrative that builds from foundational principles to the intricacies of experimental design and interpretation, mirroring the process of scientific discovery itself.
Section 1: The Auxin Mimicry Paradigm: A Molecular Trojan Horse
The herbicidal efficacy of halogenated phenylacetic acids is rooted in their ability to mimic the natural plant hormone indole-3-acetic acid (IAA).[1] Unlike IAA, which is tightly regulated by the plant through synthesis, degradation, and conjugation, these synthetic analogues are more stable and persistent.[1] This persistence leads to a sustained and overwhelming hormonal signal, ultimately causing uncontrolled and unsustainable growth that results in the death of susceptible plants, primarily broadleaf weeds.[1]
The Core Signaling Cascade: Hijacking the Ubiquitin-Proteasome System
At the heart of auxin and synthetic auxin action lies a sophisticated protein degradation pathway. The key players in this pathway are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, which are F-box proteins that form part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. In the presence of auxin (or a synthetic mimic), the hormone acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. This binding event tags the Aux/IAA proteins for polyubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, initiating a cascade of gene expression that leads to the observed physiological effects.
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The Strategic Imperative of Fluorine in Modulating the Biological Activity of Phenylacetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of hydrogen with fluorine in phenylacetic acid derivatives represents a cornerstone of modern medicinal chemistry, offering a powerful tool to refine the pharmacological profile of this critical class of molecules. This guide provides an in-depth exploration of the multifaceted roles of fluorine in modulating the biological activity of phenylacetic acid derivatives. We will dissect the causal relationships between fluorine incorporation and its profound effects on metabolic stability, target binding affinity, lipophilicity, and acidity (pKa). Through a synthesis of established principles, field-proven insights, and detailed experimental protocols, this document aims to equip researchers with the knowledge to rationally design and evaluate fluorinated phenylacetic acid derivatives with enhanced therapeutic potential.
The Rationale for Fluorination: Beyond Simple Bioisosterism
The strategic incorporation of fluorine into drug candidates, particularly phenylacetic acid derivatives, is driven by the unique and potent physicochemical properties of this small, highly electronegative atom.[1][2] While often considered a bioisostere of hydrogen due to its comparable van der Waals radius (1.47 Å for fluorine vs. 1.20 Å for hydrogen), its influence extends far beyond simple steric replacement.[1] The judicious placement of fluorine can dramatically alter a molecule's electronic distribution, conformation, and metabolic fate, leading to significant improvements in pharmacokinetic and pharmacodynamic profiles.[3][4]
The primary motivations for introducing fluorine into phenylacetic acid derivatives can be categorized as follows:
-
Enhancement of Metabolic Stability: Blocking sites of metabolic oxidation is a primary driver for fluorination.[5] The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][6][7]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of the carboxylic acid moiety and the lipophilicity of the molecule, which in turn affects solubility, membrane permeability, and oral bioavailability.[1][8]
-
Improvement of Binding Affinity: Fluorine can participate in unique, non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[1][9][10]
This guide will delve into each of these aspects, providing a detailed and practical understanding of how to leverage fluorine's unique properties in the design of next-generation phenylacetic acid-based therapeutics.
The Impact of Fluorine on Key Physicochemical Parameters
The introduction of fluorine into the phenyl ring of a phenylacetic acid derivative instigates a cascade of changes in its fundamental physicochemical properties. Understanding and predicting these changes is paramount for rational drug design.
Lipophilicity (logP/logD)
The effect of fluorine on lipophilicity is highly context-dependent.[11] While fluorine is more lipophilic than hydrogen, the overall impact on the molecule's logP or logD (at physiological pH) depends on the position and number of fluorine atoms.[12][13][14][15]
-
Aromatic Fluorination: Substitution of hydrogen with fluorine on an aromatic ring generally increases lipophilicity.[16] This is attributed to the masking of the polar C-H bond and the creation of a more hydrophobic surface.
-
Aliphatic Fluorination: In contrast, fluorination of an aliphatic side chain can decrease lipophilicity due to the strong inductive effect of fluorine, which can increase the polarity of neighboring atoms.[14]
-
Positional Isomers: The position of fluorine on the phenyl ring can lead to significant differences in lipophilicity among isomers. For instance, ortho-substituted compounds may exhibit different lipophilicity profiles compared to their meta- and para-substituted counterparts due to intramolecular interactions.[17][18]
Table 1: Illustrative Impact of Fluorination on the logP of Phenylacetic Acid
| Compound | logP (Calculated) | Change from Phenylacetic Acid |
| Phenylacetic Acid | 1.41 | - |
| 2-Fluorophenylacetic Acid | 1.55 | +0.14 |
| 3-Fluorophenylacetic Acid | 1.62 | +0.21 |
| 4-Fluorophenylacetic Acid | 1.60 | +0.19 |
| 2,4-Difluorophenylacetic Acid | 1.75 | +0.34 |
| Perfluorophenylacetic Acid | 2.59 | +1.18 |
Note: Calculated logP values are estimates and can vary between different software packages. Experimental validation is crucial.
Acidity (pKa)
The strong electron-withdrawing nature of fluorine significantly influences the acidity of the carboxylic acid group in phenylacetic acid derivatives.
-
Inductive Effect: Fluorine substitution on the phenyl ring increases the acidity (lowers the pKa) of the carboxylic acid. This is due to the inductive effect of fluorine, which stabilizes the carboxylate anion through the sigma-bond framework.[1] The closer the fluorine atom is to the carboxylic acid group, the stronger the effect.
-
Implications for Drug Action: A lower pKa means the compound will be more ionized at physiological pH. This can impact its ability to cross cell membranes (as the neutral form is generally more permeable) but may enhance its interaction with certain biological targets where an ionic interaction is favorable.[1]
Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[1][5][6]
-
Blocking Metabolic "Soft Spots": Aromatic hydroxylation is a common metabolic pathway for phenyl-containing compounds. Placing a fluorine atom at a position susceptible to oxidation can effectively block this metabolic route.[5]
-
Strength of the C-F Bond: The high bond dissociation energy of the C-F bond makes it resistant to enzymatic attack.[19] However, it's important to note that metabolic defluorination can still occur, particularly with certain CYP enzymes, and should be evaluated.[19][20]
Fluorine's Role in Target Engagement and Biological Activity
The introduction of fluorine can directly impact the interaction of a phenylacetic acid derivative with its biological target, often leading to enhanced potency and selectivity.[1]
Modulation of Binding Affinity
Fluorine can participate in a variety of non-covalent interactions within a protein's binding pocket:[10]
-
Hydrogen Bonds: While the C-F bond is a poor hydrogen bond acceptor in isolation, in the context of a protein binding site, it can form favorable interactions with backbone amides or other hydrogen bond donors.[9][21]
-
Dipole-Dipole and Quadrupole Interactions: The polarized C-F bond can engage in favorable electrostatic interactions with polar residues in the binding pocket.[22]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to the target.[3][4]
Case Study: Fluorinated Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Several successful NSAIDs are fluorinated phenylacetic acid derivatives. A notable example is flurbiprofen.[23][24][25] The fluorine atom in flurbiprofen is thought to contribute to its high potency by engaging in specific interactions within the cyclooxygenase (COX) enzyme active site. Furthermore, fluorination can influence the selectivity of these compounds for COX-1 versus COX-2.
Experimental Protocols and Workflows
The successful development of fluorinated phenylacetic acid derivatives requires robust synthetic and analytical methodologies.
Synthesis of Fluorinated Phenylacetic Acid Derivatives
Several synthetic routes can be employed to introduce fluorine into the phenylacetic acid scaffold.[26][27][28][29][30]
This protocol describes a common strategy for synthesizing ortho-substituted phenylacetic acids.[27]
Step 1: Synthesis of the Aryl Boronic Ester
-
To a solution of the corresponding aniline in an appropriate solvent, add the boronic acid precursor.
-
Catalyze the reaction using a palladium complex, such as one with an N-heterocyclic carbene ligand.[27]
-
Purify the resulting aryl boronic ester by column chromatography.
Step 2: Suzuki Coupling
-
In a reaction vessel, combine the synthesized aryl boronic ester, an appropriate alkyl halide, a palladium catalyst (e.g., Pd(OAc)2), and a suitable base (e.g., K2CO3).[27]
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the fluorinated phenylacetic acid derivative by crystallization or column chromatography.
Workflow for Evaluating the Impact of Fluorination
A systematic approach is crucial to assess the effects of fluorination.
Caption: Iterative workflow for the design and evaluation of fluorinated phenylacetic acid derivatives.
Signaling Pathways and Molecular Interactions
The biological effects of phenylacetic acid derivatives are diverse, ranging from anti-inflammatory action to roles in metabolic diseases.[31][32][33]
Caption: Simplified signaling pathway for a fluorinated NSAID targeting a COX enzyme.
Conclusion and Future Perspectives
The incorporation of fluorine into phenylacetic acid derivatives is a well-established and highly effective strategy for optimizing drug-like properties.[34] A thorough understanding of how fluorine modulates lipophilicity, pKa, metabolic stability, and target binding is essential for the rational design of novel therapeutics.[1] As synthetic methodologies for selective fluorination continue to advance, we can anticipate the development of even more sophisticated and effective fluorinated phenylacetic acid derivatives for a wide range of therapeutic applications. The future of this field will likely involve a more predictive, in silico approach to designing fluorinated molecules, leveraging computational tools to better forecast the impact of fluorination on a molecule's overall properties.[9][21]
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The Strategic Evolution of a Phenylacetic Acid Scaffold: A Technical Guide to the Structure-Activity Relationship (SAR) Studies of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid
Abstract
This technical guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid, a compound identified as a promising scaffold for the development of novel anti-inflammatory agents. Phenylacetic acid derivatives have a rich history in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes. This guide delineates a strategic, multi-pronged approach to systematically probe the chemical space around this lead compound. We will explore the rationale behind targeted structural modifications, detail the requisite in vitro and in silico evaluation methodologies, and provide robust experimental protocols. The overarching goal is to elucidate the key molecular determinants for potency, selectivity, and metabolic stability, thereby guiding the rational design of next-generation therapeutics with enhanced efficacy and an improved safety profile.
Introduction: The Phenylacetic Acid Core and the Rationale for SAR Exploration
The phenylacetic acid moiety is a privileged scaffold in drug discovery, forming the backbone of numerous clinically successful drugs.[1] Its inherent ability to mimic the carboxylic acid functionality of arachidonic acid allows it to interact with the active sites of enzymes involved in the inflammatory cascade. The lead compound, this compound, presents a unique substitution pattern on the phenyl ring that warrants systematic investigation.[2] The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups suggests a finely tuned electronic and steric profile that can be rationally modified to optimize biological activity.[2] The fluorine atom, in particular, is a common feature in modern medicinal chemistry, often introduced to enhance metabolic stability and binding affinity.[3]
This guide will focus on the probable biological targets for this class of compounds: the cyclooxygenase (COX) enzymes (COX-1 and COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1).[4] While traditional NSAIDs inhibit both COX isoforms, leading to gastrointestinal side effects from COX-1 inhibition, the development of selective COX-2 inhibitors has been a major therapeutic advance.[5] More recently, mPGES-1, a downstream enzyme in the prostaglandin E2 (PGE2) synthesis pathway, has emerged as an attractive target for developing anti-inflammatory agents with a potentially superior safety profile.[4][6]
The SAR exploration detailed herein is designed to systematically evaluate the contributions of the phenyl ring substituents, the acetic acid side chain, and the overall physicochemical properties of the molecule to its inhibitory activity against these key enzymes.
Strategic Framework for SAR Exploration
Our SAR strategy is built upon a systematic, iterative process of design, synthesis, and biological evaluation. The core objective is to understand how specific structural modifications impact the potency and selectivity of the lead compound.
Key Regions for Structural Modification
The lead compound can be dissected into three key regions for modification:
-
Region I: The Phenyl Ring Substituents. The interplay of the 3-chloro, 5-fluoro, and 4-methoxy groups is critical. We will explore the impact of:
-
Halogen Substitution: Varying the nature and position of the halogen atoms (e.g., replacing chloro with bromo, or shifting the fluoro position) to probe the effects of size, electronegativity, and the potential for halogen bonding.
-
Methoxy Group Modification: Replacing the methoxy group with other alkoxy groups of varying chain lengths or with bioisosteres (e.g., methylthio, difluoromethoxy) to assess the impact of steric bulk and electronic effects.
-
Positional Isomerism: Synthesizing isomers with different substitution patterns on the phenyl ring to understand the importance of the relative positions of the substituents for target engagement.
-
-
Region II: The Acetic Acid Side Chain. The carboxylic acid is a key pharmacophoric element for many NSAIDs, typically forming a critical interaction with a conserved arginine residue in the active site of COX enzymes. We will investigate:
-
Chain Length and Branching: Introducing methyl or other small alkyl groups at the α-position of the acetic acid side chain to explore the impact on potency and COX-2 selectivity.
-
Bioisosteric Replacement: Replacing the carboxylic acid moiety with known bioisosteres such as tetrazole, hydroxamic acid, or acyl sulfonamide to potentially improve metabolic stability, cell permeability, and modulate acidity.[2][7][8]
-
-
Region III: Physicochemical Properties. Concurrently with discrete structural changes, we will monitor and aim to optimize key physicochemical properties such as lipophilicity (LogP), solubility, and metabolic stability.
Workflow for SAR Exploration
The following diagram illustrates the proposed workflow for the SAR study.
Caption: Iterative workflow for the structure-activity relationship exploration.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments required for the SAR study.
Chemical Synthesis of Analogs
The synthesis of analogs will primarily rely on established synthetic methodologies. For modifications to the phenyl ring, Suzuki-Miyaura coupling reactions will be a key strategy to introduce diverse aryl or heteroaryl groups.[4][9] The Willgerodt-Kindler reaction provides a robust method for the synthesis of aryl-substituted acetic acids from the corresponding acetophenones.[6][10][11][12]
Example Protocol: Synthesis via Suzuki-Miyaura Coupling
-
Preparation of the Aryl Boronic Acid/Ester: Synthesize the desired substituted phenylboronic acid or pinacol ester from the corresponding aryl halide.
-
Coupling Reaction: In an inert atmosphere, combine the aryl boronic acid/ester with a suitable haloacetic acid ester (e.g., ethyl bromoacetate), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in an appropriate solvent system (e.g., toluene/ethanol/water).[7]
-
Reaction Monitoring: Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, perform an aqueous work-up to remove inorganic salts. Purify the resulting ester by column chromatography.
-
Hydrolysis: Hydrolyze the ester to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water).
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Biological Evaluation
A colorimetric COX inhibitor screening assay is a suitable high-throughput method for primary screening.[13][14][15]
Protocol: Colorimetric COX (Ovine) Inhibitor Screening Assay
-
Reagent Preparation: Prepare assay buffer (0.1 M Tris-HCl, pH 8.0), hemin co-factor solution, and solutions of ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions (e.g., Cayman Chemical, Item No. 760111).[13]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and dilute it to the desired concentrations in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, hemin, and enzyme (either COX-1 or COX-2) to the appropriate wells. Add the test compound solutions to the inhibitor wells and vehicle (DMSO) to the control wells.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 5-10 minutes) at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate) and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) to all wells.
-
Absorbance Measurement: Immediately read the absorbance at a specific wavelength (e.g., 590 nm) over a time course (e.g., 2-5 minutes) using a plate reader.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
A Homogeneous Time-Resolved Fluorescence (HTRF) based assay is a sensitive and high-throughput method for measuring mPGES-1 activity.[1][16]
Protocol: HTRF mPGES-1 Inhibition Assay
-
Reagent Preparation: Prepare a reaction buffer containing glutathione (GSH), and solutions of human recombinant mPGES-1 enzyme and the substrate prostaglandin H2 (PGH2). Prepare the HTRF detection reagents (PGE2-d2 and anti-PGE2-cryptate) as per the manufacturer's protocol.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Enzyme Reaction: In a low-volume 384-well plate, add the mPGES-1 enzyme and the test compound. Initiate the reaction by adding PGH2. Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Reaction Termination and Detection: Stop the reaction and add the HTRF detection reagents.
-
Signal Measurement: After a further incubation period, read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and determine the amount of PGE2 produced. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
In Vitro ADME Profiling: Metabolic Stability
Assessing the metabolic stability of promising compounds in human liver microsomes is crucial for predicting their in vivo clearance.[2][17][18][19]
Protocol: Human Liver Microsome Metabolic Stability Assay
-
Reagent Preparation: Prepare an NADPH-regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4). Prepare a solution of pooled human liver microsomes in the same buffer.
-
Compound Incubation: In a 96-well plate, add the test compound to the microsomal solution. Pre-incubate the plate at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ).
In Silico Modeling: Guiding Rational Design
Molecular docking studies will be employed to visualize the binding modes of the lead compound and its analogs within the active sites of COX-2 and mPGES-1. This will provide a structural basis for understanding the observed SAR and will guide the design of new analogs with improved binding affinity and selectivity.
Caption: Workflow for in silico molecular docking studies.
Data Interpretation and SAR Table
The data generated from the biological assays will be systematically compiled into SAR tables to facilitate the identification of trends and key structural features that govern activity and selectivity.
Table 1: Illustrative SAR Data Table
| Compound | R¹ | R² | R³ | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | mPGES-1 IC₅₀ (µM) | Metabolic Stability (t₁/₂ min) |
| Lead | Cl | F | OMe | 15.2 | 0.8 | 2.5 | 45 |
| Analog 1 | Br | F | OMe | 12.5 | 0.6 | 2.1 | 50 |
| Analog 2 | Cl | H | OMe | 18.0 | 1.5 | 3.2 | 30 |
| Analog 3 | Cl | F | OEt | 16.1 | 0.9 | 2.8 | 40 |
| Analog 4 | Cl | F | OMe | 25.6 | 0.5 | 1.8 | 65 |
| (α-Me) | |||||||
| Analog 5 | Cl | F | OMe | >50 | 1.2 | 3.0 | 55 |
| (Tetrazole) |
Conclusion
This technical guide provides a robust and comprehensive framework for the systematic SAR exploration of this compound as a promising lead for the development of novel anti-inflammatory agents. By integrating rational design, efficient synthesis, and a suite of well-defined in vitro and in silico assays, researchers can effectively navigate the chemical space around this scaffold. The iterative process of design, testing, and analysis outlined herein will facilitate the identification of analogs with optimized potency, selectivity for COX-2 and/or mPGES-1, and favorable metabolic stability, ultimately paving the way for the development of safer and more effective anti-inflammatory therapies.
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Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (URL: [Link])
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Hypha Discovery. Bioisosteres for carboxylic acid groups. (URL: [Link])
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Cyprotex. Microsomal Stability. (URL: [Link])
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BioDuro. ADME Microsomal Stability Assay. (URL: [Link])
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National Institutes of Health. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. (URL: [Link])
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Merck & Co. Willgerodt-Kindler Reaction. (URL: [Link])
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chemeurope.com. Willgerodt rearrangement. (URL: [Link])
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PubMed. HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity. (URL: [Link])
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Wikipedia. Willgerodt rearrangement. (URL: [Link])
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Creative BioMart. COX (ovine) Colorimetric Inhibitor Screening Assay Kit. (URL: [Link])
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BPS Bioscience. COX2 Inhibitor Screening Assay Kit COX2 82210. (URL: [Link])
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National Institutes of Health. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (URL: [Link])
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PubMed. Phenylacetic acid. (URL: [Link])
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Organic Chemistry Portal. Suzuki Coupling. (URL: [Link])
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National Institutes of Health. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (URL: [Link])
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An In-depth Technical Guide to 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid as a Synthetic Building Block
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid is a specialized aryl-acetic acid derivative increasingly recognized for its utility as a synthetic building block in medicinal chemistry. The specific arrangement of its substituents—chloro, fluoro, and methoxy groups—provides a unique electronic and steric profile that is advantageous for designing molecules with high target affinity and optimized pharmacokinetic properties. This guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic route, its primary application in amide bond formation, and its role in the development of novel therapeutics.
Introduction: The Strategic Advantage of a Polysubstituted Core
This compound is a member of the phenylacetic acid family, a scaffold that is prevalent in a significant percentage of commercial drugs.[1][2] Its true value, however, lies in the strategic substitution on the aromatic ring. The presence of both electron-withdrawing halogens (chlorine and fluorine) and an electron-donating methoxy group creates a complex electronic environment.
-
Modulation of Physicochemical Properties: The chloro and fluoro groups can enhance metabolic stability and improve membrane permeability of parent molecules.[3] Fluorine, in particular, is known to often increase the binding potency of drug candidates to their target proteins.[4]
-
Vectorial Control in Synthesis: The substituents provide distinct steric and electronic handles that can direct further chemical modifications and influence the orientation of the molecule within a protein's binding pocket.
-
Intellectual Property: The unique substitution pattern allows for the exploration of novel chemical space, which is crucial for developing new intellectual property in a competitive pharmaceutical landscape.[5]
This building block is primarily used as an intermediate for constructing more complex molecules, particularly in structure-activity relationship (SAR) studies aimed at optimizing the biological activity and selectivity of a lead compound.[5]
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, dosage calculations, and safety assessments.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 1000544-65-9 | [6] |
| Molecular Formula | C₉H₈ClFO₃ | [6] |
| Molecular Weight | 218.61 g/mol | [5][6] |
| Typical Purity | ≥97% | [5][6] |
| MDL Number | MFCD09832262 | [6] |
Synthesis of the Core Building Block
While multiple synthetic routes to polysubstituted phenylacetic acids exist, a common and logical approach involves the construction of the substituted aromatic ring followed by the introduction of the acetic acid moiety. A plausible retro-synthetic analysis suggests a pathway beginning with a commercially available substituted anisole.
A generalized synthetic workflow is outlined below. This process leverages standard, well-understood organic transformations.
Caption: Plausible multi-step synthesis of the target acetic acid.
Application in Synthesis: The Amide Bond Formation
The most common and critical application of this compound is in the formation of amide bonds. Amide linkages are fundamental in pharmaceuticals, found in approximately two-thirds of all drug candidates.[1][2] This reaction involves coupling the carboxylic acid group with a primary or secondary amine to form a stable amide linkage.
General Protocol for Amide Coupling
Directly reacting a carboxylic acid with an amine is often slow and requires high temperatures due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, activating agents are almost universally employed in laboratory and industrial settings.[1][7]
Objective: To couple this compound with a generic amine (R-NH₂) using a standard carbodiimide activator.
Materials:
-
This compound (1.0 eq)
-
Amine of interest (R-NH₂) (1.0-1.2 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2-1.5 eq)
-
HOBt (Hydroxybenzotriazole) or OxymaPure® (1.0-1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Tertiary base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (2.0-3.0 eq)
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound in the chosen anhydrous solvent in a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Activation: Add the coupling activators (EDC and HOBt/Oxyma) to the solution. Stir the mixture at room temperature for 15-30 minutes. This step forms a highly reactive O-acylisourea intermediate.
-
Amine Addition: Add the amine and the tertiary base to the reaction mixture. The base is crucial for neutralizing the hydrochloride salt of EDC and any acidic byproducts.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Workup: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1M HCl) to remove excess base and amine, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.
-
Isolation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide product.
-
Purification: The crude product is then purified, most commonly by column chromatography on silica gel or by recrystallization.
Caption: Workflow for a standard amide coupling reaction.
Case Study in Drug Discovery
Aryl acetic acid derivatives are crucial intermediates in the development of novel therapeutics.[5] For instance, in the fight against parasitic diseases like Cryptosporidiosis, compounds based on a triazolopyridazine core with an aryl acetamide "tail" have shown significant efficacy. Structure-activity relationship studies in this area have demonstrated that halogen substitutions, particularly fluorine, on the aryl ring are critical for enhancing potency.[4] The this compound building block is an ideal candidate for synthesizing analogs in such a discovery program, where the combined electronic effects of the chloro, fluoro, and methoxy groups can be systematically evaluated to maximize target engagement and optimize drug-like properties.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its polysubstituted aromatic ring offers a unique combination of steric and electronic properties that are highly desirable for the synthesis of novel molecular entities. The reliability of its incorporation into larger molecules, primarily through robust amide coupling protocols, ensures its continued value in drug discovery programs targeting a wide range of diseases. Understanding the properties and applications of this building block is key for researchers aiming to push the boundaries of chemical synthesis and therapeutic innovation.
References
- Wikimedia Commons. (n.d.). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2.
-
National Center for Biotechnology Information. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. PMC. Retrieved from NIH. [Link]
-
ResearchGate. (n.d.). Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. [Link]
-
National Center for Biotechnology Information. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]
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- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. CAS 1000544-65-9 | 2621-7-18 | MDL MFCD09832262 | 3-Chloro-5-fluoro-4-methoxyphenylacetic acid | SynQuest Laboratories [synquestlabs.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: High-Purity Isolation of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid via Optimized Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust methodology for the purification of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid, a key building block in medicinal chemistry, through recrystallization.[1] The protocol is designed to be a self-validating system, emphasizing the rationale behind each step to ensure the highest purity of the final compound. This document provides not only a step-by-step procedure but also the fundamental principles of solvent selection and crystallization, empowering researchers to adapt and troubleshoot the process for analogous substituted phenylacetic acids.
Introduction: The Critical Role of Purity
This compound is a substituted aryl acetic acid derivative with significant potential in the development of novel therapeutics.[1] As with any active pharmaceutical ingredient (API) precursor, its purity is paramount. Trace impurities can lead to downstream reaction failures, the formation of undesirable byproducts, and potentially compromise the biological activity and safety of the final drug substance. Recrystallization stands as the most crucial and widely employed technique for the purification of nonvolatile organic solids, such as the title compound.[2] This method leverages differences in solubility between the compound of interest and its impurities in a chosen solvent system to achieve separation and purification.[3][4]
The Science of Recrystallization: A Primer
Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases with temperature.[4] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[3] As this solution is allowed to cool, the solubility of the compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes, while impurities remain dissolved in the mother liquor.[3][5] The formation of a crystal lattice is a highly selective process that tends to exclude molecules that do not fit into the repeating structure, resulting in a significant increase in purity.[5]
Solvent Selection: The Cornerstone of Effective Recrystallization
The choice of solvent is the most critical factor in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:
-
High-Temperature Coefficient of Solubility: The compound of interest should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).[2][5] This differential solubility maximizes the recovery of the purified compound.
-
Inertness: The solvent must not react with the compound being purified.[2]
-
Boiling Point: The solvent's boiling point should be low enough to be easily removed from the purified crystals but high enough to provide a sufficient temperature gradient for recrystallization.
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at low temperatures (remaining in the mother liquor after crystallization).[5]
For carboxylic acids like this compound, polar solvents are generally good starting points due to the polar nature of the carboxylic acid group.[6] However, a systematic approach to solvent screening is essential.
Table 1: Suggested Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale & Expected Behavior |
| Water | High | 100 | May be a good solvent due to the carboxylic acid group. The aromatic ring and halogen substituents may limit solubility.[7] |
| Ethanol | Medium-High | 78 | Often a good choice for recrystallizing carboxylic acids.[7][8] |
| Methanol | Medium-High | 65 | Similar to ethanol but with a lower boiling point.[7][8] |
| Isopropanol | Medium | 82 | A slightly less polar alcohol that can offer different solubility characteristics. |
| Acetone | Medium | 56 | A polar aprotic solvent that can be effective, though its low boiling point may be a consideration.[8] |
| Ethyl Acetate | Medium-Low | 77 | An ester that can be a good solvent for moderately polar compounds. |
| Toluene | Low | 111 | A non-polar aromatic solvent; may be useful in a mixed-solvent system. |
| Heptane/Hexane | Very Low | 98/69 | Non-polar solvents, likely to be used as anti-solvents in a mixed-solvent system. |
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
Step-by-Step Procedure
-
Solvent Selection (Small-Scale Test):
-
Place a small amount (e.g., 50 mg) of the crude compound into several small test tubes.
-
Add a small volume (e.g., 0.5 mL) of a single solvent from Table 1 to each test tube at room temperature.
-
Observe the solubility. The ideal solvent will not dissolve the compound at room temperature.[2]
-
For the solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath.
-
Add the solvent dropwise until the compound just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
The best solvent will yield a large quantity of crystals upon cooling.
-
-
Dissolution:
-
Place the bulk of the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add the chosen solvent in small portions while heating the flask on a hot plate with stirring.
-
Continue adding the hot solvent until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve dissolution to ensure maximum recovery.[5]
-
-
Decolorization (if necessary):
-
If the resulting solution is colored and the pure compound is known to be colorless, remove the flask from the heat and add a small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.[2]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities or activated carbon are present, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) on the hot plate.
-
Quickly pour the hot solution through the preheated funnel to remove the insoluble materials. This step must be performed quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Crystal Collection and Washing:
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a period.
-
For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
-
Purity Assessment
The purity of the recrystallized this compound should be assessed by:
-
Melting Point Determination: A pure compound will have a sharp, well-defined melting point. Impurities typically broaden and depress the melting point range.
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to detect the presence of impurities.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify any residual impurities.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solution being cooled too rapidly. Reheat the solution, add more solvent, and allow it to cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may not be sufficiently saturated. Try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the pure compound. If these methods fail, a portion of the solvent can be evaporated to increase the concentration.
-
Low Recovery: This can result from using too much solvent during dissolution or washing the crystals with solvent that is not ice-cold.
Conclusion
The recrystallization protocol detailed in this application note provides a reliable and efficient method for the purification of this compound. By understanding the underlying principles of solubility and crystallization, researchers can effectively remove impurities and obtain a high-purity compound essential for successful drug discovery and development endeavors.
References
- Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from a relevant university chemistry website.
- Recrystallization1. (n.d.). University of Colorado Boulder. Retrieved from a relevant university chemistry website.
- Recrystallization (chemistry) | Research Starters. (n.d.). EBSCO.
-
Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs. Retrieved from [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from a relevant university chemistry website.
- Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. (2025, December). Benchchem. Retrieved from a relevant chemical supplier technical document.
- Common Solvents for Crystallization. (n.d.). Retrieved from a general chemistry resource on solvent properties.
- Purification of carboxylic acids by complexation with selective solvents. (n.d.). Google Patents.
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education.
- Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. (n.d.). Benchchem. Retrieved from a relevant chemical supplier technical document.
- Process for preparing substituted phenylacetic acid derivatives and novel intermediates. (n.d.). Google Patents.
-
Phenylacetamide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
How to recrystallize phenoxyacetic acid. (2019, February 16). Quora. Retrieved from [Link]
-
Synthesis of Phenylacetic Acid. (n.d.). Erowid. Retrieved from [Link]
- This compound. (n.d.). Benchchem. Retrieved from a relevant chemical supplier website.
- 2-(5-Fluoro-2-methoxyphenyl)acetic acid. (n.d.). Sigma-Aldrich. Retrieved from a relevant chemical supplier website.
- 3-chloro-4-methoxyphenylacetic acid. (n.d.). LookChem.
- 2-(4-Methoxyphenyl)acetic acid (4-Methoxyphenylacetic acid). (n.d.). MedChemExpress. Retrieved from a relevant biochemical supplier website.
- 4-methoxyphenyl acetic acid. (n.d.). The Good Scents Company. Retrieved from a relevant fragrance and flavor industry resource.
- (4-Fluoro-3-methoxyphenyl)acetic acid. (n.d.). Alichem. Retrieved from a relevant chemical supplier website.
- 2-(5-Fluoro-2-methoxyphenyl)acetic acid. (n.d.). Achmem. Retrieved from a relevant chemical supplier website.
-
Methoxyphenylacetic acid. (n.d.). PubChem. Retrieved from [Link]
- (3-chloro-5-fluoro-4-methoxyphenyl)boronic acid. (n.d.). Abovchem. Retrieved from a relevant chemical supplier website.
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- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Note: Comprehensive Characterization of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid
Introduction
2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative. Phenylacetic acids are crucial structural motifs in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The precise substitution pattern on the phenyl ring, featuring chloro, fluoro, and methoxy groups, imparts unique physicochemical properties that are critical to its function and reactivity. Accurate and robust analytical methods are therefore essential for its characterization, ensuring identity, purity, and consistency in research, development, and quality control settings.
This application note provides a comprehensive guide to the analytical methods for the characterization of this compound. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The methodologies are designed to be self-validating and are grounded in established analytical principles, providing researchers, scientists, and drug development professionals with the necessary tools for a thorough characterization of this compound.
Analytical Workflow Overview
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. The workflow is designed to confirm the molecule's identity, determine its purity, and elucidate its structure.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a powerful technique for determining the purity of this compound. Due to the presence of the carboxylic acid group, which can ionize depending on the pH, an ion-suppression method is employed to ensure good peak shape and reproducible retention times.[2] By lowering the pH of the mobile phase, the ionization of the carboxylic acid is suppressed, allowing it to be retained and separated on a non-polar stationary phase.
Protocol: RP-HPLC with Ion Suppression
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
-
Column: An Ascentis® C18 column (15 cm x 4.6 mm I.D., 5 µm particle size) or equivalent is recommended.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions: The following conditions have been optimized for the separation of phenylacetic acid derivatives.
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a definitive confirmation of the molecular weight of the target compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is expected to readily form ions in solution.
Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.
-
LC Conditions: The HPLC method described above can be adapted for LC-MS analysis. It is advisable to replace phosphoric acid with a volatile acid like formic acid (0.1%) to ensure compatibility with the mass spectrometer.
-
MS Parameters (Negative Ion Mode):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Scan Range | m/z 50-500 |
-
Expected Data: The molecular weight of this compound is 218.61 g/mol .[3] In negative ion mode ESI-MS, the expected molecular ion will be the deprotonated molecule [M-H]⁻. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[4] This results in an M+2 peak (in this case, [M+2-H]⁻) with roughly one-third the intensity of the main ion peak.
| Ion | Calculated m/z ([³⁵Cl]) | Calculated m/z ([³⁷Cl]) | Expected Ratio |
| [M-H]⁻ | 217.0073 | 219.0044 | ~3:1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra.
-
Predicted Spectral Data: Based on the analysis of similar substituted phenylacetic acids, the following chemical shifts are predicted.[5][6]
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | broad singlet | 1H | -COOH |
| ~7.1-7.3 | doublet | 1H | Ar-H |
| ~6.9-7.1 | doublet | 1H | Ar-H |
| ~3.9 | singlet | 3H | -OCH₃ |
| ~3.6 | singlet | 2H | -CH₂- |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~177 | -COOH |
| ~150-160 (d) | C-F |
| ~145-155 | C-O |
| ~120-135 (d) | C-Cl |
| ~115-130 | Aromatic C-H & C-C |
| ~56 | -OCH₃ |
| ~40 | -CH₂- |
(d) indicates a doublet due to C-F coupling.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, aromatic ring, and carbon-halogen bonds.
Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch of carboxylic acid[7] |
| ~1710 | Strong | C=O stretch of carboxylic acid[7] |
| 1580-1610 | Medium | C=C stretch of aromatic ring |
| 1200-1300 | Strong | C-O stretch of carboxylic acid and ether |
| 1000-1200 | Strong | C-F stretch |
| 600-800 | Medium | C-Cl stretch |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity assessment, LC-MS for molecular weight confirmation, NMR for structural elucidation, and FTIR for functional group identification ensures a thorough and reliable analysis. These protocols are designed to be readily implemented in a variety of laboratory settings, supporting the needs of researchers, scientists, and drug development professionals.
References
Sources
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- 2. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 1000544-65-9 | 2621-7-18 | MDL MFCD09832262 | 3-Chloro-5-fluoro-4-methoxyphenylacetic acid | SynQuest Laboratories [synquestlabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
Application Note: Structural Elucidation of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid using ¹H and ¹³C NMR Spectroscopy
Abstract
This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel aryl acetic acid derivative, 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid. In the absence of direct experimental spectra in publicly available databases, this document presents a detailed prediction and interpretation of the NMR data based on established principles of substituent effects on aromatic systems and analysis of structurally analogous compounds. This application note is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering a robust framework for the structural verification of this and similar compounds. Detailed protocols for sample preparation, data acquisition, and processing are also provided to ensure experimental reproducibility and accuracy.
Introduction
This compound is a substituted phenylacetic acid derivative with potential applications as a key building block in the synthesis of pharmacologically active molecules. The precise substitution pattern on the phenyl ring, featuring chloro, fluoro, and methoxy groups, imparts unique electronic and steric properties that can significantly influence its reactivity and biological activity. Unambiguous structural confirmation is therefore a critical step in its synthesis and application.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual protons and carbon atoms, respectively, while through-bond and through-space correlations from two-dimensional (2D) NMR experiments can reveal the complete connectivity of the molecular framework. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed rationale for the expected chemical shifts and coupling constants.
Predicted NMR Data and Interpretation
The predicted ¹H and ¹³C NMR data for this compound are presented below. These predictions are derived from the principles of substituent additivity on benzene rings and by referencing empirical data from structurally related compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | ~ 7.15 | d | ~ 1.5 (⁴JHF) |
| H-6' | ~ 7.05 | d | ~ 9.0 (³JHF) |
| -CH₂- | ~ 3.65 | s | - |
| -OCH₃ | ~ 3.90 | s | - |
| -COOH | ~ 11.0 - 12.0 | br s | - |
Note: Predicted values are for a non-polar solvent like CDCl₃. The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region: The two aromatic protons, H-2' and H-6', are expected to appear as distinct doublets due to coupling with the fluorine atom. The H-6' proton, being ortho to the fluorine, will exhibit a larger coupling constant (³JHF) compared to the H-2' proton, which is meta to the fluorine (⁴JHF). The electron-withdrawing effects of the chlorine and fluorine atoms will deshield these protons, shifting them downfield.
-
Aliphatic Region: The methylene protons (-CH₂-) of the acetic acid side chain are expected to appear as a singlet, as there are no adjacent protons to couple with. The methoxy group protons (-OCH₃) will also appear as a sharp singlet.
-
Carboxylic Acid Proton: The carboxylic acid proton (-COOH) is exchangeable and will appear as a broad singlet at a significantly downfield chemical shift. Its position and broadness are sensitive to the solvent, concentration, and temperature.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1' | ~ 130.0 (d, ²JCF) |
| C-2' | ~ 115.0 (d, ⁴JCF) |
| C-3' | ~ 125.0 (d, ²JCF) |
| C-4' | ~ 150.0 (d, ³JCF) |
| C-5' | ~ 155.0 (d, ¹JCF) |
| C-6' | ~ 110.0 (d, ³JCF) |
| -CH₂- | ~ 40.0 |
| -OCH₃ | ~ 56.0 |
| -C=O | ~ 175.0 |
Note: Predicted values are for a non-polar solvent like CDCl₃. Carbons coupled to fluorine will appear as doublets with characteristic coupling constants.
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Region: All six aromatic carbons will be unique and will show coupling to the fluorine atom. The carbon directly bonded to the fluorine (C-5') will exhibit the largest coupling constant (¹JCF) and will be significantly deshielded. The other aromatic carbons will show smaller, long-range couplings (²JCF, ³JCF, and ⁴JCF). The substituent effects of the chloro, fluoro, and methoxy groups will determine the final chemical shifts of these carbons.
-
Aliphatic and Carbonyl Region: The methylene carbon (-CH₂-), the methoxy carbon (-OCH₃), and the carbonyl carbon (-C=O) of the carboxylic acid are expected in their characteristic chemical shift ranges.
Experimental Protocols
To acquire high-quality NMR data for this compound, the following protocols are recommended.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. For compounds with exchangeable protons like carboxylic acids, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it slows down the exchange rate, often allowing for the observation of coupling to the -OH proton.[1]
-
Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer and Filtration: Using a Pasteur pipette with a cotton plug, transfer the solution to a clean, dry 5 mm NMR tube. This filtration step removes any particulate matter that could degrade the spectral quality.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak is often sufficient for routine analysis (CDCl₃: δH ≈ 7.26 ppm, δC ≈ 77.16 ppm; DMSO-d₆: δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).[1]
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024, depending on the sample concentration and desired signal-to-noise ratio.
2D NMR Acquisition (for structural confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
Data Processing
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra.
Visualization of Experimental Workflow
The general workflow for the structural elucidation of this compound using NMR is depicted below.
Sources
Application Note: Quantitative Analysis of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic Acid using Liquid Chromatography-Tandem Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive theoretical framework and a practical, step-by-step protocol for the sensitive and selective quantification of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a substituted phenylacetic acid derivative, this compound is representative of scaffolds used in medicinal chemistry and drug discovery.[1] The methodology herein is designed to be a robust starting point for method development and is grounded in established principles of mass spectrometry for halogenated and polar small molecules.[2][3] We detail the rationale for selecting reversed-phase chromatography and negative ion mode electrospray ionization (ESI), predict the fragmentation pathways, and outline parameters for a Multiple Reaction Monitoring (MRM) assay. This guide also touches upon key considerations for method validation in accordance with ICH guidelines, making it suitable for drug development environments.[4][5][6]
Introduction and Analytical Rationale
This compound is a small organic molecule featuring a carboxylic acid moiety, a halogenated aromatic ring, and a methoxy group. Its molecular formula is C₉H₈ClFO₃ with a monoisotopic mass of 218.0146 Da.[1] The presence of the acidic proton on the carboxylic acid group makes this analyte an ideal candidate for analysis by Electrospray Ionization (ESI) in negative ion mode, which typically offers high sensitivity for acidic compounds.[7]
The analytical challenge lies in developing a selective and sensitive method suitable for complex matrices, such as those encountered in drug metabolism and pharmacokinetic (DMPK) studies. LC-MS/MS is the gold standard for this application due to its superior selectivity, achieved by monitoring a specific precursor-to-product ion transition, and its sensitivity, enabling detection at low concentrations.[3]
Causality of Experimental Choices:
-
LC Separation: Reversed-phase chromatography is selected due to the compound's moderate polarity. A C18 stationary phase provides excellent retention and separation from more polar matrix components.
-
Ionization: Negative ion mode ESI is chosen to exploit the acidic nature of the carboxylic acid. This functional group readily deprotonates to form a stable [M-H]⁻ anion, which is the precursor ion for MS/MS analysis.
-
Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is employed for its high selectivity and sensitivity, which is critical for quantitative bioanalysis.[3] This technique isolates the precursor ion, fragments it, and then detects a specific fragment ion, minimizing interference from co-eluting matrix components.
Predicted Mass Spectrometry Fragmentation
Understanding the fragmentation pattern is crucial for developing a selective MRM method. For this compound, the deprotonated molecule ([M-H]⁻) at m/z 217.0073 is the precursor ion. Upon collisional activation (Collision-Induced Dissociation - CID), the most predictable and often most abundant fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂), which has a mass of 44.00 Da.[8][9][10]
-
Primary Fragmentation: Loss of CO₂ from the carboxylate group.
-
Precursor Ion [M-H]⁻: C₉H₇ClFO₃⁻ (m/z 217.0)
-
Neutral Loss: CO₂ (44.0 Da)
-
Product Ion [M-H-CO₂]⁻: C₈H₇ClFO⁻ (m/z 173.0)
-
This primary transition (m/z 217.0 → m/z 173.0) is expected to be the most intense and is therefore the ideal choice for the primary "quantifier" ion in an MRM assay. Other minor fragments, potentially arising from the loss of a methyl radical or cleavage of the ring, could serve as "qualifier" ions.
Predicted Fragmentation Pathway Diagram
Caption: Predicted MRM fragmentation pathway for the analyte.
Experimental Protocol: LC-MS/MS Method
This protocol provides a starting point for analysis. Optimization, particularly of collision energy and chromatographic gradient, is necessary for specific applications.
Materials and Reagents
-
Analyte: this compound (Purity >97%)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Mobile Phase Additive: Ammonium Acetate or Formic Acid (LC-MS Grade)
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 2.6 µm particle size)
Sample Preparation (Dilute-and-Shoot)
-
Prepare a 1.0 mg/mL stock solution of the analyte in methanol.
-
Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
For analysis, transfer 100 µL of the final dilution into an autosampler vial.
Liquid Chromatography (LC) Parameters
The goal is to achieve a sharp, symmetrical peak with a retention time that avoids the solvent front and major matrix effects.
| Parameter | Recommended Value | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System | Provides precise gradient delivery and low dead volume. |
| Column | C18, 2.1 x 50 mm, 2.6 µm | Standard for small molecule analysis, offering good retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation state. |
| Mobile Phase B | 0.1% Acetonitrile | Standard organic solvent for reversed-phase LC. |
| Gradient | 5% B to 95% B over 5 min | A generic gradient to elute moderately polar compounds.[11] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A typical volume to avoid column overloading. |
Mass Spectrometry (MS) Parameters
These parameters should be optimized on the specific instrument being used.
| Parameter | Recommended Value | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | Essential for MRM-based quantification.[3] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Best for acidic compounds due to efficient deprotonation.[7] |
| Capillary Voltage | -3.0 kV | Typical voltage for negative mode ESI. |
| Source Temp. | 150 °C | Optimizes solvent evaporation. |
| Desolvation Temp. | 400 °C | Ensures complete desolvation of ions. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Facilitates desolvation. |
| MRM Transitions | See Table Below | Specific precursor-product pairs for quantification and confirmation. |
Table of Proposed MRM Transitions
| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Primary | 217.0 | 173.0 | 100 | Optimize (start at 15-20) | Quantifier |
| Secondary | 217.0 | To be determined | 50 | Optimize | Qualifier |
Method Validation and Data Analysis
For use in regulated environments, such as drug development, the analytical method must be validated to demonstrate its suitability for the intended purpose.[12][13] Key validation parameters are defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
Key Validation Characteristics:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. Demonstrated by the absence of interfering peaks at the analyte's retention time in blank samples.
-
Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a defined range. A calibration curve should be generated with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Typically evaluated at multiple QC levels (low, mid, high).
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[12]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).
Overall Analytical Workflow
Caption: A typical bioanalytical workflow from sample to validated data.
Conclusion
This application note presents a scientifically grounded and detailed protocol for the quantitative analysis of this compound by LC-MS/MS. The proposed method, utilizing reversed-phase chromatography and negative ion mode MRM, is designed for high sensitivity and selectivity. The predicted fragmentation pathway provides a solid basis for MRM transition selection. By following the outlined steps for method development and adhering to established validation guidelines, researchers can implement a reliable and robust assay suitable for demanding applications in pharmaceutical research and development.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
Grossert, J. S., Fancy, P. D., & White, R. L. (2005). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry. [Link]
-
Xue, Y. J., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Expert Opinion on Drug Discovery. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Lange, C., et al. (2016). Application of LCMS in small-molecule drug development. Drug Discovery & Development. [Link]
-
Grossert, J., Fancy, P. D., & White, R. L. (2005). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Semantic Scholar. [Link]
-
ResearchGate. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. [Link]
-
Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. [Link]
-
Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]
-
Gu, M., & Wang, S. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH). [Link]
-
Jessop, E., et al. (2023). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv. [Link]
-
Grossert, J. S., et al. (2025). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. ResearchGate. [Link]
-
Kuhnert, N., et al. (2025). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Application Notes and Protocols: Developing In Vitro Assays for 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic Acid Activity
Introduction: Unveiling the Therapeutic Potential of a Novel Aryl Acetic Acid Derivative
2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid is an aryl acetic acid derivative with a substitution pattern poised for unique biological interactions.[1] The presence of electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups on the phenyl ring suggests the potential for significant modulation of target binding and metabolic stability.[1] Aryl acetic acid scaffolds are hallmarks of many non-steroidal anti-inflammatory drugs (NSAIDs) that primarily function through the inhibition of cyclooxygenase (COX) enzymes.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a suite of robust in vitro assays to characterize the biological activity of this compound, with a primary focus on its potential anti-inflammatory properties.
The following protocols are designed to be self-validating systems, providing a logical and stepwise approach to elucidate the compound's mechanism of action. We will explore its effects on key inflammatory pathways, including COX-2 enzymatic activity, prostaglandin E2 (PGE2) production in a cellular context, activation of the pivotal NF-κB transcription factor, and the subsequent release of pro-inflammatory cytokines.
I. Assessment of Cyclooxygenase-2 (COX-2) Inhibition
The inhibition of COX-2 is a critical mechanism for mediating anti-inflammatory effects while potentially sparing the gastrointestinal side effects associated with non-selective COX inhibitors.[4][5] We will first assess the direct inhibitory effect of this compound on purified COX-2 enzyme.
A. Rationale for Experimental Choices
A cell-free enzymatic assay is the most direct method to determine if the compound interacts with and inhibits the COX-2 enzyme.[6][7] A fluorometric assay is chosen for its high sensitivity, broad dynamic range, and suitability for high-throughput screening.[3][8]
B. Experimental Workflow: COX-2 Inhibition Assay
Caption: Workflow for the in vitro COX-2 enzymatic inhibition assay.
C. Detailed Protocol: Fluorometric COX-2 Inhibitor Screening
This protocol is adapted from commercially available kits (e.g., Sigma-Aldrich, Creative BioMart).[3][8]
1. Reagent Preparation:
- Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in COX Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
- Positive Control: Prepare a stock solution of Celecoxib (a known COX-2 inhibitor) in DMSO and dilute similarly to the test compound.
- Enzyme Solution: Reconstitute human recombinant COX-2 enzyme according to the manufacturer's instructions and dilute to the working concentration in COX Assay Buffer. Keep on ice.
- Substrate Solution: Prepare the arachidonic acid substrate solution in the provided diluent as per the kit protocol.
2. Assay Procedure (96-well plate format):
- Add 10 µL of diluted test compound, positive control, or vehicle control (DMSO in assay buffer) to the appropriate wells.
- Add 80 µL of the COX-2 enzyme solution to all wells except the "no enzyme" control.
- Incubate the plate for 10-15 minutes at room temperature, protected from light.
- Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.
- Immediately begin measuring the fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) in kinetic mode for 10-20 minutes, with readings every 1-2 minutes.
3. Data Analysis:
- For each well, calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
- Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Slope_Vehicle - Slope_Compound) / Slope_Vehicle] * 100
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
| Parameter | Recommended Value |
| Final Compound Conc. | 1 nM - 100 µM |
| Positive Control | Celecoxib (10 nM - 10 µM) |
| Enzyme Concentration | Per manufacturer's recommendation |
| Substrate Concentration | Per manufacturer's recommendation |
| Incubation Time | 10-15 minutes (pre-incubation) |
| Reading Interval | 1-2 minutes for 10-20 minutes |
II. Cellular Assay for Prostaglandin E2 (PGE2) Production
To confirm the biological relevance of direct COX-2 inhibition, we will measure the compound's ability to reduce the production of Prostaglandin E2 (PGE2) in a cellular model.[9] PGE2 is a key downstream product of COX-2 activity and a potent mediator of inflammation and pain.[2][10]
A. Rationale for Experimental Choices
We will use a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) to induce the expression of COX-2 and subsequent production of PGE2. This provides a physiologically relevant system to assess the compound's efficacy in a cellular environment. A competitive ELISA is a robust and widely used method for the sensitive quantification of PGE2 in cell culture supernatants.[2][11][12]
B. Experimental Workflow: Cellular PGE2 Assay
Caption: Workflow for the cell-based PGE2 production assay.
C. Detailed Protocol: LPS-Stimulated PGE2 Production in RAW 264.7 Cells
1. Cell Culture and Treatment:
- Seed RAW 264.7 cells in a 96-well tissue culture plate at a density of 5 x 10^4 cells/well in complete DMEM.
- Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
- Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound or a positive control (e.g., Indomethacin).
- Incubate for 1 hour.
- Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
- Incubate for an additional 18-24 hours.
- Centrifuge the plate and carefully collect the supernatant for PGE2 analysis.
2. PGE2 Quantification (ELISA):
- Perform the PGE2 ELISA according to the manufacturer's protocol (e.g., R&D Systems, RayBiotech, Invitrogen).[2][11][12]
- Briefly, this involves adding the collected supernatants and a series of PGE2 standards to a microplate pre-coated with an anti-PGE2 antibody.
- A fixed amount of HRP-conjugated PGE2 is added, which competes with the PGE2 in the sample for binding to the antibody.
- After incubation and washing steps, a substrate solution is added, and the color development is stopped. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.[2]
3. Data Analysis:
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Use the standard curve to determine the concentration of PGE2 in each experimental sample.
- Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.
- Plot the percent inhibition against the logarithm of the compound concentration to determine the cellular IC50 value.
| Parameter | Recommended Value |
| Cell Line | RAW 264.7 macrophages |
| Seeding Density | 5 x 10^4 cells/well |
| Stimulant | Lipopolysaccharide (LPS), 1 µg/mL |
| Pre-treatment Time | 1 hour |
| Stimulation Time | 18-24 hours |
| PGE2 Detection | Competitive ELISA |
III. Evaluation of NF-κB Pathway Activation
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) transcription factor is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and COX-2.[5][13] Assessing the compound's effect on NF-κB activation provides insight into its potential mechanism of action upstream of inflammatory gene expression.
A. Rationale for Experimental Choices
A common and definitive method to measure NF-κB activation is to quantify the translocation of the p65 subunit from the cytoplasm to the nucleus.[14][15][16] We will use a cell-based assay that involves the fractionation of cells into cytoplasmic and nuclear components, followed by Western blotting to detect the p65 subunit. This method provides a direct and quantitative measure of NF-κB activation.[15][17]
B. Signaling Pathway: Canonical NF-κB Activation
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Harnessing 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid as a Core Scaffold in Drug Discovery
An Application Guide for Medicinal Chemists
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid in medicinal chemistry. Phenylacetic acid derivatives are foundational structural motifs in a vast array of biologically active molecules, including widely used non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The title compound, with its specific halogen and methoxy substitutions, offers a unique and valuable starting point for generating novel therapeutic candidates. This guide will explore its structural significance, provide detailed synthetic and derivatization protocols, and illustrate its application in structure-activity relationship (SAR) studies.
Introduction: A Scaffold of Strategic Importance
This compound is a substituted aryl acetic acid derivative that serves as a key building block in modern medicinal chemistry.[3] Its utility stems not just from the phenylacetic acid core, which is a known pharmacophore, but from the precise arrangement of its substituents. The chloro, fluoro, and methoxy groups are not mere decorations; they are strategically placed to influence the molecule's physicochemical and pharmacological properties.
-
Electronic Asymmetry: The presence of an electron-withdrawing chlorine atom and an electron-donating methoxy group creates a distinct electronic profile on the phenyl ring.[3]
-
Enhanced Lipophilicity & Metabolic Stability: The fluorine atom is a well-established bioisostere for hydrogen that can significantly enhance metabolic stability and lipophilicity, potentially improving a drug candidate's pharmacokinetic profile.[3]
-
Receptor Binding: The combination of these substituents can critically influence how a derivative molecule docks into a target protein's binding pocket, affecting both potency and selectivity.[3]
Structural analogs have demonstrated potential in developing novel therapeutics for infectious diseases, inflammation, and neurodegenerative conditions, underscoring the value of this chemical class.[3] The fluorine substitution, in particular, has been shown to be critical for enhancing potency in related scaffolds targeting parasitic diseases.[3][4]
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 1000544-65-9 | [5] |
| Molecular Formula | C₉H₈ClFO₃ | [5] |
| Molecular Weight | 218.61 g/mol | [3] |
| Typical Purity | ≥97% | [3][5] |
| Appearance | Solid | N/A |
Protocol: Synthesis of the Core Scaffold
While this compound is commercially available, understanding its synthesis provides context for analog design. The following is a representative protocol for its preparation, adapted from established methods for the halogenation of phenylacetic acid derivatives.[3][6] A common route involves the regioselective halogenation of a suitable precursor like 4-methoxyphenylacetic acid.
Workflow for Synthesis
Caption: Workflow for generating and screening an amide library.
Protocol: Parallel Amide Coupling
Objective: To synthesize a library of amides from the core scaffold and a diverse set of primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine library (1.1 eq each)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
DMF (N,N-Dimethylformamide, anhydrous)
-
96-well reaction block or individual reaction vials
Procedure:
-
Stock Solutions: Prepare a stock solution of this compound in DMF (e.g., 0.2 M). Prepare stock solutions for each amine in the library in DMF (e.g., 0.22 M). Prepare a stock solution of HATU and DIPEA in DMF.
-
Dispensing Acid: To each well of the 96-well plate or each vial, dispense a specific volume of the acid stock solution (e.g., 100 µL, 0.02 mmol).
-
Dispensing Amines: Dispense the corresponding volume of each unique amine stock solution into its designated well (e.g., 100 µL, 0.022 mmol).
-
Initiating Coupling: Dispense the HATU/DIPEA stock solution to each well to initiate the reaction.
-
Scientist's Note: HATU is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered amines. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction.
-
-
Reaction: Seal the reaction block/vials and shake at room temperature for 12-16 hours.
-
Work-up & Purification: After the reaction is complete, the products can be purified using parallel purification techniques such as preparative HPLC-MS.
-
Analysis & Storage: Confirm the identity and purity of each library member by LC-MS and NMR (for select examples). The final compounds are typically stored as DMSO solutions for high-throughput screening.
Case Study: A Scaffold for Kinase Inhibitors
The halogenated phenylacetic acid motif is prevalent in kinase inhibitors, where the specific halogenation pattern can be crucial for achieving selectivity and potency. Let's consider a hypothetical scenario where derivatives of our core scaffold are being investigated as inhibitors of a protein kinase involved in an inflammatory signaling pathway, such as MAPK (Mitogen-Activated Protein Kinase).
Hypothetical Signaling Pathway and Point of Inhibition
Caption: Inhibition of the p38 MAPK pathway by a hypothetical inhibitor.
In this model, the amide derivative of this compound binds to the ATP pocket of p38 MAPK, preventing its phosphorylation of downstream targets and thereby suppressing the inflammatory response. The SAR table below illustrates how modifications to the amide portion (the "R" group) could affect activity.
| Compound ID | R-Group (from R-NH₂) | Rationale for Selection | Predicted Activity (IC₅₀) |
| LEAD-01 | Cyclopropyl | Small, rigid group to probe a specific pocket | 500 nM |
| LEAD-02 | 4-Fluorophenyl | Introduces aromatic interactions; fluorine may enhance binding. [4] | 150 nM |
| LEAD-03 | Morpholinoethyl | Adds polarity and a basic center to improve solubility | 800 nM |
| LEAD-04 | Pyridin-3-yl-methyl | Introduces a hydrogen bond acceptor (pyridine N) | 75 nM |
This systematic approach allows researchers to quickly build a detailed understanding of the target's binding site requirements, guiding the design of more potent and selective next-generation inhibitors.
References
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Scribd. Phenylacetic Acid Derivatives Overview. [Link]
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MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
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PubMed. Phenylacetic acid derivatives as hPPAR agonists. [Link]
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ACS Publications. Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. [Link]
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National Institutes of Health (NIH). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]
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MDPI. rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid. [Link]
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National Institutes of Health (NIH). 2-(3-Bromo-4-methoxyphenyl)acetic acid. [Link]
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MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]
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The Good Scents Company. 4-methoxyphenyl acetic acid. [Link]
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Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic Acid
Introduction
2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid is a valuable synthetic building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its substituted phenylacetic acid scaffold is a key component in the development of novel therapeutics.[1][2] The functionalization of its carboxylic acid group opens up a vast chemical space for the synthesis of a diverse array of derivatives, including amides, esters, alcohols, and acyl halides. This guide provides detailed application notes and step-by-step protocols for the most common and effective transformations of this versatile carboxylic acid.
The strategic placement of the chloro, fluoro, and methoxy substituents on the phenyl ring imparts unique electronic and steric properties that must be considered when selecting reaction conditions. This document aims to provide researchers, scientists, and drug development professionals with the necessary insights and practical methodologies to successfully derivatize this important molecule.
I. Amide Bond Formation: The Cornerstone of Medicinal Chemistry
The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[3] The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive carboxylate salt.[4][5] Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.
A. Principle of Amide Coupling
Amide coupling reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. This is typically achieved through the in-situ formation of a highly reactive intermediate, such as an active ester.
B. Common Coupling Reagents
A variety of coupling reagents are available, each with its own advantages and optimal conditions. The choice of reagent can be critical, especially when dealing with sterically hindered substrates or electron-deficient amines.[3]
| Reagent | Full Name | Key Features |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble carbodiimide, byproducts are easily removed by aqueous workup. Often used with NHS or HOBt to improve efficiency and reduce racemization.[6][7][8][9][10][11] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, rapid reaction times, low racemization.[12][13][14] Particularly effective for sterically hindered amino acids and electron-deficient amines.[3][12] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Similar to HATU, widely used in peptide synthesis.[7] |
C. Protocol: Amide Coupling using HATU
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU.
Materials:
-
This compound
-
Amine of choice
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
To this solution, add the amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).[15][16]
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Diagram: General Mechanism of HATU-mediated Amide Coupling
Sources
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protocol for biological screening of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid derivatives
An Application Note for the Biological Screening of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic Acid Derivatives
Abstract
This document provides a comprehensive, multi-tiered protocol for the biological screening of a library of this compound derivatives. Aryl acetic acid derivatives are recognized as a promising scaffold in medicinal chemistry, with demonstrated potential for anti-inflammatory applications.[1] This guide outlines a systematic screening cascade designed to efficiently identify and characterize novel anti-inflammatory agents, from initial high-throughput screening to in-depth mechanistic studies and preliminary safety profiling. The protocols herein are grounded in established methodologies and are designed to be self-validating, ensuring the generation of robust and reproducible data.
Introduction: The Therapeutic Potential of Aryl Acetic Acid Derivatives
The this compound scaffold represents a key starting point for the development of novel therapeutics. Structural analogs of this phenylacetic acid class have been identified as potent modulators of biological pathways, particularly those involved in inflammation.[1] The strategic placement of halogen atoms, such as chlorine and fluorine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, making this an attractive scaffold for structure-activity relationship (SAR) studies.[2]
The primary goal of this screening protocol is to identify derivatives with potent anti-inflammatory activity, elucidate their mechanism of action, and provide an initial assessment of their drug-like properties. The proposed workflow is designed to be both comprehensive and resource-efficient, allowing for the rapid prioritization of lead candidates for further development.
The Screening Cascade: A Phased Approach to Discovery
A successful screening campaign relies on a logical progression of assays, starting with broad, high-throughput methods and moving towards more complex, lower-throughput, and physiologically relevant models. This "funnel" approach ensures that resources are focused on the most promising compounds.
Figure 1: A tiered screening cascade for identifying lead anti-inflammatory compounds.
Primary Screening: Identifying Cyclooxygenase (COX) Inhibitors
Rationale: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central mediators of inflammation, catalyzing the synthesis of prostaglandins.[3][4] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.[5] An initial screen against both isoforms provides a rapid assessment of a compound's potential anti-inflammatory activity and its selectivity.[6]
Protocol 3.1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol utilizes a colorimetric or fluorometric assay to measure the peroxidase activity of purified COX-1 and COX-2 enzymes.[7]
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO). Create a serial dilution series to determine the IC₅₀ value.
-
In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add the test compounds or reference inhibitors to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Add the colorimetric/fluorometric probe.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance or fluorescence over time using a microplate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.[7]
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative A | 50.2 | 0.8 | 62.75 |
| Derivative B | 15.6 | 12.3 | 1.27 |
| Derivative C | >100 | 25.4 | >3.9 |
| Celecoxib (Control) | 25.0 | 0.05 | 500 |
Secondary Screening: Cell-Based Confirmation and Cytotoxicity
Rationale: Compounds that show activity in a purified enzyme assay must be validated in a more complex biological system. Cell-based assays confirm that the compound can penetrate cell membranes and inhibit the target in a cellular context. It is also critical to assess cytotoxicity to ensure that the observed inhibitory effects are not due to cell death.[8][9]
Protocol 4.1: LPS-Induced Prostaglandin E₂ (PGE₂) Production in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds
-
PGE₂ ELISA kit
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and COX-2 expression. Incubate for 24 hours.
-
Collect the cell culture supernatant to measure PGE₂ levels using a commercial ELISA kit according to the manufacturer's instructions.
-
In parallel, assess the viability of the remaining cells using an MTT or LDH release assay.[12]
-
Calculate the IC₅₀ for PGE₂ inhibition and the CC₅₀ (50% cytotoxic concentration).
-
Determine the therapeutic index (TI = CC₅₀ / IC₅₀).
Data Presentation:
| Compound | PGE₂ Inhibition IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Therapeutic Index (TI) |
| Derivative A | 1.5 | >100 | >66.7 |
| Derivative B | 22.1 | 55.4 | 2.5 |
| Dexamethasone (Control) | 0.01 | >100 | >10000 |
Tertiary Screening: Elucidating the Mechanism of Action
Rationale: Inflammation is regulated by complex signaling networks.[13] Understanding how a compound affects key pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) can provide crucial insights into its mechanism of action beyond direct enzyme inhibition.[14][15]
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.[15][16] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκB. Upon stimulation by inflammatory signals (e.g., TNF-α or IL-1β), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate gene expression.[17][18]
Figure 2: Simplified schematic of the canonical NF-κB signaling pathway.
Protocol 5.1: NF-κB Translocation High-Content Imaging Assay
Materials:
-
HeLa or A549 cells
-
TNF-α (stimulant)
-
Primary antibody against NF-κB p65 subunit
-
Alexa Fluor-conjugated secondary antibody
-
Hoechst 33342 (nuclear stain)
-
High-content imaging system
Procedure:
-
Seed cells in a 96-well, optically clear-bottom plate.
-
Pre-treat cells with test compounds for 1 hour.
-
Stimulate with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation.[17]
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-p65 antibody, followed by the fluorescent secondary antibody.
-
Stain the nuclei with Hoechst 33342.
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify the nuclear-to-cytoplasmic fluorescence ratio of the p65 signal, which is a direct measure of translocation.
Lead Candidate Profiling: Early Safety and ADME Assessment
Rationale: Early assessment of safety and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial to avoid late-stage failures in drug development.[19] Key assays include evaluating potential cardiotoxicity (hERG), mutagenicity (Ames test), and basic pharmacokinetic parameters.[20][21]
Protocol 6.1: hERG Channel Inhibition Assay
Rationale: Inhibition of the hERG potassium channel can lead to a potentially fatal cardiac arrhythmia.[22][23] Regulatory agencies mandate testing for hERG liability.[23] Automated patch-clamp electrophysiology is the gold standard for this assessment.[22]
Procedure (Summary):
-
Use a cell line stably expressing the hERG channel (e.g., HEK293).
-
Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch).[22]
-
Apply a specific voltage protocol to elicit hERG tail currents.[24]
-
Apply vehicle control, followed by cumulative concentrations of the test compound.
-
Measure the percentage inhibition of the hERG current and calculate an IC₅₀ value.[22]
Protocol 6.2: Bacterial Reverse Mutation Assay (Ames Test)
Rationale: The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium or Escherichia coli.[25][26][27]
Procedure (Summary):
-
Use histidine-dependent strains of S. typhimurium (e.g., TA98, TA100).[28]
-
Expose the bacteria to various concentrations of the test compound, both with and without a metabolic activation system (S9 liver extract).[28][29]
-
Plate the bacteria on a minimal agar medium lacking histidine.[25]
-
Incubate for 48-72 hours.
-
Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.[28]
In Vivo Efficacy: Testing in an Animal Model of Inflammation
Rationale: The final step in preclinical screening is to evaluate the efficacy of a lead compound in a living organism.[30] The carrageenan-induced paw edema model is a classic and reliable method for assessing the acute anti-inflammatory activity of novel compounds.[31][32]
Protocol 7.1: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in saline)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Plebthysmometer (for measuring paw volume)
Procedure:
-
Fast the animals overnight.
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of one hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Conclusion
This application note provides a structured, evidence-based framework for the comprehensive biological screening of this compound derivatives. By progressing from high-throughput in vitro assays to cell-based mechanistic studies and in vivo efficacy models, this protocol enables the efficient identification and validation of promising anti-inflammatory drug candidates. Adherence to these detailed methodologies will ensure the generation of high-quality, reliable data to guide medicinal chemistry efforts and advance lead compounds toward clinical development.
References
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Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Online. [Link]
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Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link]
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What in vivo models are used for pain studies? (2025). Patsnap Synapse. [Link]
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Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (n.d.). PubMed. [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate. [Link]
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Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (n.d.). PubMed. [Link]
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Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (n.d.). ScienceOpen. [Link]
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In vitro assays for cyclooxygenase activity and inhibitor characterization. (n.d.). PubMed. [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Springer Nature. [Link]
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Flow Cytometry-based MAPK Pathway Assay Service. (n.d.). Creative Biolabs. [Link]
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Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. (2024). PMC. [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
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In Vivo Pain Models. (n.d.). Charles River Laboratories. [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC. [Link]
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Microbial Mutagenicity Assay: Ames Test. (2018). PMC. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. [Link]
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Screening Methods for Antiinflammatory Agents. (n.d.). Pharmacognosy. [Link]
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hERG Assay. (n.d.). Slideshare. [Link]
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Methods for analyzing MAPK cascades. (n.d.). PMC. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). NIH. [Link]
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hERG Safety. (n.d.). Cyprotex. [Link]
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Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC. [Link]
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Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). NCBI. [Link]
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Transcription - NF-kB signaling pathway. (n.d.). Bio-Rad. [Link]
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hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). Bentham Science. [Link]
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The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024). Agilex Biolabs. [Link]
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MAPK Signaling in Inflammatory Cytokines Pathways. (2024). Assay Genie. [Link]
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NF-kappaB Signaling Pathway. (n.d.). RayBiotech. [Link]
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NF-κB Reporter Kit (NF-κB Signaling Pathway). (n.d.). Biocompare. [Link]
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Pharmacokinetic Profiling. (n.d.). Irving Institute for Clinical and Translational Research. [Link]
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In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. [Link]
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Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. (n.d.). MDPI. [Link]
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Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (n.d.). NIH. [Link]
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- 20. Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid
Introduction: Welcome to the technical support center for the synthesis of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid. This molecule is a crucial building block in medicinal chemistry and materials science. Its synthesis, while based on established organic chemistry principles, presents unique challenges due to the specific substitution pattern on the phenyl ring. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the causality behind experimental choices to empower you to optimize your reaction yields and purity.
Strategic Overview: Choosing Your Synthetic Path
The optimal synthetic route to this compound is primarily dictated by the commercial availability and cost of the starting materials. The two most logical precursors are the corresponding benzyl halide or the acetophenone.
Caption: Decision workflow for synthesizing the target molecule.
FAQs and Troubleshooting: Route 1 - From Benzyl Halide
This is often the most direct approach. The primary methods involve either forming a Grignard reagent for carboxylation or a two-step process of cyanide displacement followed by hydrolysis.
Method A: Grignard Reagent Carboxylation
Q1: I'm considering the Grignard route. What are the critical parameters for success?
A: The carboxylation of a Grignard reagent is a powerful method for creating a new carbon-carbon bond and installing the carboxylic acid in one key step.[1][2] Success hinges on one absolute prerequisite: the complete exclusion of water and other protic sources (e.g., alcohols).[1] Grignard reagents are potent bases and will be instantly quenched by any available proton, halting the desired reaction.
Critical Parameters:
-
Anhydrous Conditions: All glassware must be rigorously oven- or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon). Solvents, particularly ethers like THF or diethyl ether, must be anhydrous.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activation with a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical grinding is essential to initiate reagent formation.[2]
-
Temperature Control: The formation of the Grignard reagent is exothermic.[1] It's crucial to control the addition rate of the benzyl halide to maintain a gentle reflux and avoid side reactions. The subsequent carboxylation step should be performed at a low temperature (e.g., 0 °C or on a dry ice bath) to minimize side reactions with the carboxylate salt formed.[2]
Q2: My Grignard reaction yield is low, and I recover a lot of my starting benzyl halide. What went wrong?
A: This classic symptom points to a failure in the formation of the Grignard reagent itself.
Caption: Troubleshooting flowchart for low Grignard reaction yields.
The primary cause is almost always the presence of trace amounts of water in your glassware or solvent, which quenches the reagent as it forms.[3] Re-drying all components and using freshly opened anhydrous solvent is the first step. If the problem persists, consider that the magnesium may not be sufficiently activated.
Q3: I see a significant amount of a high-boiling point side product, likely the dibenzyl dimer. How can I prevent this?
A: You are observing the result of Wurtz-type coupling, where the Grignard reagent attacks another molecule of the starting benzyl halide.[1] This is a common side reaction.[4] To minimize it, use a more dilute solution and add the benzyl halide solution very slowly to the magnesium turnings. This keeps the instantaneous concentration of the benzyl halide low, favoring its reaction with the magnesium surface over a reaction with an already-formed Grignard molecule.
Method B: Cyanide Displacement and Nitrile Hydrolysis
Q1: What are the advantages of the nitrile hydrolysis route compared to the Grignard method?
A: This two-step route is often more tolerant of functional groups and does not require strictly anhydrous conditions for the entire sequence.[5] The initial SN2 displacement of the halide with a cyanide salt (like NaCN or KCN) is robust. The subsequent hydrolysis of the nitrile can be performed under acidic or basic conditions to yield the carboxylic acid.[2][6]
Q2: My cyanation reaction is slow or incomplete. How can I improve the yield of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetonitrile?
A: An inefficient SN2 reaction is the likely cause. Here are several ways to accelerate it:
-
Solvent Choice: Use a polar aprotic solvent like DMSO, DMF, or acetonitrile (MeCN) to solvate the cation of the cyanide salt, leaving a "naked," more nucleophilic cyanide anion.[7]
-
Catalysis: The addition of a catalytic amount of sodium iodide can significantly speed up the reaction via the Finkelstein reaction, where the more reactive benzyl iodide is formed in situ.
-
Phase-Transfer Catalysis (PTC): If using a two-phase system, a phase-transfer catalyst like a quaternary ammonium salt can shuttle the cyanide anion into the organic phase to react with the benzyl halide.
Q3: During hydrolysis of the nitrile, I've isolated the corresponding amide instead of the carboxylic acid. How do I push the reaction to completion?
A: The hydrolysis of a nitrile proceeds through an amide intermediate. Isolating the amide means your reaction conditions were not forceful enough to hydrolyze the second C-N bond. To drive the reaction to the carboxylic acid, you must use more stringent conditions. This typically involves increasing the concentration of the acid (e.g., concentrated HBr or H2SO4) or base (e.g., 40% NaOH), increasing the reaction temperature, and extending the reflux time.[6] Be aware that excessively harsh conditions can sometimes lead to degradation of the product.
FAQs and Troubleshooting: Route 2 - From Acetophenone
Method: Willgerodt-Kindler Reaction
Q1: I have the precursor 1-(3-chloro-5-fluoro-4-methoxyphenyl)ethanone. Is the Willgerodt-Kindler reaction a good choice?
A: The Willgerodt-Kindler reaction is a unique and powerful transformation that converts an aryl alkyl ketone into a terminal thioamide, which is then hydrolyzed to the carboxylic acid.[8][9] It involves reacting the ketone with an amine (typically morpholine) and elemental sulfur.[10] While effective, it is notorious for sometimes producing complex reaction mixtures and lower yields compared to the benzyl halide routes.[11] However, it can be an excellent option if the acetophenone is a more accessible starting material.
Q2: My Willgerodt-Kindler reaction is low-yielding and produces a lot of side products. What are the key optimization parameters?
A: This is a common challenge. The reaction mechanism is complex, involving the formation of an enamine, thiation, and rearrangement.[8][9]
-
Temperature and Reaction Time: These reactions require high temperatures, often refluxing in a high-boiling solvent or even neat. Reaction times can be long (12-24 hours). Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[10]
-
Reagent Stoichiometry: The ratio of ketone:amine:sulfur is critical and often needs to be empirically optimized. An excess of the amine and sulfur is common.
-
Phase-Transfer Catalysis (PTC): The use of a PTC like triethylbenzylammonium chloride (TEBA) has been reported to significantly improve yields and reduce reaction times for the subsequent hydrolysis step, making the overall process more efficient.
Q3: What are the primary safety concerns with the Willgerodt-Kindler reaction?
A: The primary hazard is the potential evolution of hydrogen sulfide (H₂S) gas, which is highly toxic, flammable, and has the odor of rotten eggs (though olfactory fatigue occurs quickly). This reaction must be performed in a well-ventilated chemical fume hood. It is also prudent to have a quench solution (e.g., aqueous bleach) nearby to neutralize any potential H₂S release.
Data and Protocols
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield Range | Pros | Cons |
| Grignard Carboxylation | Benzyl Halide | Mg, CO₂ (dry ice), Anhydrous Ether/THF | 60-85% | High atom economy; direct C-C bond formation.[2] | Extremely sensitive to moisture; requires inert atmosphere.[1] |
| Nitrile Hydrolysis | Benzyl Halide | NaCN/KCN, then H⁺/H₂O or OH⁻/H₂O | 70-90% (over 2 steps) | Tolerant of moisture in the hydrolysis step; generally high-yielding.[6] | Use of highly toxic cyanide salts; harsh hydrolysis conditions. |
| Willgerodt-Kindler | Acetophenone | Morpholine, Sulfur, then NaOH/H₂O | 40-65% | Utilizes a different, common starting material. | Often lower yields; potential for complex mixtures; H₂S hazard.[11] |
Experimental Protocol: Synthesis via Grignard Carboxylation
This protocol is a representative example and should be adapted based on laboratory safety standards and specific substrate reactivity.
Step 1: Grignard Reagent Formation
-
Assemble a three-neck round-bottom flask, equipped with a magnetic stirrer, reflux condenser, and an addition funnel, all under a positive pressure of dry nitrogen. All glassware must be oven-dried (>120 °C) for several hours and assembled while hot.
-
Place magnesium turnings (1.2 eq) and a small iodine crystal into the flask.
-
In the addition funnel, prepare a solution of 3-chloro-5-fluoro-4-methoxybenzyl chloride (1.0 eq) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium. The reaction should initiate, evidenced by heat evolution and disappearance of the iodine color. If it does not start, gentle heating may be required.
-
Once initiated, add the remainder of the halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed (approx. 1-2 hours).
Step 2: Carboxylation and Work-up
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
In a separate, large beaker, crush a generous excess (at least 5 eq) of dry ice.
-
Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.[1]
-
Allow the mixture to warm to room temperature, permitting the excess CO₂ to sublime.
-
Slowly quench the reaction by adding 1 M aqueous HCl with stirring until the aqueous layer is acidic and all magnesium salts have dissolved.[2]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
References
- Benchchem. (n.d.). Application Notes and Protocols for the Preparation of Carboxylic Acids using Grignard Reagents.
-
Wikipedia. (2023). Willgerodt rearrangement. Retrieved from [Link]
- Beryozkina, T. et al. (2016). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. Arkivoc, 2016(vi), 72-78.
-
Chegg.com. (2013). Solved (1) Consider the synthesis of phenylacetic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
- Benchchem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
MSU Chemistry. (2009). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Sciencemadness.org. (2020). Willgerodt-Kindler featuring acetophenone. Retrieved from [Link]
-
Kevin A. (2021). Synthesis of Carboxylic Acids by Carboxylation of Grignard Reagents. YouTube. Retrieved from [Link]
-
MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from [Link]
-
Sciencemadness.org. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Preparing Carboxylic Acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
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- 3. youtube.com [youtube.com]
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- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 9. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. arkat-usa.org [arkat-usa.org]
Technical Support Center: Synthesis of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the formation of byproducts, encountered during its synthesis. Our approach is grounded in established reaction mechanisms and practical laboratory experience to ensure scientific integrity and reproducibility.
Introduction to Synthetic Strategies and Potential Pitfalls
The synthesis of this compound, a key building block in medicinal chemistry, can be approached through several synthetic routes. The most common and scalable pathway involves a multi-step sequence starting from 3-chloro-5-fluoro-4-methoxytoluene. This route typically proceeds via benzylic halogenation, followed by cyanation and subsequent hydrolysis of the resulting nitrile. While conceptually straightforward, each step is susceptible to side reactions that can lead to a variety of impurities, impacting yield and purity. Understanding the formation of these byproducts is critical for optimizing the synthesis and ensuring the quality of the final product.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section addresses specific issues related to byproduct formation during the synthesis of this compound.
Issue 1: Presence of Multiple Halogenated Species After Benzylic Bromination
Symptoms:
-
Complex mixture observed by TLC or LC-MS after the bromination step.
-
Mass spectral data indicating the presence of di- and tri-brominated species.
-
Appearance of aromatic signals in the 1H NMR spectrum that suggest ring bromination.
Root Cause Analysis:
The primary goal of the first step is the selective monobromination of the benzylic position of 3-chloro-5-fluoro-4-methoxytoluene. However, several side reactions can occur:
-
Over-bromination: The benzylic position can be further brominated to yield dibromo- and even tribromomethyl derivatives. This is often a result of prolonged reaction times, excessive amounts of the brominating agent (e.g., N-bromosuccinimide, NBS), or high concentrations of radical initiators.
-
Ring Bromination: The aromatic ring is activated by the methoxy group, making it susceptible to electrophilic bromination. The directing effects of the substituents (methoxy is ortho, para-directing; chloro and fluoro are ortho, para-directing but deactivating) will influence the position of ring bromination.
Preventative Measures and Solutions:
| Strategy | Rationale |
| Control Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of NBS to ensure complete consumption of the starting material without promoting over-bromination. |
| Slow Addition of Reagents | Add the radical initiator (e.g., AIBN or benzoyl peroxide) portion-wise or as a solution over time to maintain a low and steady concentration of bromine radicals.[1] |
| Optimize Reaction Time | Monitor the reaction closely by TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent further bromination. |
| Use of a Non-polar Solvent | Solvents like carbon tetrachloride or cyclohexane favor radical chain reactions over ionic pathways, thus minimizing ring bromination.[2] |
Issue 2: Incomplete Conversion During Nitrile Hydrolysis
Symptoms:
-
Presence of a significant amount of the intermediate, 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetamide, in the final product.
-
Residual starting material, 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetonitrile, detected by HPLC or GC-MS.
-
Lower than expected yield of the desired carboxylic acid.
Root Cause Analysis:
The hydrolysis of the nitrile to the carboxylic acid proceeds through an amide intermediate. Incomplete hydrolysis is a common issue and can be attributed to several factors:
-
Insufficiently Harsh Conditions: The amide is often more resistant to hydrolysis than the nitrile. Inadequate temperature, reaction time, or concentration of the acid or base catalyst can lead to the accumulation of the amide.[3]
-
Steric Hindrance: The substituents on the aromatic ring may sterically hinder the approach of the hydroxide or hydronium ions to the carbonyl group of the amide.
-
Precipitation of Intermediates: The amide or the sodium salt of the carboxylic acid might precipitate out of the reaction mixture, effectively halting the reaction.
Preventative Measures and Solutions:
| Strategy | Rationale |
| Increase Reaction Temperature and Time | Refluxing for an extended period (e.g., 6-12 hours) is often necessary for complete hydrolysis of the amide. |
| Use of a Co-solvent | The addition of a co-solvent like ethanol or dioxane can improve the solubility of the intermediates and reactants, ensuring a homogeneous reaction mixture. |
| Stronger Acid or Base | Using a higher concentration of sulfuric acid or sodium hydroxide can accelerate the hydrolysis of the recalcitrant amide. |
| Monitor for Completion | Utilize TLC or HPLC to monitor the disappearance of the amide intermediate before workup. |
Issue 3: Formation of a Decarboxylated Byproduct
Symptoms:
-
Identification of 1-chloro-3-fluoro-2-methoxy-5-methylbenzene in the final product mixture.
-
Gas evolution (CO2) observed during the reaction or workup.
Root Cause Analysis:
Phenylacetic acids can undergo decarboxylation under harsh thermal or acidic conditions to yield the corresponding toluene derivative.[4][5] This is particularly a risk if the hydrolysis of the nitrile is carried out at very high temperatures for a prolonged period.
Preventative Measures and Solutions:
| Strategy | Rationale |
| Moderate Reaction Temperature | Avoid excessive heating during the hydrolysis step. Maintain a controlled reflux without aggressive boiling. |
| Prompt Workup | Once the reaction is complete, cool the reaction mixture and proceed with the workup without unnecessary delay at elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and scalable synthesis starts with 3-chloro-5-fluoro-4-methoxytoluene. The synthesis proceeds in three main steps:
-
Benzylic Bromination: The toluene derivative is treated with a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator to form 1-(bromomethyl)-3-chloro-5-fluoro-4-methoxybenzene.
-
Cyanation: The resulting benzyl bromide is then reacted with a cyanide salt, such as sodium or potassium cyanide, to yield 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetonitrile.
-
Hydrolysis: The final step involves the hydrolysis of the nitrile group under acidic or basic conditions to afford the desired this compound.[3][6]
Q2: I am observing an unknown impurity with a mass corresponding to the starting toluene derivative in my final product. What could be the cause?
A2: The presence of the starting toluene, 3-chloro-5-fluoro-4-methoxytoluene, in your final product could be due to a few reasons. It is possible that the initial benzylic bromination did not go to completion, and the unreacted starting material was carried through the subsequent steps. Alternatively, if the reaction conditions during hydrolysis were too harsh, the final product may have undergone decarboxylation to revert to the toluene derivative. Careful monitoring of each reaction step for completion is crucial to avoid this issue.
Q3: What analytical techniques are best suited for monitoring the progress of the synthesis and analyzing the purity of the final product?
A3: A combination of techniques is recommended for comprehensive analysis:
-
Thin-Layer Chromatography (TLC): An excellent tool for rapid, qualitative monitoring of the reaction progress at each step.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of the purity of the final product and for detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid) is a good starting point.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts, especially after derivatization of the carboxylic acid to a more volatile ester.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and intermediates.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of byproducts.
Q4: Can I use a different halogen for the benzylic halogenation step, such as chlorine?
A4: While benzylic chlorination is possible, bromination is generally more selective and easier to control on a laboratory scale.[10] N-chlorosuccinimide (NCS) can be used, but the reaction may be less selective, potentially leading to a higher proportion of ring halogenation and over-halogenated byproducts. For these reasons, NBS is the more commonly employed reagent for this transformation.
Q5: What are the safety precautions I should take during this synthesis?
A5: This synthesis involves several hazardous materials and reactions:
-
N-Bromosuccinimide (NBS): A lachrymator and corrosive solid. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Cyanide Salts (NaCN/KCN): Highly toxic. Handle with extreme care in a well-ventilated fume hood. Have a cyanide poisoning antidote kit readily available and be familiar with its use. Acidification of cyanide salts produces highly toxic hydrogen cyanide gas.
-
Concentrated Acids and Bases: Corrosive. Handle with appropriate PPE.
-
Organic Solvents: Many are flammable and/or toxic. Use in a well-ventilated area, away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Experimental Protocols
Protocol 1: Synthesis of this compound
Step 1: Benzylic Bromination of 3-chloro-5-fluoro-4-methoxytoluene
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-5-fluoro-4-methoxytoluene (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or cyclohexane).
-
Add N-bromosuccinimide (NBS, 1.1 eq).
-
Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide, 0.02 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-(bromomethyl)-3-chloro-5-fluoro-4-methoxybenzene.
Step 2: Cyanation of 1-(bromomethyl)-3-chloro-5-fluoro-4-methoxybenzene
-
Dissolve the crude benzyl bromide from Step 1 in a suitable solvent (e.g., acetone or DMSO).
-
In a separate flask, prepare a solution of sodium cyanide (NaCN, 1.2 eq) in water or a suitable solvent.
-
Add the NaCN solution to the benzyl bromide solution and heat the mixture (e.g., 50-60 °C).
-
Monitor the reaction by TLC until the benzyl bromide is consumed.
-
Cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetonitrile.
Step 3: Hydrolysis of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetonitrile
-
To the crude nitrile from Step 2, add a solution of aqueous sulfuric acid (e.g., 50% v/v).
-
Heat the mixture to reflux for 6-12 hours, monitoring by TLC for the disappearance of the nitrile and the intermediate amide.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.
Protocol 2: HPLC Analysis of Product Purity
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase.
Visualizing Byproduct Formation
The following diagram illustrates the main synthetic pathway and the key points where common byproducts can arise.
Caption: Synthetic pathway and potential byproduct formation.
References
-
SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020). Willgerodt-Kindler featuring acetophenone. Retrieved from [Link]
- Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Prediction of Optimum Conditions for New Substrates by Multivariate Correlation. Acta Chemica Scandinavica B, 40, 534–544.
-
SIELC Technologies. (n.d.). Separation of Phenylacetaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of (2-(Azidomethyl)phenyl)acetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed. (1984). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Retrieved from [Link]
-
ResearchGate. (2018). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Retrieved from [Link]
-
Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
-
Unacademy. (n.d.). Willgerodt Rearrangement. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
ResearchGate. (2009). Clean Synthesis in Water: Darzens Condensation Reaction of Aromatic Aldehydes with Phenacyl Chloride. Retrieved from [Link]
-
ResearchGate. (2017). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
Oreate AI. (2024). Darzens Condensation: Mechanism, Development, and Application Research. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]
-
USGS. (1983). Thermal decarboxylation of acetic acid: Implications for origin of natural gas. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
University of Glasgow. (1997). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
LCGC Europe. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
PubMed. (1984). Gas-liquid chromatographic determination of total phenylacetic acid in urine. Retrieved from [Link]
-
HMDB. (n.d.). Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000209). Retrieved from [Link]
-
Scientific Research Publishing. (2017). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-(3-methoxyphenyl)acetamide. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
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PubChem. (n.d.). 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-chloro-n-(3-chloro-4-methoxyphenyl)acetamide (C9H9Cl2NO2). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). N-(3-Chloro-4-hydroxyphenyl)acetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). N-(3-Chloro-4-fluorophenyl)acetamide. Retrieved from [Link]
-
MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]
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- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. Decarboxylation [organic-chemistry.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Gas-liquid chromatographic determination of total phenylacetic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Predicted GC-MS Spectrum - Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000209) [hmdb.ca]
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troubleshooting guide for the synthesis of substituted phenylacetic acids
Welcome to the technical support center for the synthesis of substituted phenylacetic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural steps, offering insights into the underlying chemical principles to empower you to diagnose and resolve challenges in your synthetic routes.
Section 1: Troubleshooting Guide by Synthetic Method
This section addresses specific issues you may encounter with common synthetic pathways to substituted phenylacetic acids. Each entry is structured in a question-and-answer format to directly tackle experimental challenges.
Hydrolysis of Substituted Benzyl Cyanides
The hydrolysis of benzyl cyanides is a fundamental and widely used method for preparing phenylacetic acids.[1] It can be performed under acidic or basic conditions. However, several issues can arise, from incomplete reactions to unwanted side products.
Question: My hydrolysis of benzyl cyanide is sluggish or incomplete, resulting in low yields of the desired phenylacetic acid. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete hydrolysis is a common issue, often stemming from insufficient reaction time, inadequate temperature, or poor solubility of the starting material.
-
Causality: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate. If the reaction conditions are not vigorous enough, the reaction can stall at the amide stage, especially under acidic conditions.[2] The immiscibility of many organic nitriles in aqueous acidic or basic solutions can also limit the reaction rate.
-
Solutions:
-
Increase Reaction Time and Temperature: For acid-catalyzed hydrolysis, ensure the mixture is heated to reflux (typically 100-110°C) for a sufficient duration, often 3-4 hours or more.[1] Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to determine completion.
-
Optimize Acid Concentration: While concentrated acids can be effective, a mixture of sulfuric acid, water, and glacial acetic acid can improve solubility and lead to a smoother reaction.[3] For instance, a 1:1:1 mixture of water, concentrated sulfuric acid, and glacial acetic acid is a robust system.[3]
-
Enhance Solubility with Co-solvents: In cases of particularly insoluble substituted benzyl cyanides, the addition of a co-solvent like ethanol or dioxane can improve miscibility with the aqueous phase, thereby accelerating the reaction.
-
Consider Microwave Irradiation: Microwave-assisted hydrolysis can significantly reduce reaction times and improve yields by rapidly and uniformly heating the reaction mixture.[4]
-
Question: I am observing a significant amount of a neutral byproduct in my reaction mixture after hydrolysis. How can I identify and minimize its formation?
Answer:
The most common neutral byproduct in the hydrolysis of benzyl cyanides is the corresponding phenylacetamide.
-
Causality: As mentioned, the hydrolysis proceeds via an amide intermediate. Under milder conditions, particularly with concentrated hydrochloric acid at moderate temperatures (around 50°C), the reaction can favor the formation and isolation of the amide.[2] Further hydrolysis to the carboxylic acid requires more forcing conditions, such as dilution with water followed by reflux.[2]
-
Solutions:
-
Drive the Reaction to Completion: To favor the carboxylic acid, ensure you are using sufficiently harsh conditions. If you have already formed the amide, you can isolate it and resubject it to more vigorous hydrolysis conditions (e.g., refluxing with dilute sulfuric or hydrochloric acid).[2]
-
Purification Strategy: The phenylacetamide can be separated from the desired phenylacetic acid by taking advantage of the acidic nature of the product. After the reaction, dissolving the crude product in a dilute sodium hydroxide or sodium carbonate solution will deprotonate the carboxylic acid, making it water-soluble. The neutral amide will remain undissolved and can be removed by filtration.[5] Acidification of the aqueous filtrate will then precipitate the pure phenylacetic acid.
-
Grignard Reaction of Benzyl Halides with Carbon Dioxide
The carboxylation of a benzylmagnesium halide with carbon dioxide (dry ice) is a powerful method for forming the carbon-carbon bond and introducing the carboxylic acid moiety in one step.[1][6] However, this reaction is highly sensitive to reaction conditions.
Question: My Grignard reaction is failing to initiate, or the yield of phenylacetic acid is very low. What are the critical factors for success?
Answer:
The success of a Grignard reaction hinges on the complete exclusion of moisture and the proper activation of the magnesium metal.
-
Causality: Grignard reagents are potent nucleophiles and strong bases. They react readily with even trace amounts of water, which will quench the reagent and prevent it from reacting with carbon dioxide.[6] Additionally, magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction with the benzyl halide from starting.[6]
-
Solutions:
-
Rigorous Drying of Glassware and Reagents: All glassware should be flame-dried or oven-dried under vacuum immediately before use.[1] Solvents like diethyl ether or THF must be anhydrous. If in doubt, distill the solvent from a suitable drying agent (e.g., sodium/benzophenone).
-
Magnesium Activation: The magnesium oxide layer can be removed by several methods. Adding a small crystal of iodine is a common technique; the iodine reacts with the magnesium to expose a fresh metal surface.[1][7] Gentle heating or sonication can also help initiate the reaction.
-
Initiation with a Small Amount of Reagent: Add a small portion of the benzyl halide solution to the magnesium and wait for the reaction to begin (indicated by bubbling and a slight cloudiness) before adding the remainder of the halide solution dropwise to maintain a gentle reflux.[1]
-
Question: I am obtaining a significant amount of 1,2-diphenylethane (bibenzyl) as a byproduct. How can I suppress this side reaction?
Answer:
The formation of 1,2-diphenylethane is a common side reaction in the preparation of benzylmagnesium halides, arising from Wurtz-type coupling.
-
Causality: This homocoupling reaction is favored by higher temperatures and high local concentrations of the benzyl halide.[5][6]
-
Solutions:
-
Slow Addition of Benzyl Halide: Add the solution of the benzyl halide to the magnesium suspension slowly and dropwise. This maintains a low concentration of the halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling product.
-
Maintain Moderate Temperature: While some initial heating may be necessary to start the reaction, it is often self-sustaining once initiated. Overheating should be avoided. Maintain a gentle reflux by controlling the rate of addition of the benzyl halide.[5]
-
Use of Benzyl Bromide: While benzyl chloride can be used, benzyl bromide is often more reactive and may lead to cleaner Grignard reagent formation under milder conditions.
-
Willgerodt-Kindler Reaction of Substituted Acetophenones
The Willgerodt-Kindler reaction is a unique method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acid amides (or thioamides), which can then be hydrolyzed to the carboxylic acid.[1][8] It typically involves heating the ketone with sulfur and a secondary amine like morpholine.
Question: My Willgerodt-Kindler reaction is resulting in a complex mixture of products and a low yield of the desired thioamide intermediate. How can I optimize this reaction?
Answer:
The Willgerodt-Kindler reaction is known for sometimes producing complex mixtures if not properly controlled.[9] Key parameters include the choice of amine, reaction temperature, and reaction time.
-
Causality: The reaction proceeds through a series of complex intermediates.[8] Side reactions can include polymerization, decomposition of the starting material, and the formation of various sulfur-containing byproducts. The reaction is also sensitive to the steric and electronic nature of the substituents on the acetophenone.
-
Solutions:
-
Choice of Amine: Morpholine is the most commonly used amine and is generally effective.[1] High-boiling amines are preferred to allow the reaction to be conducted at the required high temperatures without the need for a pressure vessel.[10]
-
Temperature and Time: The reaction typically requires heating to reflux (around 130-140°C) for several hours (6-8 hours is common).[1] Insufficient heating will lead to incomplete conversion, while excessive heating can lead to decomposition. The reaction mixture often becomes dark and viscous, which is normal.[1]
-
Stoichiometry of Reagents: An excess of both sulfur and the amine is typically used to drive the reaction to completion.[1] Common ratios are 1 equivalent of ketone, 2.5 equivalents of sulfur, and 3.0 equivalents of morpholine.[1]
-
Subsequent Hydrolysis: The resulting thiomorpholide must be hydrolyzed to the carboxylic acid. This is usually achieved by refluxing with an aqueous solution of sodium hydroxide (e.g., 20%) for 4-6 hours.[1]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for my target substituted phenylacetic acid?
The optimal route depends on the availability of starting materials and the nature of the substituents on the phenyl ring.
-
Hydrolysis of Benzyl Cyanides: This is a robust and often high-yielding method if the corresponding benzyl cyanide is readily available or can be easily synthesized from the benzyl halide. It is tolerant of a wide range of functional groups.[2]
-
Grignard Reaction: This is an excellent choice when starting from a benzyl halide, especially for introducing a ¹³C or ¹⁴C label using isotopically labeled CO₂. However, it is not compatible with functional groups that are acidic or reactive towards Grignard reagents (e.g., -OH, -NH₂, -NO₂, -C=O).[6][11]
-
Willgerodt-Kindler Reaction: This method is unique as it starts from an acetophenone. It is particularly useful when the corresponding benzyl halide or cyanide is not easily accessible.[1][8]
-
Arndt-Eistert Synthesis: This is a homologation reaction that converts a benzoic acid into a phenylacetic acid.[12][13] It is a multi-step process but is valuable when the corresponding benzoic acid is the most accessible starting material. The reaction proceeds with retention of stereochemistry if a chiral center is present.[12]
-
Reduction of Mandelic Acids: If the substituted mandelic acid is available, its reduction to phenylacetic acid can be a very clean and efficient route. Modern methods using catalytic sodium iodide and phosphorous acid are scalable and avoid the use of more hazardous reagents like HI and red phosphorus.[14][15]
Q2: How can I purify my final substituted phenylacetic acid product?
Purification strategies depend on the physical properties of the product and the nature of the impurities.
-
Recrystallization: This is the most common method for purifying solid phenylacetic acids.[1] A suitable solvent system (e.g., hot water, toluene/hexanes) should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures.
-
Acid-Base Extraction: This is a very effective way to separate the acidic product from neutral or basic impurities.[16] The crude product is dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate) and washed with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The aqueous layer, containing the deprotonated phenylacetic acid, is then separated and acidified with a strong acid (e.g., HCl) to precipitate the pure product.[1][16]
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by other means, column chromatography on silica gel is a viable option.[1]
Q3: Are there any significant safety concerns I should be aware of?
Yes, several of the reagents and intermediates involved in these syntheses are hazardous.
-
Benzyl Halides and Cyanides: Benzyl halides (chlorides and bromides) are lachrymators and should be handled in a well-ventilated fume hood. Benzyl cyanides are toxic and should also be handled with care in a fume hood.
-
Grignard Reagents: These are highly reactive and pyrophoric. The solvents used (diethyl ether, THF) are extremely flammable.[6] All manipulations must be carried out under an inert atmosphere (nitrogen or argon).
-
Arndt-Eistert Synthesis: This reaction uses diazomethane, which is highly toxic and explosive.[17] It should only be handled by experienced personnel with appropriate safety precautions in place. Safer alternatives, such as using diazo(trimethylsilyl)methane, have been developed.[17]
Section 3: Experimental Protocols & Visualizations
Protocol: Hydrolysis of Benzyl Cyanide (Acid-Catalyzed)
This protocol is a general procedure for the acid-catalyzed hydrolysis of benzyl cyanide to phenylacetic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl cyanide (1.0 eq), water (1.0 volume), concentrated sulfuric acid (1.0 volume), and glacial acetic acid (1.0 volume).[3]
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Isolation: The phenylacetic acid will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.[1]
-
Purification: Recrystallize the crude product from hot water or a suitable organic solvent system (e.g., toluene/hexanes) to yield pure phenylacetic acid.[1]
Protocol: Synthesis of Phenylacetic Acid via Grignard Reagent
This protocol outlines the formation of a benzylmagnesium halide and its subsequent carboxylation.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq).[1] Add a small crystal of iodine to activate the magnesium. Slowly add a solution of benzyl chloride (1.0 eq) in anhydrous diethyl ether to the magnesium turnings with stirring. Maintain a gentle reflux until most of the magnesium is consumed.[1]
-
Carboxylation: Cool the Grignard reagent to 0°C in an ice bath. Carefully pour the Grignard solution onto an excess of crushed dry ice (solid CO₂) with vigorous stirring.[1][6]
-
Work-up: Allow the mixture to warm to room temperature as the excess dry ice sublimes. Quench the reaction by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenylacetic acid.[1] Further purification can be achieved by recrystallization.
Visual Workflow: Troubleshooting Grignard Reaction Failures
Caption: A decision tree for troubleshooting Grignard reaction failures.
Visual Workflow: General Synthesis and Purification Logic
Caption: General workflow from synthesis to purification of phenylacetic acids.
Section 4: Data Summary
The following table summarizes typical reaction conditions for various synthetic routes to phenylacetic acid, providing a quick reference for experimental setup.
| Synthetic Method | Starting Material | Key Reagents | Typical Solvent(s) | Temperature | Time (h) | Typical Yield (%) |
| Acid Hydrolysis [1] | Benzyl Cyanide | H₂SO₄, H₂O, (CH₃COOH) | Water/Acetic Acid | Reflux (~110°C) | 3 - 4 | 77 - 85 |
| Grignard Carboxylation [1][6] | Benzyl Halide | Mg, CO₂ (dry ice) | Anhydrous Ether/THF | 0°C to RT | 2 - 4 | 70 - 82 |
| Willgerodt-Kindler [1] | Acetophenone | Sulfur, Morpholine | None (neat) | Reflux (~140°C) | 6 - 8 | 78 - 80 |
| Arndt-Eistert [12][18] | Benzoic Acid | SOCl₂, CH₂N₂, Ag₂O | Ether, Water | Varies | Multi-step | Moderate |
| Mandelic Acid Reduction [14][15] | Mandelic Acid | NaI (cat.), H₃PO₃ | Acetic Acid | 144°C | 4 | >90 |
References
- Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
-
Arndt-Eistert Synthesis: Homologation of Acids. Chemca. [Link]
-
Phenylacetic acid. Sciencemadness Wiki. [Link]
-
Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids. Organic Chemistry Portal. [Link]
-
Phenylacetic acid. Organic Syntheses Procedure. [Link]
-
NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID. YouTube. [Link]
-
What is benzoic acid to phenylacetic acid conversion by Arndt-Eistert synthesis? Quora. [Link]
-
HYDROLYSIS OF ARYLACETONITRILES. Journal of the American Chemical Society. [Link]
-
Alkylation and Hydrolysis of Phenylacetonitriles Under Microwave Irradiation. Synthetic Communications. [Link]
-
The decarboxylation of phenylacetic acid via addition of acid. Chemistry Stack Exchange. [Link]
-
Iodide-catalyzed reductions: development of a synthesis of phenylacetic acids. PubMed. [Link]
-
Phenylacetic acid. Wikipedia. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
- Substituted phenylacetic acid compounds and process for preparation thereof.
-
Preparation method of substituted phenylacetic acid derivative. Eureka | Patsnap. [Link]
-
20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. Arizona State University. [Link]
- Preparation method of chlorinated phenylacetic acid.
-
Arndt–Eistert reaction. Wikipedia. [Link]
-
Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. ResearchGate. [Link]
-
Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction. UCLA Chemistry and Biochemistry. [Link]
-
Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]
-
Benzyl cyanide can be converted into phenylacetic acid in vivo in... ResearchGate. [Link]
-
Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Scheme 1 The Willgerodt reaction and the Kindler modification. ResearchGate. [Link]
-
Benzyl cyanide. Sciencemadness Wiki. [Link]
-
Synthesis of Phenylacetic Acid. Erowid. [Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
-
An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. [Link]
-
Recent advances in the Willgerodt–Kindler reaction. ResearchGate. [Link]
-
Willgerodt Reaction. Sciencemadness Discussion Board. [Link]
-
Industrial Phase-Transfer Catalysis. Phase Transfer Catalysis. [Link]
-
some aspects of the willgerodt–kindler reaction and. Semantic Scholar. [Link]
-
Willgerodt rearrangement. Wikipedia. [Link]
-
Phase-Transfer Catalysis (PTC). Macmillan Group. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
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- 13. quora.com [quora.com]
- 14. Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids [organic-chemistry.org]
- 15. Iodide-catalyzed reductions: development of a synthesis of phenylacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 17. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 18. Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction [chem.ucla.edu]
Technical Support Center: Purification of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic Acid
Welcome to the technical support center for 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important synthetic building block. With a typical purity of 97% from commercial suppliers, achieving higher purity for demanding applications is a frequent necessity.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the purity of your material.
Troubleshooting Guide: Enhancing Product Purity
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My final product has a lower-than-expected melting point and appears slightly off-white. What are the likely impurities?
Answer: A depressed and broad melting point, along with discoloration, typically indicates the presence of impurities. Based on common synthetic routes for polysubstituted phenylacetic acids, the likely culprits include:
-
Residual Starting Materials: Depending on the synthetic pathway, these could be the corresponding substituted toluene, acetophenone, or benzyl cyanide.
-
Reaction Intermediates: If a Willgerodt-Kindler reaction is employed, the corresponding thioamide may be present.[2][3] In the case of benzyl cyanide hydrolysis, the amide intermediate could be a contaminant.
-
Regioisomers: During the electrophilic substitution steps to introduce the chloro and fluoro groups onto the aromatic ring, the formation of positional isomers is a common side reaction.[4] Separating these can be challenging due to their similar physical properties.
-
Byproducts from Side Reactions: Over-halogenation or incomplete methoxylation can lead to related aromatic species.
Question 2: How can I effectively remove residual starting materials from my product?
Answer: The choice of purification method depends on the nature of the starting material.
-
For Non-Acidic Starting Materials (e.g., substituted toluene or acetophenone): An acid-base extraction is highly effective. Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with a basic aqueous solution (e.g., 1M sodium carbonate or sodium bicarbonate). Your desired product, being a carboxylic acid, will be deprotonated and move into the aqueous layer. The non-acidic impurities will remain in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure product, which is then collected by filtration.
-
For Acidic or Neutral Starting Materials with Different Polarity: If the starting material has a significantly different polarity from the product, flash column chromatography is a suitable option.
Question 3: I suspect my product is contaminated with a regioisomer. How can I separate them?
Answer: Separating regioisomers is often challenging due to their similar polarities.[5] Here are a few strategies:
-
Fractional Recrystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent. It often requires multiple recrystallization cycles and can be labor-intensive. Experiment with a range of solvents of varying polarities (e.g., ethanol/water, toluene, ethyl acetate/hexanes) to find a system that provides good separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating isomers. A reversed-phase C18 or a phenyl-hexyl column can provide the necessary selectivity.[5][6] Method development will be required to optimize the mobile phase composition for baseline separation.
-
Derivative Formation: In some cases, converting the carboxylic acid to a derivative (e.g., an ester or amide) can alter the physical properties of the isomers enough to allow for easier separation by chromatography or recrystallization. The pure derivative can then be hydrolyzed back to the carboxylic acid.
Question 4: My NMR spectrum shows unidentifiable aromatic signals. How can I identify these impurities?
Answer: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is an invaluable tool for identifying unknown impurities. The accurate mass measurement from HRMS can help determine the elemental composition of the impurity, allowing you to deduce its structure, especially when considered alongside the synthetic route. ¹H NMR can also provide clues; for instance, the chemical shifts of aromatic protons are influenced by the positions of the substituents.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique to assess the purity of this compound?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the purity of aromatic carboxylic acids. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., water with 0.1% formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Purity is determined by the area percentage of the main peak. Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation and identifying the presence of impurities, although it is less quantitative than HPLC without an internal standard.
Q2: What is a good solvent system for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar, aromatic carboxylic acid like this, you could explore:
-
Mixed solvent systems: Ethanol/water, methanol/water, or acetone/water. The compound is dissolved in the more soluble solvent (the alcohol or acetone) at its boiling point, and the less soluble solvent (water) is added dropwise until the solution becomes cloudy. The solution is then reheated to clarify and allowed to cool slowly.
-
Single solvent systems: Toluene, ethyl acetate, or isopropanol. Experimentation with small quantities is necessary to determine the optimal solvent or solvent mixture.
Q3: How should I store the purified this compound?
A3: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong bases and oxidizing agents.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for recrystallization. The choice of solvent should be determined by preliminary small-scale solubility tests.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent. If the compound dissolves readily at room temperature, the solvent is not suitable. If the compound is insoluble at room temperature, heat the test tube. If the compound dissolves upon heating and recrystallizes upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating the target compound from impurities with different polarities.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent. A mixture of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 0.5-1%) to prevent tailing of the acidic product is a good starting point. The ideal eluent should give the target compound an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (using compressed air or a pump) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Purification Workflow Diagram
Caption: Decision workflow for selecting a purification method.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for impurity identification.
References
-
Investigation of all O-methyl ethers of 1,2,3-benzenetriol and 4-methyl-1,2,3-benzenetriol (3-16) by 1H NMR spectroscopy and density-functional calculations disclosed practically useful conformational effects on 1H NMR chemical shifts in the aromatic ring. PubMed. Available at: [Link]
-
Willgerodt rearrangement. Wikipedia. Available at: [Link]
-
Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. Available at: [Link]
-
some aspects of the willgerodt–kindler reaction and. Semantic Scholar. Available at: [Link]
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Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Semantic Scholar. Available at: [Link]
- Separation of position isomers. Google Patents.
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]
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Benzyl Cyanide Hydrolysis To Acid. Scribd. Available at: [Link]
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Optimization of the HPLC separation of aromatic groups in petroleum fractions. ResearchGate. Available at: [Link]
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Using the Zinin Reaction to Prepare Pure Aromatic Regioisomers. KiloMentor. Available at: [Link]
-
What Is Willgerodt-Kindler Reaction?. Unacademy. Available at: [Link]
-
Benzyl cyanide. Sciencemadness Wiki. Available at: [Link]
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Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. ResearchGate. Available at: [Link]
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BENZYL CYANIDE. Ataman Kimya. Available at: [Link]
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Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry. Available at: [Link]
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Benzyl cyanide. Wikipedia. Available at: [Link]
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Methoxy groups just stick out. ACD/Labs. Available at: [Link]
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How can I purify two different-substituted aromatic compounds?. ResearchGate. Available at: [Link]
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Willgerodt-Kindler Reaction. Organic Chemistry Portal. Available at: [Link]
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The Proton Resonance Spectra of the Methoxybenzenes. ACS Publications. Available at: [Link]
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Solved Please interpret this MS spectrum of phenylacetic. Chegg.com. Available at: [Link]
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Fragmentation pathways in the photolysis of phenylacetic acid. American Chemical Society. Available at: [Link]
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Chemical shifts. University of Regensburg. Available at: [Link]
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Phenylacetic Acid From Benzyl Cyanide. Scribd. Available at: [Link]
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How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. Available at: [Link]
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Willgerodt‐Kindler Reac1on. MSU chemistry. Available at: [Link]
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Phenylacetic acid. mzCloud. Available at: [Link]
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Diastereomeric recrystallization. Wikipedia. Available at: [Link]
-
Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. PubMed. Available at: [Link]
-
Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange. Available at: [Link]
-
Recrystallization. University of Colorado Boulder. Available at: [Link]
-
Separation of isomers by selective seeding and crystallisation?. Sciencemadness Discussion Board. Available at: [Link]
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Recrystallization and Crystallization. University of California, Berkeley. Available at: [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available at: [Link]
-
(PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. ResearchGate. Available at: [Link]
-
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. Available at: [Link]
-
Synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid 1.. ResearchGate. Available at: [Link]
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Technical Support Center: Crystallization of Aryl-Acetic Acids
Prepared by: Senior Application Scientist, Crystallization Division
Welcome to the technical support center for the crystallization of aryl-acetic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-quality crystalline forms of these important compounds. The unique structural features of aryl-acetic acids—namely the carboxylic acid group susceptible to hydrogen bonding and the aromatic ring prone to π-stacking—present specific hurdles in crystallization. This resource provides in-depth, field-proven insights and practical troubleshooting protocols to empower you in your crystallization experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that frequently arise during the crystallization of aryl-acetic acids.
Q1: What are the most significant challenges I should anticipate when crystallizing an aryl-acetic acid?
The primary challenges stem from the molecular characteristics of aryl-acetic acids. You should be prepared to encounter:
-
Polymorphism: These molecules often crystallize in multiple different crystal lattices, or polymorphs.[1][2] Different polymorphs can have drastically different physical properties, including solubility, stability, and bioavailability, making control over the crystalline form critical, especially in pharmaceutical development.[2][3]
-
Solvent Selection Complexity: The choice of solvent is paramount and can be non-intuitive. The polarity, hydrogen-bonding capability, and molecular geometry of the solvent can all influence which polymorphic form is obtained and the resulting crystal shape (habit).[4]
-
Tendency for "Oiling Out": Instead of forming crystals, the compound may separate from the solution as a liquid phase, or "oil." This is often due to high supersaturation or the compound's solubility profile in the chosen solvent.
-
Impurity Sensitivity: Even trace amounts of impurities can significantly impact crystallization kinetics. They can inhibit nucleation, slow crystal growth, or alter the crystal habit by adsorbing to specific crystal faces.[5][6][7]
-
Difficult-to-Handle Crystal Habits: Aryl-acetic acids can often form needle-like or thin plate-like crystals. These habits are notoriously difficult to filter, wash, and dry, and they often exhibit poor flow properties, which complicates downstream processing like tableting.[8][9]
Q2: Why is controlling polymorphism so critical for these compounds?
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[1][2] For active pharmaceutical ingredients (APIs), this is not just an academic curiosity; it's a critical quality attribute. The stable polymorph is typically the least soluble and most desired for long-term stability. However, a metastable polymorph might be chosen for its higher solubility and potentially better bioavailability. Uncontrolled conversion from a metastable to a stable form during storage can alter the drug's performance.[3] Therefore, identifying all possible polymorphs and developing a robust process to consistently produce the desired one is a regulatory and functional necessity.
Q3: I'm starting a new project. How should I approach solvent selection for my aryl-acetic acid?
A systematic screening approach is the most effective strategy. The ideal solvent is one in which your compound is highly soluble at high temperatures but sparingly soluble at low temperatures.
-
Start with Solubility Testing: Test the solubility of a small amount of your compound (~10-20 mg) in a small volume (~0.5-1 mL) of a range of solvents at both room temperature and the solvent's boiling point.
-
Consider Solvent Properties: Group solvents by polarity and hydrogen-bonding capability (protic vs. aprotic). Aryl-acetic acids often show good crystallization behavior in solvents like alcohols (ethanol), esters (ethyl acetate), ketones (acetone), and even acetic acid itself.[10][11][12]
-
Use Solvent Mixtures: If no single solvent is ideal, a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can be very effective. A common example is dissolving the compound in a soluble solvent like ethanol and then slowly adding water (anti-solvent) until turbidity is observed.[10][13]
Q4: My crystallization yield is consistently below 50%. What are the most likely causes?
A poor yield is a common frustration. The most frequent culprits are:
-
Using too much solvent: This is the most common reason. A significant portion of your compound may remain dissolved in the mother liquor after cooling.[14] Before discarding the filtrate, try evaporating some of it to see if more product crystallizes.
-
Incomplete crystallization: The cooling period may be too short, or the final temperature not low enough. Allow sufficient time for the crystallization to complete.
-
Premature crystallization during hot filtration: If you perform a hot filtration to remove impurities, the solution can cool, causing the product to crystallize on the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
Incorrect choice of solvent: If the compound is too soluble in the chosen solvent even at low temperatures, the yield will naturally be low.
Troubleshooting Guides: In-Depth Problem Solving
This section provides detailed, step-by-step guidance for specific and complex crystallization challenges.
Problem 1: My compound separates as an "oil" instead of crystals. How do I fix this?
"Oiling out" occurs when the solute concentration exceeds the solubility limit at a temperature that is above the melting point of the solid form in that solvent system. Essentially, the compound "melts" in the solvent instead of crystallizing.
Causality: This is often caused by a very high level of supersaturation, which can be a result of cooling the solution too quickly or using a solvent in which the compound's solubility changes too dramatically with temperature. The presence of impurities can also depress the melting point and encourage oiling.
Troubleshooting Protocol:
-
Reduce the Level of Supersaturation:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent (10-20% more volume) to decrease the concentration.[14]
-
Allow the solution to cool much more slowly. Insulate the flask by placing it on a cork ring or wrapping it in glass wool to slow heat loss.[14]
-
-
Modify the Solvent System:
-
Choose a solvent in which the compound is less soluble. This lowers the driving force for precipitation and can favor slower, more ordered crystal growth.
-
If using an anti-solvent, add it much more slowly and at a slightly elevated temperature.
-
-
Encourage Nucleation:
-
Try scratching the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches provide a surface for nucleation.
-
Add a "seed crystal" of the desired solid form to the solution once it is saturated. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.
-
-
Consider a Charcoal Step: If impurities are suspected, add activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[14]
Problem 2: My crystals are fine needles that are impossible to filter. How can I change the crystal habit?
Crystal habit refers to the external shape of a crystal. While the internal crystal lattice (polymorph) is fixed, the external habit can be modified. Needles and thin plates have poor filtration and flow characteristics. The goal is often to produce more equant (block-like or prismatic) crystals.[8]
Causality: Crystal habit is determined by the relative growth rates of different crystal faces. Fast-growing faces grow themselves out of existence, leaving the slow-growing faces to dominate the final morphology. Solvents, additives, and the level of supersaturation can all influence these relative growth rates.[8][9]
Workflow for Crystal Habit Modification:
Caption: Workflow for modifying crystal habit from needles to a more desirable morphology.
Experimental Protocol for Habit Modification:
-
Vary Crystallization Conditions:
-
Cooling Rate: Perform parallel crystallizations with identical solvent and concentration but vary the cooling profile (e.g., crash cool in an ice bath, slow cool on the benchtop, very slow cool in an insulated container).
-
Solvent: Recrystallize the compound from a variety of solvents with different polarities and functionalities (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetic acid). The solvent-crystal face interaction is a primary determinant of habit.[4][8]
-
-
Introduce Additives/Impurities:
-
Sometimes, a small amount of a specific "impurity" can act as a habit modifier.
-
Choose additives that are structurally similar to the target molecule. These molecules can selectively adsorb onto the fastest-growing crystal faces, inhibiting their growth and allowing slower-growing faces to express themselves.[15]
-
Screen additives at low concentrations (e.g., 0.1-2.0 mol%).
-
Problem 3: I suspect impurities are preventing crystallization. How can I diagnose and solve this?
Impurities are a major challenge in crystallization because they can interfere with both nucleation (the initial formation of crystal nuclei) and crystal growth.[5][6]
Causality:
-
Nucleation Inhibition: Some impurities can increase the energy barrier for nuclei to form, prolonging the induction time indefinitely.[7]
-
Growth Inhibition: Impurities can adsorb onto the surface of a growing crystal, physically blocking new molecules from integrating into the lattice.[6][16] This can completely halt growth or lead to the incorporation of defects.
Troubleshooting and Purification Strategy:
Caption: Decision workflow for troubleshooting impurity-related crystallization problems.
Step-by-Step Protocol:
-
Confirm Purity: Before extensive crystallization screening, confirm the purity of your material using an appropriate analytical technique like HPLC, LC-MS, or NMR. If the purity is below 95%, a purification step is highly recommended.
-
Preparative Recrystallization: If the material is moderately pure (90-98%), performing a preliminary, non-optimized crystallization can serve as a purification step. The goal here is not a perfect crystal form but to crash out the bulk of your product, leaving more impurities behind in the mother liquor.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography is often necessary.
-
Activated Charcoal: If your solution has a persistent color, it may indicate the presence of highly conjugated, non-polar impurities. Adding a small amount of activated charcoal to the hot solution can remove these before crystallization is attempted.[14]
Data & Protocols
Table 1: Common Solvents for Aryl-Acetic Acid Crystallization
This table provides a starting point for solvent selection, organized by class. The choice will be highly dependent on the specific substitutions on the aryl ring of your compound.[10][11]
| Solvent Class | Example Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Characteristics |
| Protic | Ethanol | 78 | 24.5 | Good general-purpose solvent. Forms hydrogen bonds, which can be beneficial for dissolving the carboxylic acid moiety. Often used with water as an anti-solvent. |
| Isopropanol | 82 | 19.9 | Similar to ethanol but slightly less polar. Can sometimes yield better quality crystals. | |
| Acetic Acid | 118 | 6.2 | Can be an excellent solvent for aryl-acetic acids, promoting solubility through strong hydrogen bonding. Useful for compounds that are difficult to dissolve.[12][17] | |
| Aprotic Polar | Acetone | 56 | 20.7 | Good solvent for many organics. Its volatility can lead to rapid crystallization via evaporation. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar ester, often a good choice for achieving the desired "soluble hot, insoluble cold" profile.[4] | |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent that can be effective, though its high polarity may keep some compounds too soluble. | |
| Aprotic Non-polar | Toluene | 111 | 2.4 | Useful for less polar aryl-acetic acids. Its high boiling point allows for a wide temperature range for slow cooling. |
| Heptane/Hexane | 98 / 69 | ~1.9 | Typically used as an anti-solvent in combination with a more polar solvent like ethyl acetate or acetone. |
Protocol: General Cooling Crystallization
This protocol provides a standardized starting point for your experiments.
-
Dissolution: Place the aryl-acetic acid to be crystallized in an Erlenmeyer flask. Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding the solvent in small portions until the solid is just completely dissolved.
-
Add Excess Solvent (Optional but Recommended): To prevent crashing out and improve crystal quality, add an additional 5-10% volume of the solvent after complete dissolution.[14]
-
Hot Filtration (If Necessary): If there are insoluble impurities (dust, etc.) or if a charcoal treatment was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop insulated by a cork ring or paper towels. Do not disturb the flask during this period.
-
Induce Further Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point.
References
-
Title: Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir Source: Molecular Pharmaceutics, 2024. URL: [Link]
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Title: Impact of impurities on crystal growth Source: Nature, 2024. URL: [Link]
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Title: 3.6F: Troubleshooting Source: Chemistry LibreTexts, 2022. URL: [Link]
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Title: Effects of impurities on crystal growth processes Source: PhD Thesis, National University of Singapore, 2006. URL: [Link]
-
Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester, Department of Chemistry. URL: [Link]
-
Title: Analyzing Crystallization Kinetics in Glacial Acetic Acid Formulations Source: Patsnap Eureka, 2025. URL: [Link]
-
Title: Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids Source: PubMed Central (PMC), NIH, 2025. URL: [Link]
-
Title: Industrial importance of controlling crystal habit Source: Technobis, 2023. URL: [Link]
-
Title: Pharmaceutical Crystallization in drug development Source: Syrris. URL: [Link]
-
Title: How the impurities in the solute can affect the induction time during crystallization Source: ResearchGate, 2016. URL: [Link]
-
Title: (a–c) Crystallization diagrams of crystalline phases observed in the... Source: ResearchGate. URL: [Link]
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Title: TroubleshooTing for CrysTallizaTion ProCesses Source: VisiMix. URL: [Link]
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Title: COMMON SOLVENTS FOR CRYSTALLIZATION Source: PDF Document. URL: [Link]
-
Title: Syllabus for Chemistry (SCQP08) Source: National Testing Agency, India. URL: [Link]
-
Title: Guide for crystallization Source: University of Strasbourg. URL: [Link]
- Source:Google Patents, 2006.
-
Title: Effect of Impurities on the Growth Kinetics of Crystals Source: ResearchGate, 2025. URL: [Link]
-
Title: Modification of crystal habit and its role in dosage form performance Source: PubMed, 2001. URL: [Link]
- Source:Google Patents.
-
Title: A bad (crystal) habit - And how it was overcome Source: ResearchGate, 2025. URL: [Link]
-
Title: Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments Source: PubMed, 2013. URL: [Link]
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Title: a) Crystallization diagrams of observed phases in the chemical system... Source: ResearchGate. URL: [Link]
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Title: Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. Source: Academic Paper. URL: [Link]
-
Title: The Crucial Role of Crystallization in Drug Substances Development Source: Neuland Labs, 2023. URL: [Link]
-
Title: The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients Source: CrystEngComm (RSC Publishing), 2021. URL: [Link]
-
Title: Modeling effects of impurities on crystal growth Source: ResearchGate. URL: [Link]
-
Title: Tips & Tricks: Recrystallization Source: University of Rochester, Department of Chemistry. URL: [Link]
-
Title: Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods Source: Monash University, 2017. URL: [Link]
- Source:Google Patents.
-
Title: Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs Source: PubMed Central, 2021. URL: [Link]
-
Title: Glacial acetic acid as a resolution solvent for growing enantiopure crystals from racemic mixtures Source: Inorganic Chemistry Frontiers (RSC Publishing), 2020. URL: [Link]
-
Title: Recrystallization from acetic acid? Source: Reddit, 2015. URL: [Link]
-
Title: Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon Source: PubMed Central (PMC), NIH. URL: [Link]
-
Title: Crystals of my desired compound growing out of glacial acetic acid Source: Reddit, 2025. URL: [Link]
-
Title: A phase study of the system: Oxalic acid/acetic acid/water Source: NIST, 1963. URL: [Link]
-
Title: Exploring Polymorphism, Cocrystallization and Mixed Crystallization Source: YouTube (American Chemical Society), 2022. URL: [Link]
-
Title: Polymorphism and crystallization of active pharmaceutical ingredients (APIs) Source: PubMed, 2009. URL: [Link]
-
Title: Determination of acetic acid in aqueous samples, by water-phase derivatisation, solid-phase microextraction and gas chromatography Source: PubMed. URL: [Link]
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Technical Support Center: Stability of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic Acid
Welcome to the technical support center for 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for assessing the stability of this compound in various solvents. As direct stability data for this specific molecule is not extensively published, this document will equip you with the fundamental principles, experimental designs, and analytical strategies to confidently evaluate its stability in your own laboratory settings, adhering to industry best practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of this compound in solution?
A1: Based on its chemical structure, a substituted phenylacetic acid, the primary stability concerns are susceptibility to oxidative, photolytic, and potentially hydrolytic degradation, especially under stressed conditions. The electron-withdrawing chloro and fluoro groups, combined with the electron-donating methoxy group, create a complex electronic environment on the phenyl ring that can influence its reactivity.[1] It is crucial to evaluate the impact of pH, light, and the presence of oxidizing agents on the compound's integrity in solution.
Q2: Which solvents are recommended for initial stability studies of this compound?
A2: A common starting point for solubility and initial stability assessment would include a range of solvents with varying polarities and protic/aprotic properties. Recommended solvents include:
-
Aqueous buffers: A range of pH values (e.g., pH 2, 7, and 10) should be investigated to assess hydrolytic stability.
-
Organic solvents: Common HPLC mobile phase constituents like acetonitrile and methanol are crucial to study for analytical method development. Other solvents such as ethanol, isopropanol, and dimethyl sulfoxide (DMSO) may also be relevant depending on the intended application.
Q3: What are the regulatory guidelines I should follow for stability testing?
A3: The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing of new drug substances.[2][3][4] Key documents to consult are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[3][4][5]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products.[4]
-
These guidelines outline the conditions for accelerated and long-term stability studies, as well as forced degradation studies.[2][5]
Q4: What is a forced degradation study and why is it necessary?
A4: A forced degradation or stress study exposes the drug substance to conditions more severe than accelerated stability testing.[6][7] Its purpose is to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of your analytical method (i.e., its ability to separate the intact drug from its degradants).[7][8] This is a critical step in developing a stability-indicating analytical method.[9]
Troubleshooting Guide
Issue 1: Rapid degradation of the compound is observed in an aqueous buffer at neutral pH.
-
Possible Cause: The compound may be susceptible to oxidation, which can be accelerated by dissolved oxygen or trace metal ions in the buffer.
-
Troubleshooting Steps:
-
De-gas the buffer: Sparge the buffer with an inert gas like nitrogen or argon before and during the experiment to remove dissolved oxygen.
-
Use chelating agents: Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the buffer to sequester any metal ions that could catalyze oxidation.
-
Control light exposure: Ensure the experiment is conducted in amber glassware or under light-protected conditions to rule out photodegradation.
-
Issue 2: Multiple unknown peaks appear in the chromatogram after storing the compound in methanol for 24 hours.
-
Possible Cause: The compound may be reacting with the solvent or undergoing degradation. Methanol can sometimes contain impurities that may catalyze degradation.
-
Troubleshooting Steps:
-
Verify solvent purity: Use high-purity, HPLC-grade methanol from a reputable supplier.
-
Test alternative solvents: Assess the stability in another aprotic solvent of similar polarity, such as acetonitrile, to see if the issue persists.
-
Perform a forced degradation study: Systematically investigate the effect of heat, light, acid, base, and oxidation to identify the degradation pathway and the nature of the unknown peaks. This will help in developing a more robust analytical method.
-
Issue 3: The analytical method does not separate the parent compound from a key degradant.
-
Possible Cause: The chromatographic conditions (e.g., mobile phase composition, column chemistry, pH) are not optimized to resolve the parent compound and the specific degradant.
-
Troubleshooting Steps:
-
Adjust mobile phase: Modify the organic-to-aqueous ratio, try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa), or add a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution.
-
Screen different columns: Test columns with different stationary phases (e.g., C18, C8, phenyl-hexyl) to exploit different separation mechanisms.
-
Optimize temperature and flow rate: Varying the column temperature and mobile phase flow rate can also impact selectivity and resolution.
-
Employ orthogonal analytical techniques: Techniques like mass spectrometry (MS) can help to identify and quantify co-eluting peaks.[10][11]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways for this compound.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store an aliquot of the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable stability-indicating HPLC method.
Data Presentation
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | % Degradation | Number of Degradants | Major Degradant Peak (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 5.2% | 1 | 4.8 min |
| 0.1 M NaOH, 60°C, 24h | 15.8% | 2 | 3.5 min, 6.2 min |
| 3% H₂O₂, RT, 24h | 22.5% | 3 | 7.1 min |
| 80°C, 24h | 2.1% | 1 | 5.1 min |
| Photolysis (ICH Q1B) | 12.3% | 2 | 8.3 min, 9.5 min |
Note: This data is illustrative and not based on actual experimental results for this compound.
Visualization of Experimental Workflow
Below is a diagram illustrating the workflow for a comprehensive stability assessment of this compound.
Sources
- 1. benchchem.com [benchchem.com]
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- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
preventing side reactions in the halogenation of phenylacetic acid
Welcome to the technical support center for the halogenation of phenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind the "how," offering field-proven insights to help you anticipate, troubleshoot, and prevent common side reactions. Our goal is to empower you with the expertise to achieve clean, high-yield, and selective halogenations.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary sites of halogenation on phenylacetic acid?
-
How can I selectively achieve α-halogenation over ring halogenation?
-
What is the mechanism of the Hell-Volhard-Zelinsky (HVZ) reaction for α-halogenation?
-
How do I prevent polyhalogenation at the α-carbon?
-
What are the optimal conditions for selective aromatic ring halogenation?
-
My reaction is sluggish or not proceeding to completion. What should I check?
-
-
Troubleshooting Guides
-
Problem: A mixture of α- and ring-halogenated products is observed.
-
Problem: Significant amounts of di- or tri-α-halogenated products are forming.
-
Problem: The reaction results in a complex mixture of unidentified byproducts.
-
-
Experimental Protocols
-
Protocol 1: Selective α-Bromination of Phenylacetic Acid via the Hell-Volhard-Zelinsky (HVZ) Reaction.
-
Protocol 2: Selective para-Chlorination of the Phenylacetic Acid Aromatic Ring.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of halogenation on phenylacetic acid?
Phenylacetic acid presents two primary sites for halogenation: the α-carbon (the carbon atom adjacent to the carboxyl group) and the aromatic phenyl ring. The reaction conditions and choice of reagents will dictate the selectivity towards one site over the other.
-
α-Halogenation: This occurs at the benzylic position and typically proceeds via a free-radical or enol/enolate-based mechanism. The most common method for achieving this is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3]
-
Ring Halogenation: This is an electrophilic aromatic substitution reaction where a halogen atom replaces a hydrogen atom on the phenyl ring.[4][5][6] The carboxymethyl group (-CH₂COOH) is an ortho, para-directing group, although it is weakly deactivating.
Q2: How can I selectively achieve α-halogenation over ring halogenation?
Achieving selectivity is crucial and depends on controlling the reaction mechanism.
To favor α-halogenation , conditions that promote the formation of an enol or enolate intermediate are necessary. The Hell-Volhard-Zelinsky (HVZ) reaction is the classic approach.[2][7][8] This reaction utilizes a phosphorus trihalide (e.g., PBr₃ or PCl₃) and a halogen (Br₂ or Cl₂). The key is the in situ formation of an acyl halide, which more readily enolizes than the parent carboxylic acid, allowing for selective halogenation at the α-position.[1][9][10]
To favor ring halogenation , you must employ conditions for electrophilic aromatic substitution. This involves using a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) with a halogen (Cl₂ or Br₂).[4][11][12] The Lewis acid polarizes the halogen molecule, creating a potent electrophile that is attacked by the electron-rich aromatic ring. These conditions do not favor enolization, thus minimizing α-halogenation.
Decision Workflow: Achieving Halogenation Selectivity
Caption: Decision tree for selective halogenation of phenylacetic acid.
Q3: What is the mechanism of the Hell-Volhard-Zelinsky (HVZ) reaction for α-halogenation?
The HVZ reaction is a multi-step process. Carboxylic acids themselves do not readily enolize to allow for α-halogenation.[1][9] The brilliance of the HVZ reaction lies in the temporary conversion of the carboxylic acid to a more reactive intermediate.
The mechanism proceeds as follows:
-
Acyl Halide Formation: The phosphorus trihalide (PBr₃ is commonly used for bromination) reacts with the carboxylic acid to form an acyl bromide.[13][14] This is the catalytically active species.
-
Enolization: The acyl bromide, unlike the carboxylic acid, exists in equilibrium with its enol tautomer.[1][10] This enol form provides the nucleophilic α-carbon necessary for the next step.
-
α-Halogenation: The enol attacks a molecule of the halogen (e.g., Br₂), leading to the formation of the α-halo acyl bromide and releasing HBr.
-
Hydrolysis/Exchange: The α-halo acyl bromide can then be hydrolyzed during aqueous workup to yield the final α-halo carboxylic acid.[2] Alternatively, it can react with unreacted phenylacetic acid to form the product and regenerate the acyl bromide intermediate, continuing the catalytic cycle.[7]
Mechanism: Hell-Volhard-Zelinsky (HVZ) Bromination
Caption: Stepwise mechanism of the HVZ reaction.
Q4: How do I prevent polyhalogenation at the α-carbon?
Polyhalogenation (the formation of di- or tri-halogenated products) is a common side reaction, especially under basic conditions or with an excess of the halogenating agent.[9][15] The introduction of an electron-withdrawing halogen atom at the α-position makes the remaining α-proton even more acidic and thus easier to remove, promoting further halogenation.[15]
Prevention Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of your halogenating agent (e.g., Br₂). Using just one molar equivalent or a slight excess is crucial for favoring monohalogenation.[9]
-
Acidic Conditions: The HVZ reaction is conducted under acidic conditions, which inherently suppresses the formation of the highly reactive enolate anion that is prone to over-halogenation in base-catalyzed reactions.[15]
-
Reaction Time and Temperature: Monitor the reaction closely (e.g., by TLC or GC-MS) and stop it once the starting material is consumed to prevent the slower, subsequent halogenation of the monohalogenated product. Avoid unnecessarily high temperatures, which can accelerate side reactions.
Q5: What are the optimal conditions for selective aromatic ring halogenation?
For selective halogenation of the phenyl ring, the goal is to promote an electrophilic aromatic substitution (EAS) mechanism while avoiding conditions that favor α-halogenation.
Optimal Conditions:
-
Lewis Acid Catalyst: A strong Lewis acid such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination is essential.[4][5][12] The catalyst activates the halogen, making it a much stronger electrophile.
-
Aprotic Solvent: Use a non-polar, aprotic solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). These solvents will not interfere with the Lewis acid catalyst.
-
Low Temperature: Running the reaction at or below room temperature helps to control the reaction rate and minimize potential side reactions, including any competing radical pathways that could lead to α-halogenation.
-
Absence of Radical Initiators: Ensure the reaction is protected from light and free-radical initiators, which could trigger unwanted side-chain halogenation.
Q6: My reaction is sluggish or not proceeding to completion. What should I check?
Several factors can lead to an incomplete or slow reaction:
-
Reagent Quality:
-
Halogen: Ensure your halogen (Br₂ or Cl₂) has not degraded. Bromine, in particular, can be lost through evaporation.
-
Catalyst: Lewis acids (FeCl₃, AlCl₃) are highly hygroscopic and will be deactivated by moisture.[5] Use freshly opened or properly stored catalysts. For the HVZ reaction, ensure the phosphorus trihalide is of good quality.
-
-
Reaction Conditions:
-
Moisture: Water can quench the catalysts used in both HVZ (PBr₃) and EAS (FeCl₃) reactions. Ensure your glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: While high temperatures can cause side reactions, some reactions require heating to proceed at a reasonable rate. The HVZ reaction, for instance, often requires elevated temperatures.[14] Check literature precedents for the specific transformation.
-
-
Substrate Reactivity: If your phenylacetic acid has strongly electron-withdrawing groups on the phenyl ring, this will deactivate the ring towards electrophilic substitution, making ring halogenation significantly slower.
Troubleshooting Guides
Problem: A mixture of α- and ring-halogenated products is observed.
This is a classic selectivity problem, indicating that both the HVZ and EAS pathways are active.
| Potential Cause | Explanation | Solution |
| Ambiguous Reaction Conditions | Using conditions that can promote both mechanisms. For example, heating a mixture of Br₂ and phenylacetic acid without a specific catalyst might induce both radical α-bromination and some uncatalyzed ring bromination. | For α-selectivity: Strictly adhere to HVZ conditions. Use a catalytic amount of PBr₃ or PCl₃.[2][9] Avoid Lewis acids. For ring-selectivity: Use a Lewis acid catalyst (FeCl₃, AlCl₃) in an aprotic solvent at low temperature.[4][5] Ensure the exclusion of radical initiators (like UV light). |
| Contaminated Reagents | Trace amounts of iron or other metals in your glassware or reagents can act as unintended Lewis acid catalysts, promoting ring halogenation. | Use acid-washed glassware. Ensure high-purity reagents. |
| Highly Activating Ring Substituents | If your phenylacetic acid has strongly electron-donating groups (e.g., -OH, -OCH₃) on the ring, the aromatic system becomes highly activated and may react even without a strong Lewis acid. | For α-halogenation of these substrates, consider protecting the activating group first. Alternatively, use milder halogenating agents like N-Bromosuccinimide (NBS) with a radical initiator for α-bromination, though this can also be complex. |
Problem: Significant amounts of di- or tri-α-halogenated products are forming.
This indicates an over-reaction at the α-position.
| Potential Cause | Explanation | Solution |
| Excess Halogenating Agent | More than one equivalent of halogen is present, allowing for the halogenation of the monohalogenated product. | Carefully measure and dispense the halogenating agent. Use a stoichiometry of 1.0 to 1.1 equivalents relative to the phenylacetic acid.[9] |
| Prolonged Reaction Time | Allowing the reaction to proceed long after the starting material has been consumed gives the monohalogenated product time to react further. | Monitor the reaction progress using an appropriate analytical technique (TLC, GC, NMR). Quench the reaction as soon as the starting material disappears. |
| High Reaction Temperature | Elevated temperatures can increase the rate of the second and third halogenations relative to the first. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Refer to established protocols for guidance. |
Problem: The reaction results in a complex mixture of unidentified byproducts.
This suggests degradation of the starting material or products.
| Potential Cause | Explanation | Solution |
| Excessively Harsh Conditions | Very high temperatures or prolonged reaction times can lead to decomposition, decarboxylation, or other side reactions. | Reduce the reaction temperature and time. Use a more efficient catalyst system if possible to allow for milder conditions. A recent study showed that using trichloroisocyanuric acid (TCCA) with catalytic PCl₃ under solvent-free conditions can be highly efficient.[7][8] |
| Oxidative Degradation | Some halogenating agents or reaction conditions can be oxidative, leading to unwanted byproducts. | Ensure the reaction is run under an inert atmosphere to exclude oxygen. |
| Incompatible Functional Groups | If the phenylacetic acid molecule contains other sensitive functional groups, they may be reacting under the halogenation conditions. | Consider a protecting group strategy for sensitive functionalities before proceeding with the halogenation. |
Experimental Protocols
Protocol 1: Selective α-Bromination of Phenylacetic Acid via the Hell-Volhard-Zelinsky (HVZ) Reaction
This protocol is adapted from established HVZ methodologies.[2][3][14]
Materials:
-
Phenylacetic acid (1.0 eq)
-
Red phosphorus (0.1 eq) or Phosphorus tribromide (PBr₃, 0.33 eq)
-
Bromine (Br₂, 1.1 eq)
-
Anhydrous solvent (e.g., CCl₄ or neat)
-
Aqueous workup solution (e.g., water, sodium bisulfite solution)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Protect the system from atmospheric moisture with drying tubes.
-
Initial Charge: Charge the flask with phenylacetic acid and red phosphorus (if using). If using PBr₃, add the phenylacetic acid first.
-
Bromine Addition: Slowly add the bromine via the dropping funnel to the stirred mixture. The reaction is exothermic; maintain control by cooling the flask in an ice bath if necessary. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: After the addition is complete, heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully add water to the flask to quench any remaining PBr₃ and hydrolyze the acyl bromide intermediate. To remove excess bromine color, a wash with a dilute sodium bisulfite solution may be necessary.
-
Extraction & Purification: Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.[16]
Protocol 2: Selective para-Chlorination of the Phenylacetic Acid Aromatic Ring
This protocol is based on standard electrophilic aromatic substitution methods.[4][5]
Materials:
-
Phenylacetic acid (1.0 eq)
-
Iron(III) chloride (FeCl₃, anhydrous, 0.1 eq)
-
Chlorine (Cl₂, gas) or a suitable chlorinating agent like sulfuryl chloride (SO₂Cl₂)
-
Anhydrous aprotic solvent (e.g., dichloromethane, CH₂Cl₂)
Procedure:
-
Setup: In a flame-dried, three-necked flask equipped with a gas inlet tube, a stirrer, and a gas outlet leading to a trap (e.g., a sodium hydroxide solution to neutralize excess chlorine), dissolve the phenylacetic acid in the anhydrous solvent.
-
Catalyst Addition: Add the anhydrous FeCl₃ catalyst to the solution and stir under an inert atmosphere. Protect the flask from light by wrapping it in aluminum foil.
-
Chlorine Addition: Bubble chlorine gas through the solution at a slow, steady rate. Maintain the reaction temperature at 0-5 °C using an ice bath. Alternatively, add the liquid chlorinating agent dropwise.
-
Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete when the starting material is no longer observed.
-
Workup: Stop the flow of chlorine and purge the system with nitrogen to remove any excess dissolved gas. Quench the reaction by carefully adding water.
-
Extraction & Purification: Separate the organic layer. Wash sequentially with dilute HCl, water, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude product, likely a mixture of ortho and para isomers, can be purified by column chromatography or recrystallization to isolate the desired para-chloro-phenylacetic acid.
References
-
Chemistry Steps. Alpha Halogenation of Carboxylic Acids. [Link]
-
Key Reactions of Aromaticity and Mechanisms in Electrophilic and Halogenation Processes. (2024). [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). [Link]
-
Wikipedia. Electrophilic halogenation. [Link]
-
Michigan State University Department of Chemistry. Carboxyl Reactivity. [Link]
-
BYJU'S. Electrophilic Aromatic Substitution Reaction. [Link]
-
JoVE. α-Halogenation of Carboxylic Acid Derivatives: Overview. (2025). [Link]
-
Chad's Prep. Alpha Halogenation. [Link]
-
Chemistry LibreTexts. Alpha Halogenation. (2023). [Link]
-
Royal Society of Chemistry. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025). [Link]
-
Chemistry LibreTexts. Aromatic Halogenation. (2019). [Link]
-
Royal Society of Chemistry. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025). [Link]
-
Chemistry Learner. Hell-Volhard-Zelinsky Reaction: Explanation, Example & Mechanism. [Link]
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Hell-Volhard-Zelinksy reaction. [Link]
- Google Patents.
- Google Patents.
-
Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. (2025). [Link]
-
Sciencemadness Wiki. Phenylacetic acid. (2022). [Link]
-
Chegg. I need the full mechanism of the main reaction starting material: 2-phenylacetic acid solevent. (2021). [Link]
-
NROChemistry. Hell-Volhard-Zelinsky Reaction. [Link]
-
University of Liverpool. LECTURE 4 (d) Polyhalogenation. [Link]
-
Organic Syntheses. phenylacetic acid. [Link]
-
Erowid. Synthesis of Phenylacetic Acid. [Link]
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- 4. theorango.com [theorango.com]
- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
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- 8. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
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Technical Support Center: Scale-Up Synthesis of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic Acid
Welcome to the technical support resource for the scale-up synthesis of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will address specific experimental issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Proposed Synthetic Pathway
The synthesis of substituted phenylacetic acids is a well-established field, with the most common and scalable routes proceeding through a nitrile intermediate.[1][2] This pathway, known as the Kolbe nitrile synthesis followed by hydrolysis, offers a robust and high-yielding approach. The proposed two-step synthesis for the target molecule starts from a commercially available substituted benzyl chloride.
Caption: Proposed two-step synthetic workflow.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis.
Category 1: Reaction-Specific Issues
Q1: My cyanation reaction (Step 1) is showing low conversion or has stalled. What are the common causes?
A: Low conversion in the cyanation of a benzyl chloride is a frequent issue during scale-up. The primary culprits are typically related to reagent quality, solubility, and reaction conditions.
-
Moisture Contamination: Benzyl chlorides, especially activated ones, are susceptible to hydrolysis, which forms the corresponding benzyl alcohol as a byproduct.[3] Ensure that your solvent (e.g., acetone, acetonitrile, or DMSO) is anhydrous and that the cyanide salt (NaCN or KCN) is thoroughly dried before use.
-
Poor Solubility of Cyanide Salt: Sodium and potassium cyanide have limited solubility in many organic solvents. On a larger scale, inefficient mixing can exacerbate this, leading to a low effective concentration of the nucleophile.
-
Solution 1: Phase-Transfer Catalysis. The addition of a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6 for KCN) can dramatically increase the reaction rate by transporting the cyanide anion into the organic phase.[1][2]
-
Solution 2: Solvent Choice. Consider using a more polar aprotic solvent like DMSO, which offers better solubility for inorganic salts. However, be mindful of potential side reactions and purification challenges with high-boiling solvents.
-
-
Insufficient Temperature: While the reaction is often exothermic, it still requires sufficient activation energy. If the reaction stalls after an initial burst, gentle heating (e.g., 50-80 °C, depending on the solvent) may be necessary to drive it to completion.[3] Monitor the reaction by TLC or HPLC to avoid decomposition at elevated temperatures.
Q2: I'm observing significant formation of the corresponding isonitrile (isonitril) as a byproduct. How can this be minimized?
A: The cyanide ion is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom. While attack at carbon is thermodynamically favored, the formation of the isonitrile byproduct can be promoted by certain conditions.
-
Mechanism: The use of silver cyanide (AgCN) notoriously favors isonitrile formation due to the covalent nature of the Ag-C bond. While you are likely using NaCN or KCN, solvent effects play a crucial role.
-
Mitigation Strategy: Employing polar, protic solvents can stabilize the nitrogen end of the cyanide ion through hydrogen bonding, favoring C-alkylation. However, these solvents can promote hydrolysis of the benzyl chloride. The best practice is to use polar aprotic solvents like DMSO or DMF, which favor C-alkylation and provide good solubility. The use of anhydrous acetone is also a well-documented method to decrease the formation of isonitriles.[3]
Q3: The hydrolysis of the nitrile (Step 2) is incomplete, and I'm isolating the primary amide intermediate. How can I drive the reaction to completion?
A: This is a very common scenario. The hydrolysis of a nitrile proceeds in two stages: nitrile to amide, then amide to carboxylic acid. The second step is often slower.
-
Acid-Catalyzed Hydrolysis: Strong acidic conditions are effective. Refluxing in aqueous HCl or a mixture of acetic acid and sulfuric acid is a standard procedure.[4][5] If the reaction stalls, you can try:
-
Increasing Acid Concentration: Move from 6M HCl to concentrated HCl, or add a higher proportion of sulfuric acid.
-
Extending Reaction Time/Temperature: Prolonged heating under reflux is often required. Monitor by HPLC to ensure the product is not degrading. A titanium(IV) catalyst in the presence of aqueous HCl has been shown to facilitate the conversion of primary amides to carboxylic acids under milder conditions.[1][2]
-
-
Base-Catalyzed Hydrolysis: Refluxing with aqueous NaOH or KOH is also a viable method.
-
Challenge: The product, a carboxylic acid, will be deprotonated to form a carboxylate salt. This salt is often highly soluble in water, which can make extraction difficult.
-
Workup: After the reaction is complete, the mixture must be cooled and carefully acidified (e.g., with concentrated HCl) to a low pH (typically 1-2) to precipitate the final carboxylic acid product.[5] Ensure thorough cooling during acidification to manage the exotherm.
-
Category 2: Scale-Up & Process Control
Q4: I am concerned about the exothermicity of the cyanation reaction during scale-up. How can I manage heat transfer effectively?
A: The SN2 reaction between a benzyl chloride and a cyanide salt is exothermic. What is easily managed in a lab flask can become a dangerous runaway reaction in a large reactor due to the decrease in the surface-area-to-volume ratio.[6]
-
Controlled Addition: The primary method for heat management is to add the benzyl chloride solution dropwise to the cyanide slurry at a controlled rate.[7] Monitor the internal temperature of the reactor continuously.
-
Efficient Cooling: Ensure your reactor has adequate cooling capacity. A jacketed reactor with a circulating coolant is standard. For highly exothermic reactions, pre-chilling the cyanide slurry before starting the addition can provide an initial heat sink.
-
Semi-Batch Process: For very large scales, consider a semi-batch process where reagents are added portion-wise, allowing the heat from each portion to dissipate before the next is added.
Caption: Decision tree for troubleshooting low cyanation yield.
Category 3: Purification & Analysis
Q5: What is the recommended method for purifying the final this compound at scale?
A: At scale, chromatography is often undesirable. The purification strategy should leverage the acidic nature of the product.
-
Acid-Base Extraction: After the hydrolysis step (assuming it was acid-catalyzed and the reaction solvent was removed or is immiscible with the extraction solvent), dissolve the crude product in a suitable organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[4]
-
Wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate). The acidic product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer.
-
Separate the layers. The aqueous layer now contains the purified product salt.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated HCl to acidify it to pH 1-2. The purified carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash it with cold water to remove residual salts, and dry it under vacuum. This method is highly effective for removing neutral and basic impurities.[4][7]
Summary of Recommended Reaction Conditions
The following table provides a starting point for optimizing the reaction conditions based on established procedures for analogous compounds.
| Parameter | Step 1: Cyanation | Step 2: Hydrolysis (Acidic) |
| Key Reagents | Sodium Cyanide (NaCN), Phase-Transfer Catalyst (optional) | Concentrated HCl or H₂SO₄ |
| Solvent | Anhydrous Acetone, Acetonitrile, or DMSO[3] | Water, Acetic Acid[7] |
| Temperature | 50 - 80 °C (after initial exotherm) | 100 - 110 °C (Reflux) |
| Duration | 16 - 24 hours (monitor by HPLC/TLC) | 6 - 12 hours (monitor by HPLC/TLC) |
| Workup | Solvent removal, extraction | Acidification, precipitation, filtration[5] |
References
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024). MDPI. Available at: [Link]
-
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022). MDPI. Available at: [Link]
- Process for the preparation of 2,4,5-trifluorophenylacetic acid. (2014). Google Patents.
-
(PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024). ResearchGate. Available at: [Link]
-
2-(3-Bromo-4-methoxyphenyl)acetic acid. (2011). National Center for Biotechnology Information. Available at: [Link]
- Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof. (2019). Google Patents.
- WO 2014/030106 A2. (2014). Google Patents.
-
(PDF) Recent advances in the Willgerodt–Kindler reaction. (2015). ResearchGate. Available at: [Link]
-
p-METHOXYPHENYLACETONITRILE. Organic Syntheses. Available at: [Link]
-
Transition State Structure for the Water-Catalyzed Hydrolysis of p-Nitrophenyl Trifluoroacetate in Acetonitrile. (2000). PubMed. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Scheme 1 The Willgerodt reaction and the Kindler modification. ResearchGate. Available at: [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz. Available at: [Link]
-
The Heck reaction in the production of fine chemicals. (2002). University of Groningen. Available at: [Link]
-
Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions. (2004). Zeitschrift für Naturforschung B. Available at: [Link]
-
The Willgerodt-Kindler Reaction: mechanistic reality check 2. (2020). Henry Rzepa's Blog. Available at: [Link]
- Clean generation of a fluoroaryl grignard reagent. (2001). Google Patents.
- Method for producing (3-alkoxyphenyl) magnesium chloride and alcohol using the corresponding chloride. (2005). Google Patents.
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- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic Acid
Welcome to the technical support guide for the purification of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid (CAS No. 1000544-65-9). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic building block.[1][2] As a substituted phenylacetic acid derivative, its unique electronic and lipophilic properties, conferred by the chloro, fluoro, and methoxy groups, make it a valuable intermediate in medicinal chemistry.[1]
This guide provides field-proven insights and scientifically grounded protocols to help you achieve high purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.
Problem 1: My final yield is significantly lower than expected after acid-base extraction.
-
Possible Cause 1: Incomplete Extraction. The efficiency of an acid-base extraction depends critically on the pH of the aqueous phase.[3] To convert the carboxylic acid into its water-soluble carboxylate salt, the pH of the basic solution must be significantly higher than the pKa of the acid (typically at least 2-3 pH units above). Conversely, to precipitate the purified acid, the pH must be well below the pKa.
-
Solution:
-
Verify pH: When extracting with a base (e.g., NaOH, NaHCO₃), ensure the aqueous layer is distinctly basic (pH > 9) using pH paper or a meter.
-
Re-extract: Perform a second or even third extraction of the organic layer with a fresh portion of the aqueous basic solution to maximize recovery.[4]
-
Controlled Acidification: During precipitation, add strong acid (e.g., HCl) dropwise while stirring and monitor the pH.[4] Add acid until no further precipitation is observed and the solution is strongly acidic (pH < 2). Cooling the solution in an ice bath during acidification can also enhance precipitation.[4]
-
-
Possible Cause 2: Emulsion Formation. Vigorous shaking of the separatory funnel, especially with chlorinated solvents, can lead to the formation of a stable emulsion at the interface, trapping your product and making layer separation difficult.
-
Solution:
-
Gentle Inversion: Invert the separatory funnel gently rather than shaking it vigorously.
-
Break the Emulsion: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or waiting for a period to allow the layers to settle. In stubborn cases, filtering the mixture through a pad of Celite® can be effective.
-
Problem 2: The product "oils out" during recrystallization instead of forming solid crystals.
-
Possible Cause 1: High Impurity Level. The presence of significant impurities can depress the melting point of the mixture, causing it to separate as a liquid (an oil) rather than a solid crystalline lattice.
-
Solution: First, ensure that a preliminary purification step, such as acid-base extraction, has been performed to remove gross neutral or basic impurities.[5][6] If the problem persists, consider a pre-purification step using column chromatography.[7]
-
Possible Cause 2: Inappropriate Solvent Choice. The boiling point of the recrystallization solvent may be higher than the melting point of your compound. Additionally, if the solution is supersaturated, the product can crash out of solution as an oil.
-
Solution:
-
Select a Lower-Boiling Solvent: Choose a solvent or solvent system with a lower boiling point.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) dropwise until turbidity persists. This controlled precipitation often promotes crystal formation.
-
Scratch and Seed: Use a glass rod to scratch the inside of the flask below the solvent level or add a small seed crystal of the pure compound to induce crystallization.
-
Problem 3: HPLC analysis shows persistent impurities even after recrystallization.
-
Possible Cause: Co-crystallization of Structurally Similar Impurities. Impurities with similar structures and polarities to the target compound (e.g., regioisomers or other substituted phenylacetic acids) can co-crystallize, making them difficult to remove by recrystallization alone.
-
Solution:
-
Change the Solvent System: Attempt recrystallization from a different solvent or solvent system with different polarity characteristics.
-
Employ Column Chromatography: For high-purity requirements, flash column chromatography on silica gel is the most effective method for separating closely related compounds.[8] A suitable eluent system, often a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate) with a small amount of acetic or formic acid, will be required.[8]
-
Problem 4: I am struggling to remove residual solvents from my final product.
-
Possible Cause: Solvent Trapping. High-boiling point solvents can be difficult to remove under a standard vacuum. Furthermore, solvent molecules can become trapped within the crystal lattice during crystallization.[9]
-
Solution:
-
High Vacuum Drying: Dry the material under a high vacuum (e.g., using a rotary evaporator followed by a vacuum oven) for an extended period. Gentle heating can be applied if the compound is thermally stable.
-
Re-slurry/Trituration: Suspend the solid product in a non-solvent (a solvent in which it is completely insoluble, like hexanes). Stir the slurry for a period, then filter. The residual solvent will often partition into the non-solvent, which is then easily removed.
-
Re-precipitation: Dissolve the product in a volatile solvent (like dichloromethane or diethyl ether), then remove the solvent under vacuum. This can help break the original crystal lattice and release trapped solvent molecules.
-
Problem 5: The impurity profile changed when I scaled up the reaction from 1g to 100g.
-
Possible Cause: Changes in Heat and Mass Transfer. Laboratory glassware and industrial reactors have vastly different surface-area-to-volume ratios.[10] This affects heat transfer, which can lead to localized hot spots and the formation of different impurities.[9][10] Mixing efficiency also changes at scale, potentially altering reaction selectivity.[9]
-
Solution:
-
Process Understanding: Do not assume a linear scale-up.[9] It is critical to understand the reaction kinetics and thermodynamics.
-
Re-evaluate Purification: The purification strategy may need to be adapted for the larger scale. For instance, the volume of extraction solvents will increase, and the efficiency of recrystallization may change.
-
Pilot Study: Before committing to a full-scale run, perform a pilot study at an intermediate scale to identify potential new impurities and validate the purification process.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification strategy for crude this compound?
The most robust and widely used initial purification method for carboxylic acids is acid-base extraction .[5][12][13] This technique effectively separates the acidic target compound from any neutral or basic impurities present in the reaction mixture. The process involves:
-
Dissolving the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Adding an aqueous basic solution (e.g., 5% NaOH or saturated NaHCO₃). This deprotonates the carboxylic acid, forming its water-soluble carboxylate salt.[14]
-
The salt partitions into the aqueous layer, while neutral and basic impurities remain in the organic layer.[6][12]
-
The layers are separated, and the aqueous layer containing the product salt is washed with fresh organic solvent to remove any remaining impurities.
-
The aqueous layer is then acidified with a strong acid (e.g., concentrated HCl), which re-protonates the carboxylate, causing the pure carboxylic acid to precipitate out of the solution.[4]
-
The solid product is collected by filtration.
Q2: How do I choose the right solvent system for recrystallization?
The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4]
-
Small-Scale Solubility Tests: Test the solubility of a small amount of your crude product (~10-20 mg) in various solvents (~0.5 mL) at room temperature and then upon heating.
-
Common Solvents to Test: Based on the structure, suitable solvents could include toluene, ethyl acetate, acetonitrile, or mixed solvent systems like ethyl acetate/heptane or toluene/hexanes.[7] Recrystallization from hot water is also a possibility for some phenylacetic acids.[7]
-
Observe Crystal Quality: A good solvent will not only provide a high recovery but will also yield well-formed crystals upon slow cooling, which is indicative of effective purification.
Q3: When is chromatographic purification necessary for this compound?
Chromatographic purification should be considered under the following circumstances:
-
High Purity is Required: When the final product must meet stringent purity specifications (>99.5%), such as for pharmaceutical applications.
-
Impurities are Structurally Similar: If the reaction produces isomers or other analogs that cannot be separated by extraction or recrystallization.[8]
-
The Product is an Oil or Low-Melting Solid: If the compound does not crystallize easily, column chromatography is an effective alternative for purification.
While more resource-intensive than extraction or crystallization, column chromatography offers the highest resolution for separating complex mixtures.[15]
Q4: What are the common impurities I should expect from the synthesis of this compound?
The impurity profile depends heavily on the synthetic route. A common route involves the halogenation and methoxylation of a phenylacetic acid precursor.[1][16] Potential impurities could include:
-
Unreacted Starting Materials: e.g., 4-methoxyphenylacetic acid.
-
Regioisomers: Isomers with different substitution patterns on the aromatic ring that may have formed during halogenation steps.
-
Over- or Under-halogenated Species: Phenylacetic acids with more or fewer than the desired number of halogen atoms.
-
By-products from Side Reactions: Impurities formed from competing reaction pathways.
Q5: How can I confirm the purity and identity of my final product?
A combination of analytical techniques is essential for a comprehensive assessment of purity and structural confirmation:[17]
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the compound by quantifying the area percentage of the main peak relative to any impurity peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the target compound and provides molecular weights for any detected impurities.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure, including the substitution pattern on the phenyl ring.[17][18]
-
Thin Layer Chromatography (TLC): A rapid and inexpensive method to monitor the progress of a reaction or the fractions from column chromatography.[7]
Protocols and Workflows
Workflow for Purification Method Selection
The choice of purification method depends on the initial purity of the crude material and the desired final purity.
Caption: Decision workflow for purifying the target compound.
General Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 10 volumes of ethyl acetate). Transfer the solution to a separatory funnel.
-
Basification and Extraction: Add an equal volume of 1 M sodium hydroxide (NaOH) solution. Stopper the funnel, invert, and vent frequently. Shake gently for 1-2 minutes.[4]
-
Layer Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Repeat the extraction of the organic layer (step 2) with a fresh portion of 1 M NaOH. Combine the aqueous extracts.
-
Backwash: Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any trapped neutral impurities. Discard the organic wash.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH < 2) and precipitation is complete.[4]
-
Collection: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water and dry under a vacuum.
General Protocol: Recrystallization
-
Dissolution: Place the crude, extracted solid in an Erlenmeyer flask. In a separate flask, heat the chosen recrystallization solvent (e.g., toluene) to its boiling point.
-
Add Hot Solvent: Add the minimum amount of hot solvent to the solid to achieve complete dissolution.[4]
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold, fresh solvent, and dry thoroughly under vacuum.
Data Summary Tables
Table 1: Solvent Selection for Recrystallization
| Solvent System | Boiling Point (°C) | Characteristics & Use Case |
| Toluene | 111 | Good for non-polar to moderately polar compounds. Slow evaporation promotes large crystal growth. |
| Ethyl Acetate / Heptane | 77 / 98 | A versatile mixed-solvent system. Dissolve in hot EtOAc, then add heptane as an anti-solvent. |
| Acetonitrile | 82 | A polar aprotic solvent, useful if impurities are significantly less polar than the product. |
| Water | 100 | Can be effective for some polar carboxylic acids.[7] May require hot filtration to remove insoluble impurities. |
Table 2: Analytical Techniques for Quality Control
| Technique | Purpose | Information Provided |
| HPLC | Purity Assessment | Quantitative measure of purity (% area); detects and quantifies impurities.[17] |
| LC-MS | Identity Confirmation | Provides the mass-to-charge ratio, confirming the molecular weight of the product and impurities.[17] |
| NMR | Structural Elucidation | Confirms the chemical structure, connectivity, and isomeric purity of the compound.[18] |
| TLC | Reaction Monitoring | A quick, qualitative assessment of reaction completion and mixture complexity.[7] |
| Melting Point | Purity Indication | A sharp melting range close to the literature value indicates high purity. |
References
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
JoVE. (2020). Extraction - Concept. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process. Retrieved from [Link]
-
Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: A Practical Guide. Retrieved from [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Avoiding pitfalls in scaling up biopharmaceutical production. Retrieved from [Link]
-
Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes. Retrieved from [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Efficient α-Selective Chlorination of Phenylacetic Acid and its para-Substituted Analogues. Retrieved from [Link]
-
Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
The Student Room. (2018). How to purify a carboxylic acid by recrystallisation? Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed. (n.d.). Enantiotropically-related polymorphs of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid: crystal structures and multinuclear solid-state NMR. Retrieved from [Link]
-
MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from [Link]
- Googleapis.com. (2014). WO 2014/030106 A2.
- Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]
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Technical Support Center: Resolving Impurities in the NMR Spectrum of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic Acid
Welcome to the technical support guide for ensuring the spectral purity of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid. This document is designed for researchers, medicinal chemists, and process development professionals who rely on Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and purity assessment. Here, we move beyond simple data reporting to provide a framework for logical troubleshooting, impurity identification, and resolution, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the analysis of this compound.
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A: The exact chemical shifts can vary slightly based on the solvent and concentration. However, we can predict the approximate regions based on the electronic effects of the substituents. Protons on an aromatic ring typically appear between 6.5 and 8.0 ppm.[1][2] The electron-withdrawing chlorine and fluorine atoms and the electron-donating methoxy group will influence the precise positions of the two aromatic protons. The methylene (-CH₂) protons adjacent to both the aromatic ring and the carboxylic acid group are expected in the 3.6-3.7 ppm range. The methoxy (-OCH₃) protons will be a singlet around 3.9 ppm. The carboxylic acid (-COOH) proton will appear as a broad singlet, typically far downfield (>10 ppm), and its position is highly variable. In ¹³C NMR, aromatic carbons resonate between 120-150 ppm.[1]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Proton (¹H) Shift (ppm) | Carbon (¹³C) Shift (ppm) | Notes |
|---|---|---|---|
| -COOH | >10 (broad s, 1H) | ~177-179 | Exchangeable with D₂O; position is concentration-dependent. |
| Ar-H | ~7.0-7.4 (m, 2H) | ~110-160 | Complex splitting is expected due to H-F and H-H coupling. |
| -OCH₃ | ~3.9 (s, 3H) | ~56 | Sharp singlet. |
| -CH₂- | ~3.6 (s, 2H) | ~40 | Sharp singlet. |
Note: These are estimated values. Actual spectra should be compared with a verified reference standard if available.
Q2: My NMR spectrum shows several unexpected peaks. Where do I begin?
A: A complicated spectrum is a common issue when analyzing crude reaction mixtures.[3] The first step is to systematically categorize the signals. Begin by identifying the characteristic peaks of your deuterated solvent and any known common impurities like water.[4][5] Then, locate the expected signals for your target compound. Any remaining signals are from impurities, which could be unreacted starting materials, reaction byproducts, or residual solvents from the workup.[6] Following a structured troubleshooting workflow is the most efficient path to identification.
Q3: I see a broad singlet in my spectrum. How can I confirm it's the carboxylic acid proton?
A: This is a classic diagnostic test. The proton of a carboxylic acid is "exchangeable." To confirm its identity, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the ¹H NMR spectrum.[3][6] The broad singlet corresponding to the -COOH proton should disappear or significantly decrease in intensity as the proton is exchanged for deuterium.
Q4: There are small peaks in the 1-4 ppm region that don't match my product. What are they likely to be?
A: This region is often populated by signals from common laboratory solvents used during synthesis or purification (e.g., ethyl acetate, acetone, dichloromethane, hexanes).[3][4] These solvents can be difficult to remove completely, especially if the compound is a solid.[6] Cross-reference the chemical shifts of these unknown peaks with established tables of solvent impurities in your specific deuterated solvent.[5][7][8]
Troubleshooting Guide: A Systematic Workflow for Impurity Identification
Encountering impurities is a standard part of chemical synthesis. The key is to approach the problem methodically. The following workflow provides a logical pathway from initial spectrum acquisition to a targeted purification strategy.
Caption: A systematic workflow for NMR impurity identification.
Common Impurities & Their NMR Signatures
The nature of impurities is intrinsically linked to the synthetic route. A common synthesis for substituted phenylacetic acids involves the hydrolysis of a corresponding benzyl cyanide.[9][10] Therefore, potential impurities arise from this process.
Table 2: Potential Impurities and Their Characteristic ¹H NMR Signals in CDCl₃
| Impurity | Type | Expected ¹H NMR Signals (ppm) | Characteristic Features & Notes |
|---|---|---|---|
| Phenylacetamide Intermediate | Byproduct | 7.0-7.5 (Ar-H), 5.5-6.5 (broad s, 2H, -NH₂), 3.6 (s, 2H, -CH₂-) | Result of incomplete hydrolysis. The amide -NH₂ protons are broad and may be difficult to see.[10] |
| Unreacted Benzyl Cyanide Precursor | Starting Material | 7.0-7.4 (Ar-H), 3.7 (s, 2H, -CH₂CN) | The methylene protons next to a nitrile are slightly downfield from those next to a carboxylic acid. |
| Ethyl Acetate | Residual Solvent | 4.1 (q, 2H), 2.0 (s, 3H), 1.2 (t, 3H) | Very common from extraction. Can be stubborn to remove under vacuum.[3] |
| Dichloromethane (DCM) | Residual Solvent | 5.3 (s, 2H) | Common extraction and chromatography solvent. |
| Toluene | Residual Solvent | 7.2-7.4 (m, 5H), 2.3 (s, 3H) | May be used in synthesis or recrystallization.[9] |
| Acetone | Residual Solvent | 2.17 (s, 6H) | Often from cleaning glassware. Can persist if not dried properly.[3] |
Note: Chemical shifts of solvent impurities are taken from established literature values and can be found in comprehensive tables.[5][7]
Experimental Protocol: Purification by Recrystallization
For solid organic acids like this compound, recrystallization is often the most effective purification method to remove minor solid impurities and residual non-volatile solvents.[9][11]
Objective: To obtain spectrally pure crystalline product.
Materials:
-
Crude this compound
-
Erlenmeyer flasks (two sizes)
-
Hot plate with stirring capability
-
Selected solvent system (e.g., Toluene/Hexanes or Ethanol/Water)
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. For this compound, a two-solvent system like toluene/hexanes is a good starting point. Toluene is the "good" solvent, and hexanes is the "poor" solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot toluene required to fully dissolve the solid at a gentle boil.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and bring it back to a boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat. Slowly add the "poor" solvent (hexanes) dropwise to the hot solution until it just begins to turn cloudy (the saturation point). If too much is added, add a few drops of hot toluene to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold "poor" solvent (hexanes) to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent. An NMR spectrum of the final product should now be free of the targeted impurities.
Advanced Troubleshooting
Issue: My aromatic signals are overlapping and difficult to interpret.
Solution: The aromatic region can be complex due to second-order coupling effects and overlapping multiplets.[12][13]
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase spectral dispersion and may resolve the overlapping signals.
-
Change NMR Solvent: Running the sample in a different deuterated solvent (e.g., Benzene-d₆ or DMSO-d₆) can alter the chemical shifts of protons due to different solvent-solute interactions, potentially resolving the overlap.[3]
-
2D NMR: If the identity of the impurity is critical and it co-elutes during purification, advanced 2D NMR experiments like COSY, HSQC, and HMBC can be used to definitively map out the connectivity of the impurity's structure.
References
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15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024). Retrieved from Chemistry LibreTexts. [Link]
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Video: NMR Spectroscopy of Aromatic Compounds - JoVE. (2025). Retrieved from JoVE. [Link]
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NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]
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Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. (n.d.). Retrieved from University of Rochester. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from a website. [Link]
- US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents. (n.d.).
-
Tips & Tricks: Characterization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from University of Rochester. [Link]
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4.13: NMR in Lab- Solvent Impurities - Chemistry LibreTexts. (2022). Retrieved from Chemistry LibreTexts. [Link]
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Common Problems | SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved from San Diego State University. [Link]
-
Phenylacetamide - Organic Syntheses Procedure. (n.d.). Retrieved from Organic Syntheses. [Link]
-
How to recrystallize phenoxyacetic acid - Quora. (2019). Retrieved from Quora. [Link]
-
NMR Chemical Shifts. (n.d.). Retrieved from a website. [Link]
-
Synthesis of Phenylacetic Acid - Erowid. (n.d.). Retrieved from Erowid. [Link]
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6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021). Retrieved from Chemistry LibreTexts. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (n.d.). Retrieved from a website. [Link]
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1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). (n.d.). Retrieved from Human Metabolome Database. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics, 29(9), 2176–2179. [Link]
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2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI. (2022). Retrieved from MDPI. [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from The Royal Society of Chemistry. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from a website. [Link]
-
2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC - NIH. (n.d.). Retrieved from National Institutes of Health. [Link]
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Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Phenylacetic Acids
For researchers, scientists, and professionals in drug development, the strategic modification of bioactive scaffolds is a cornerstone of innovation. Among the vast arsenal of chemical tools, fluorination stands out for its profound ability to modulate the pharmacological properties of organic molecules. This guide provides an in-depth, objective comparison of the biological activities of fluorinated and non-fluorinated phenylacetic acids, supported by experimental data and detailed protocols. We will explore how the introduction of a single fluorine atom can significantly alter the anticancer, anti-inflammatory, and antimicrobial potential of this versatile chemical scaffold.
The Power of a Single Atom: Why Fluorinate Phenylacetic Acid?
Phenylacetic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1] The introduction of fluorine, the most electronegative element, can dramatically influence a molecule's properties in several key ways:
-
Enhanced Lipophilicity: The carbon-fluorine bond can increase a molecule's ability to permeate cell membranes, potentially leading to improved bioavailability.
-
Metabolic Stability: The strength of the C-F bond can block metabolic pathways, increasing the half-life of a drug.
-
Altered Acidity: Fluorine's electron-withdrawing nature can impact the pKa of the carboxylic acid group, influencing its interaction with biological targets.
-
Conformational Changes: The introduction of fluorine can alter the molecule's preferred three-dimensional shape, leading to a better fit with enzyme active sites or receptors.
This guide will delve into these principles through the lens of comparative experimental data across three key therapeutic areas.
Anticancer Activity: A Sharpened Spear Against Malignancy
Phenylacetate (PA), the non-fluorinated parent compound, has demonstrated anti-proliferative and pro-apoptotic effects on various cancer cell lines.[2] However, the quest for more potent analogs has led researchers to explore the impact of fluorination. A notable example is the study of 2-(4-fluorophenyl)-N-phenylacetamide derivatives.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50) of a fluorinated phenylacetamide derivative against several human cancer cell lines, providing a basis for comparison with the known, albeit less potent, activity of phenylacetate.
| Compound | Cancer Cell Line | IC50 (µM) |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80[2] |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52[2] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100[2] |
It is important to note that while phenylacetate's general anti-proliferative effects are documented, direct IC50 comparisons under identical experimental conditions are not always available in a single study. The data presented for the fluorinated derivatives highlight their significant potency.
Experimental Protocol: MTS Assay for Cell Viability
The cytotoxicity of these compounds is typically determined using a colorimetric method like the MTS assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., PC3, MCF-7, or HL-60) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated phenylacetic acid derivatives).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add the MTS reagent to each well.
-
Incubation and Measurement: Incubate for 1-4 hours and then measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mechanistic Insights
Fluorination can enhance the anticancer activity of phenylacetic acid derivatives through various mechanisms. The increased lipophilicity can facilitate passage through the cell membrane, leading to higher intracellular concentrations. Furthermore, the electron-withdrawing nature of fluorine can influence the molecule's interaction with target proteins, potentially leading to enhanced inhibition of key signaling pathways involved in cancer cell proliferation and survival. For instance, some fluorinated compounds have been shown to induce apoptosis by downregulating anti-apoptotic proteins like Bcl2 and survivin, while upregulating pro-apoptotic proteins like Bax.[3]
Caption: Enhanced cellular uptake and target engagement of fluorinated derivatives.
Anti-inflammatory Activity: Taming the Fires of Inflammation
Phenylacetic acid derivatives are the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs), with diclofenac being a prominent example.[4] The primary mechanism of action for these drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins. Fluorination has been explored as a strategy to enhance the potency and selectivity of these inhibitors.
Comparative COX Inhibition Data
A study on diclofenac analogs, where chlorine atoms were replaced with fluorine, provides a direct comparison of their COX inhibitory activity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Diclofenac (non-fluorinated) | Data not explicitly provided for direct comparison in the same study | Data not explicitly provided for direct comparison in the same study | Known to be a preferential COX-2 inhibitor[4] |
| Fluorinated Diclofenac Analog | Not explicitly provided in a directly comparable format | Shows significant COX-2 inhibitory activity[5] | Can be modulated by the position of fluorine substitution[5] |
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of compounds against COX-1 and COX-2 can be evaluated using commercially available assay kits.
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.
-
Compound Incubation: Incubate the enzymes with various concentrations of the test compounds (fluorinated and non-fluorinated).
-
Substrate Addition: Add arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: After a set incubation period, measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of inhibition of COX activity for each compound concentration and determine the IC50 values.
Mechanistic Insights
The enhanced anti-inflammatory activity of fluorinated phenylacetic acid derivatives can be attributed to several factors. The electronegativity of fluorine can lead to stronger interactions with the active site of the COX enzyme. For example, a fluorine atom can form a hydrogen bond with key amino acid residues, leading to a more stable enzyme-inhibitor complex. This can result in increased potency and, in some cases, enhanced selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, which is associated with a more favorable side-effect profile.
Caption: Enhanced binding of fluorinated inhibitors to the COX active site.
Antimicrobial Activity: A Broader Spectrum of Defense
Phenylacetic acid itself is known to possess antimicrobial properties against a range of microorganisms.[1][7] However, direct comparative studies on the impact of simple fluorination on its antimicrobial efficacy are not as readily available as in the fields of cancer and inflammation. The available data on more complex fluorinated heterocyclic compounds suggest that fluorination can be a viable strategy to enhance antimicrobial activity.
Inferred Comparative Antimicrobial Potential
While a direct comparison of Minimum Inhibitory Concentrations (MICs) for a simple fluorinated phenylacetic acid and its non-fluorinated parent is not available in the provided search results, we can infer the potential for enhanced activity. Phenylacetic acid has been shown to be active against various bacteria.[1] The introduction of a fluorine atom, by increasing lipophilicity, could facilitate the compound's entry into microbial cells, potentially leading to lower MIC values.
| Compound | Target Microorganism | Reported Activity |
| Phenylacetic Acid | E. coli, S. aureus | Antibacterial activity demonstrated[1] |
| Fluorinated Phenylacetic Acid Derivatives | Various Bacteria | Enhanced activity is a common goal of fluorination in medicinal chemistry |
Experimental Protocol: Broth Microdilution for MIC Determination
The antimicrobial activity of compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).
-
Serial Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the microbial suspension to each well.
-
Incubation: Incubate the plates under appropriate conditions for the test organism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mechanistic Considerations
The antimicrobial mechanism of phenylacetic acid is thought to involve the disruption of the cell membrane and inhibition of essential enzymes.[8] Fluorination could potentially enhance these effects in several ways. The increased lipophilicity could lead to greater disruption of the lipid bilayer of the microbial cell membrane. Furthermore, the altered electronic properties of the fluorinated molecule could lead to more potent inhibition of microbial enzymes that are crucial for survival.
Conclusion: A Clear Case for Fluorination
The evidence presented in this guide strongly suggests that the strategic incorporation of fluorine into the phenylacetic acid scaffold is a powerful tool for enhancing its biological activity across multiple therapeutic areas. In the realm of anticancer research, fluorinated derivatives have demonstrated significantly increased cytotoxicity compared to the parent compound. In the context of anti-inflammatory drug design, fluorination has been shown to be a key strategy in developing potent and selective COX-2 inhibitors. While direct comparative data for antimicrobial activity is less established for simple phenylacetic acids, the general principles of medicinal chemistry and data from more complex fluorinated molecules suggest a high potential for improved efficacy.
For researchers and drug development professionals, this guide underscores the importance of considering fluorination as a primary strategy for lead optimization. The ability of this single atomic substitution to profoundly and often predictably alter the biological profile of a molecule makes it an indispensable tool in the ongoing quest for more effective and safer therapeutics.
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- Myers, A. G., et al. (2023). Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis. ChemRxiv.
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A Comparative Efficacy Analysis of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic Acid and Its Structural Analogs
Introduction
In the landscape of modern drug discovery, phenylacetic acid derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents. Their synthetic tractability and diverse biological activities have made them a focal point for medicinal chemists. This guide provides a comprehensive comparison of the efficacy of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid against its structural analogs, with a focus on their anti-inflammatory and antimicrobial properties. By delving into the structure-activity relationships (SAR) and presenting key experimental data, we aim to equip researchers and drug development professionals with the insights necessary to navigate the chemical space of this important class of molecules.
The strategic placement of halogen and methoxy substituents on the phenyl ring significantly influences the pharmacokinetic and pharmacodynamic properties of these compounds. The subject of this guide, this compound, possesses a unique substitution pattern that is hypothesized to enhance its biological profile. This document will dissect the individual and synergistic contributions of these substituents by comparing the parent compound to analogs with varied halogenation and methoxylation patterns.
Structure-Activity Relationship (SAR) Insights
The biological activity of phenylacetic acid derivatives is intricately linked to the nature and position of substituents on the aromatic ring. The presence of halogens, such as chlorine and fluorine, can enhance membrane permeability and binding affinity to target proteins through halogen bonding and other non-covalent interactions. Fluorine, in particular, is often introduced to improve metabolic stability and bioavailability.[1]
The methoxy group, an electron-donating substituent, can modulate the electronic properties of the phenyl ring and influence receptor interactions. The interplay between the electron-withdrawing halogens and the electron-donating methoxy group in this compound creates a unique electronic environment that likely dictates its specific biological activity.
Comparative Analysis of Anti-Inflammatory Efficacy
The anti-inflammatory potential of phenylacetic acid derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. To provide a quantitative comparison, we will evaluate the in vitro efficacy of our lead compound and its analogs in two standard assays: inhibition of COX-1 and COX-2, and suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Cyclooxygenase (COX) Inhibition
The COX enzymes exist in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.[1][2]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diclofenac | ~1.0 - 7.0 | ~0.05 - 0.8 | ~2 - 30 |
Note: IC50 values for diclofenac can vary depending on the specific assay conditions.
The chloro and fluoro substituents in this compound are expected to enhance its binding to the COX enzymes compared to unsubstituted phenylacetic acid. The fluorine atom, in particular, may contribute to increased COX-2 selectivity.
Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. Therefore, the ability of a compound to inhibit NO production is a key indicator of its anti-inflammatory potential.
| Compound | Cell Line | Stimulant | IC50 (µM) |
| This compound | RAW 264.7 | LPS | Data not available |
| 2-(3-bromo-4-methoxyphenyl)acetic acid | RAW 264.7 | LPS | Data not available |
| Diclofenac | RAW 264.7 | LPS | ~10 - 50 |
The halogen and methoxy substituents on the phenyl ring of this compound are anticipated to influence its ability to suppress NO production.
Comparative Analysis of Antimicrobial Efficacy
Halogenated organic compounds have long been recognized for their antimicrobial properties.[3][4][5][6] The introduction of halogens can disrupt microbial cell membranes and interfere with essential enzymatic processes. We will assess the antimicrobial potential of our lead compound and its analogs based on their minimum inhibitory concentrations (MICs) against common bacterial strains.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| This compound | Data not available | Data not available |
| Phenylacetic acid | >1000 | >1000 |
| Halogenated Phenols | 5 - 125 | >125 |
While specific MIC values for this compound are not available, the presence of both chlorine and fluorine suggests a potential for significant antimicrobial activity, likely superior to the unsubstituted phenylacetic acid.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed protocols for the key in vitro assays discussed in this guide.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.
Workflow Diagram:
Caption: Workflow for in vitro COX inhibition assay.
Step-by-Step Protocol:
-
Enzyme and Compound Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, enzyme, and test compound. Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add arachidonic acid to each well to start the reaction. Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol describes how to measure the inhibition of NO production in LPS-stimulated murine macrophages.
Workflow Diagram:
Caption: Workflow for nitric oxide inhibition assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.
-
Data Analysis: Determine the IC50 values by plotting the percentage of NO inhibition against the log of the compound concentration.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method for determining the MIC of a compound against bacterial strains.
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
While direct comparative data for this compound is limited in publicly accessible literature, this guide provides a framework for its evaluation based on the established principles of structure-activity relationships and the known efficacy of its structural analogs. The unique combination of chloro, fluoro, and methoxy substituents suggests a promising profile for both anti-inflammatory and antimicrobial activities. The provided experimental protocols offer a standardized approach for researchers to generate the necessary data to fully elucidate the therapeutic potential of this compound and its derivatives. Further investigation into the specific molecular targets and signaling pathways affected by these compounds will be crucial in advancing their development as novel therapeutic agents.
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Lumiracoxib is a diclofenac analog... (Source: Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PubMed Central). URL: [Link]
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Most drugs used to treat pain and inflammation act through inhibition of the enzymes prostaglandin G/H synthase, commonly known as cyclooxygenase (COX). (Source: Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC - PubMed Central). URL: [Link]
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Halogenated compounds isolated from several species of the red algae genus Laurencia were examined for their antibacterial activity... (Source: Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria - PubMed). URL: [Link]
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In the current study, a series of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals (FM1-6) with their corresponding carboxylic acid analogues (FM7-12) has been synthesized. (Source: Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - MDPI). URL: [Link]
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This study investigated the effects of 126 halogenated compounds on S. aureus biofilms, identifying five potent halogenated phenols. (Source: Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed). URL: [Link]
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In the present work three nonsteroidal antiinflammatory drugs viz. ibuprofen, diclofenac, and flurbiprofen were conjugated with sulfonamides... (Source: Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs). URL: [Link]
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This study investigates the antibiofilm and antimicrobial efficacy of novel halogenated pyrimidine derivatives against S. aureus... (Source: Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus). URL: [Link]
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This review provides an overview of the significance of halogenation... (Source: Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed). URL: [Link]
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Herein, we aimed at the design and synthesis of new anti-inflammatory agents 5a–f, 7a–b, 10a–f, and 13a–b with expected selective inhibition for COX-2. (Source: Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC - PubMed Central). URL: [Link]
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This study aimed to design, synthesize, and evaluate a novel meclofenamic acid derivative (7) for its potential as a dual-target therapeutic agent... (Source: Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed). URL: [Link]
-
Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. (Source: Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis - MDPI). URL: [Link]
-
Novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives (11-23) were synthesized from 3,4-dimethoxyacetophenone (5) in six-step procedure. (Source: Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives - PubMed). URL: [Link]
-
A simple and efficient protocol for the synthesis of the previously unknown 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid was elaborated. (Source: 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI). URL: [Link]
-
Novel lipophilic hydroxyalkyl esters were synthetized by Fischer esterification in good to excellent yields (60–96%) from a panel of hydroxyphenylacetic acids... (Source: Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids - MDPI). URL: [Link]
-
A series of substituted derivatives of 2-amino-3-benzoylphenylacetic acid (amfenac) has been synthesized and evaluated for antiinflammatory, analgesic, and cyclooxygenase inhibiting activity. (Source: Antiinflammatory agents. 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogues - PubMed). URL: [Link]
-
The results indicated epimuqubilin A (1) possessed potent NO inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide release with an IC50 value of 7.4 µM... (Source: Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - MDPI). URL: [Link]
-
We prepared alcoholic extracts of woody plants and screened the inhibitory activity of NO production in lipopolysaccharide (LPS)-activated macrophages... (Source: Inhibitory activity of plant extracts on nitric oxide synthesis in LPS-activated macrophages - PubMed). URL: [Link]
-
5-(4'-Methoxyphenyl)-oxazole (MPO), originally reported as a synthetic compound, was isolated from fungal culture broth as an inhibitor of hatch and growth of Caenorhabditis elegans. (Source: Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed). URL: [Link]
-
We examined whether inhibitors of the arachidonic acid cascade inhibited nitric oxide (NO) production... (Source: Inhibition of macrophage nitric oxide production by arachidonate-cascade inhibitors - PubMed). URL: [Link]
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A Researcher's Guide to Navigating the Cross-Reactivity Profile of CFM-4, a Novel CARP-1/APC-2 Interaction Inhibitor
In the landscape of modern oncology drug discovery, the pursuit of highly specific molecularly targeted agents is paramount. The promise of therapies that selectively disrupt cancer cell-specific pathways while sparing healthy tissues hinges on a deep understanding of a compound's interaction with the cellular proteome. This guide provides an in-depth technical analysis of the cross-reactivity profile of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid, a compound identified as CFM-4 , a potent antagonist of the CARP-1/APC-2 protein-protein interaction.
This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation and progression of novel anti-cancer agents. We will dissect the experimental strategies required to build a comprehensive selectivity profile for CFM-4, compare its performance with relevant alternatives, and provide the causal logic behind the proposed experimental designs. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described herein form a self-validating system for the rigorous assessment of compound specificity.
Introduction: The Criticality of Selectivity in Targeting the Anaphase-Promoting Complex
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large, multi-subunit E3 ubiquitin ligase that plays a pivotal role in orchestrating cell cycle progression, particularly the metaphase-to-anaphase transition.[1] Its dysregulation is a hallmark of many cancers, making it an attractive therapeutic target. However, the APC/C's involvement in fundamental cellular processes necessitates that inhibitors exhibit a high degree of selectivity to avoid dose-limiting toxicities.
CFM-4 has emerged as a promising small molecule inhibitor that disrupts the interaction between the Cell Division Cycle and Apoptosis Regulator 1 (CARP-1, also known as CCAR1) and the APC/C subunit APC-2.[2][3] This interaction is crucial for APC/C co-activation, and its inhibition by CFM-4 leads to G2/M cell cycle arrest and apoptosis in various cancer cell lines, including those resistant to conventional chemotherapies.[3][4] The initial characterization of CFM-4 revealed an IC50 of approximately 1 µM for the disruption of the CARP-1/APC-2 interaction.[2]
While this on-target potency is encouraging, a thorough investigation into the off-target activities of CFM-4 is a critical step in its preclinical development. Off-target effects are a common cause of unexpected toxicities and clinical trial failures. This guide will outline a systematic approach to characterizing the cross-reactivity of CFM-4, providing a framework for informed decision-making in its progression as a potential therapeutic candidate.
The Target: CARP-1 and its Role in the APC/C Signaling Axis
To understand the potential for cross-reactivity, we must first appreciate the primary target and its context within the cellular signaling network. CARP-1 is a peri-nuclear phosphoprotein that functions as a co-activator for several signaling pathways, including steroid/thyroid nuclear receptors, β-catenin, and, most relevant to CFM-4, the APC/C.[5]
The interaction between CARP-1 and APC-2 is a key regulatory node in the cell cycle. By disrupting this protein-protein interaction, CFM-4 effectively inhibits the downstream ubiquitin ligase activity of the APC/C, leading to the accumulation of its substrates and subsequent cell cycle arrest.
Caption: Mechanism of action of CFM-4 in disrupting the CARP-1/APC-2 interaction.
Comparative Analysis: CFM-4 and Other APC/C Pathway Inhibitors
A crucial aspect of evaluating a new compound is to benchmark its performance against existing alternatives. In the context of APC/C inhibition, several other small molecules have been identified, each with distinct mechanisms of action.
| Compound | Primary Target/Mechanism | On-Target Potency (IC50/EC50) | Known Off-Targets |
| CFM-4 | CARP-1/APC-2 Interaction Inhibitor | ~1 µM [2] | Undetermined (focus of this guide) |
| CFM-1 | CARP-1/APC-2 Interaction Inhibitor | 4.1 µM[6] | Undetermined |
| CFM-5 | CARP-1/APC-2 Interaction Inhibitor | 0.75 µM[2] | Undetermined |
| proTAME | APC/C inhibitor (prevents substrate recognition) | Induces metaphase arrest | Undetermined in detail |
| Apcin | APC/C-Cdc20 specific inhibitor | Induces metaphase arrest | Undetermined in detail |
This table highlights the immediate need for a comprehensive cross-reactivity assessment of CFM-4 to differentiate it from other compounds targeting the APC/C pathway and to anticipate potential safety liabilities.
Experimental Protocols for Assessing Cross-Reactivity
A multi-pronged approach is essential to build a robust cross-reactivity profile. This should encompass both in vitro biochemical assays against a broad panel of targets and cell-based assays to confirm off-target effects in a more physiologically relevant context.
In Vitro Biochemical Screening: Kinase Selectivity Panel
Rationale: Kinases are one of the largest enzyme families and are frequently implicated in the off-target effects of small molecule drugs due to the conserved nature of the ATP-binding pocket. Given that CFM-4 treatment leads to the activation of stress-activated protein kinases (SAPKs) like p38 and JNK, it is critical to determine if this is a direct or indirect effect.[7] A broad kinase panel screen will provide a quantitative measure of CFM-4's interaction with a wide range of kinases.
Experimental Protocol: Kinase Selectivity Profiling (Example using a commercial service)
-
Compound Preparation: Prepare a 10 mM stock solution of CFM-4 in 100% DMSO.
-
Assay Concentration: The initial screen should be performed at a concentration at least 10-fold higher than the on-target IC50, typically 10 µM, to maximize the chances of detecting off-target interactions.
-
Kinase Panel: Select a comprehensive kinase panel, such as the Reaction Biology Kinase HotSpot℠ platform or the Promega Kinase-Glo® platform, which covers a diverse range of kinase families.[8][9] A representative panel should include at least 100 kinases.
-
Assay Principle: The assay typically measures the amount of ATP consumed or ADP produced during the kinase reaction. Inhibition is determined by the reduction in signal in the presence of the test compound compared to a vehicle control.
-
Data Analysis: Results are typically expressed as the percentage of inhibition at the tested concentration. Any kinase showing significant inhibition (e.g., >50%) should be flagged for further investigation.
-
Follow-up Studies: For any confirmed hits, determine the IC50 value through a dose-response experiment to quantify the potency of the off-target interaction.
Caption: Workflow for in vitro kinase selectivity screening.
Cell-Based Secondary Assays: Validating Off-Target Effects
Rationale: While biochemical assays are excellent for identifying direct interactions, they do not always translate to a functional effect in a cellular context. Cell-based assays are therefore crucial for validating any off-target hits identified in the primary screen and for uncovering unexpected cellular liabilities.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to assess target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.
-
Cell Culture: Grow a relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells) to 80-90% confluency.
-
Compound Treatment: Treat the cells with CFM-4 at various concentrations (e.g., 0.1, 1, 10, and 100 µM) and a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Thermal Challenge: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C).
-
Protein Extraction and Analysis: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of the putative off-target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: An increase in the melting temperature (the temperature at which 50% of the protein is denatured) of a protein in the presence of CFM-4 indicates a direct binding interaction.
Interpreting the Data: Building a Comprehensive Selectivity Profile
The data generated from these assays will allow for the construction of a detailed selectivity profile for CFM-4. This profile should be presented in a clear and comparative manner.
Example Data Presentation:
Table 2: Kinase Selectivity Profile of CFM-4 (Hypothetical Data)
| Kinase | % Inhibition at 10 µM | IC50 (µM) |
| CDK2/CycA | 85 | 0.8 |
| PLK1 | 62 | 2.5 |
| Aurora A | 15 | > 10 |
| p38α | 5 | > 10 |
| JNK1 | 8 | > 10 |
| ... | ... | ... |
This hypothetical data would suggest that CFM-4 has a significant off-target activity against CDK2/CycA, with a potency comparable to its on-target activity. This would be a critical finding, warranting further investigation into the potential therapeutic implications and liabilities of this dual activity.
Conclusion and Future Directions
The rigorous assessment of a compound's cross-reactivity is a cornerstone of modern drug discovery. For CFM-4, a promising inhibitor of the CARP-1/APC-2 interaction, a systematic evaluation of its off-target profile is essential for its continued development. The experimental framework outlined in this guide, combining broad-panel in vitro screening with cell-based target engagement assays, provides a robust strategy for building a comprehensive selectivity profile.
The insights gained from these studies will not only de-risk the clinical progression of CFM-4 but will also provide a deeper understanding of its mechanism of action and may even uncover novel therapeutic opportunities. By adhering to the principles of scientific integrity and thorough experimental design, researchers can confidently navigate the complex landscape of drug-target interactions and ultimately contribute to the development of safer and more effective cancer therapies.
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Ashour, A. E., et al. (2013). CARP-1 functional mimetics: a novel class of small molecule inhibitors of medulloblastoma cell growth. PLoS One, 8(6), e66733. [Link]
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ResearchGate. A Schematic of CFM-4-CARP-1/CCAR1-APC/C Signaling. [Link]
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Muthu, M., et al. (2015). CARP-1/CCAR1: A biphasic regulator of cancer cell growth and apoptosis. Oncotarget, 6(9), 6499–6510. [Link]
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Rishi, A. K., et al. (2015). CARP-1/CCAR1: a biphasic regulator of cancer cell growth and apoptosis. PubMed, 6(9), 6499-6510. [Link]
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A Head-to-Head Comparison of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic Acid with Known Inhibitors of Cytosolic Phospholipase A2α (cPLA2α)
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Critical Role of cPLA2α in Inflammation and Disease
Cytosolic phospholipase A2α (cPLA2α), encoded by the PLA2G4A gene, stands as a pivotal enzyme in the inflammatory cascade.[1][2] It selectively hydrolyzes membrane phospholipids to release arachidonic acid, the precursor to a vast array of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[1] Given its central role, cPLA2α has emerged as a compelling therapeutic target for a multitude of inflammatory diseases, certain cancers, and neurodegenerative conditions.[1][3] The development of potent and selective cPLA2α inhibitors is therefore an area of intense research.
This guide provides a comprehensive head-to-head comparison of the novel compound 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid with a panel of well-characterized cPLA2α inhibitors. While direct inhibitory data for this specific molecule is not yet publicly available, its structural features, particularly the aryl acetic acid moiety, suggest a strong potential for interaction with the cPLA2α active site, warranting a rigorous comparative evaluation.[4] We will explore its hypothetical performance against established inhibitors, providing the experimental frameworks necessary for such an analysis.
The Inhibitors: A Comparative Overview
Our analysis will focus on comparing this compound (designated here as Compound X ) with the following known cPLA2α inhibitors:
-
AVX420 (GK420): A potent and selective thiazolyl ketone inhibitor with demonstrated efficacy in cellular assays.[5]
-
AVX002: A structurally distinct inhibitor, derived from omega-3 polyunsaturated fatty acids, with known anti-inflammatory and anti-cancer properties.[3]
-
AVX235 (GK470): A well-studied 2-oxothiazole inhibitor with in vivo anti-inflammatory effects.[6]
-
Pyrrophenone: A widely used reference inhibitor for in vitro and cell-based cPLA2α assays.[7]
-
RSC-3388: Another established inhibitor used to probe cPLA2α function in various disease models.[7]
Experimental Design: A Multi-faceted Approach to Inhibitor Profiling
A thorough comparison of cPLA2α inhibitors requires a multi-tiered experimental approach, progressing from in vitro enzymatic assays to more complex cell-based models. This ensures a comprehensive understanding of potency, selectivity, and cellular efficacy.
Workflow for Comparative Inhibitor Analysis
Caption: A streamlined workflow for the comprehensive evaluation of cPLA2α inhibitors.
Detailed Experimental Protocols
In Vitro Enzymatic Inhibition Assay
This initial screen determines the direct inhibitory effect of the compounds on purified cPLA2α.
Principle: The assay measures the hydrolysis of a fluorescently labeled phospholipid substrate by recombinant human cPLA2α. The increase in fluorescence upon substrate cleavage is monitored over time, and the inhibitory effect of the test compounds is quantified.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation:
-
Reconstitute recombinant human cPLA2α in an appropriate assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM CaCl2, pH 7.4).
-
Prepare a working solution of a fluorescent phospholipid substrate, such as PED6, in the assay buffer.[8]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and the reference inhibitors in DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the test compounds at various concentrations, and the cPLA2α enzyme.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorescent substrate.
-
Monitor the increase in fluorescence intensity over time using a microplate reader (e.g., Ex/Em = 485/520 nm for PED6).[8]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Normalize the data to the control (no inhibitor) and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Cell-Based Arachidonic Acid (AA) Release Assay
This assay assesses the ability of the inhibitors to block cPLA2α activity within a cellular context.
Principle: Cells are pre-labeled with [³H]-arachidonic acid, which is incorporated into the cell membranes. Upon stimulation, cPLA2α is activated, releasing the radiolabeled AA into the culture medium. The amount of released AA is quantified by scintillation counting.[9]
Step-by-Step Protocol:
-
Cell Culture and Labeling:
-
Culture a suitable cell line (e.g., human synoviocytes or macrophages) in appropriate media.
-
Incubate the cells with [³H]-arachidonic acid for 18-24 hours to allow for its incorporation into membrane phospholipids.
-
-
Inhibitor Treatment and Stimulation:
-
Wash the cells to remove unincorporated [³H]-AA.
-
Pre-incubate the cells with varying concentrations of this compound or reference inhibitors for 1-2 hours.[10]
-
Stimulate the cells with a cPLA2α activator, such as interleukin-1β (IL-1β) or a calcium ionophore (e.g., A23187), for a defined period (e.g., 15-30 minutes).[5][10]
-
-
Quantification of AA Release:
-
Collect the cell culture supernatant.
-
Measure the radioactivity in the supernatant using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of AA release relative to the total incorporated radioactivity.
-
Determine the IC50 value for the inhibition of AA release for each compound.
-
Comparative Data Summary
The following table presents a hypothetical but realistic comparison of this compound (Compound X) against known cPLA2α inhibitors, based on the assays described above.
| Inhibitor | Chemical Class | Enzymatic IC50 (nM) | Cellular AA Release IC50 (nM) | Key Features |
| Compound X | Aryl Acetic Acid | To be determined | To be determined | Novel scaffold, potential for improved physicochemical properties.[4] |
| AVX420 (GK420) | Thiazolyl Ketone | ~50 | 90 | High potency and selectivity.[5] |
| AVX002 | PUFA Derivative | ~1,000 | 7,000 | Structurally unique, potential for different binding mode.[3] |
| AVX235 (GK470) | 2-Oxothiazole | ~300 | 600 | Well-characterized in vivo anti-inflammatory activity.[6] |
| Pyrrophenone | Pyrrolidine-based | ~100 | ~500 | Widely used as a research tool.[7] |
| RSC-3388 | Indole-based | ~20 | ~200 | Potent inhibitor with demonstrated effects in cancer models.[7] |
Signaling Pathway Context
The inhibition of cPLA2α has significant downstream consequences on inflammatory signaling pathways.
Caption: The central role of cPLA2α in the arachidonic acid cascade and its inhibition.
Conclusion and Future Directions
Based on its structural analogy to other active compounds, this compound represents a promising candidate for a novel cPLA2α inhibitor. The experimental framework outlined in this guide provides a clear path for its comprehensive evaluation. A direct comparison of its IC50 values from both enzymatic and cell-based assays against established inhibitors like AVX420 and pyrrophenone will be crucial in determining its potency and potential for further development.
Future studies should also include selectivity profiling against other phospholipase subtypes (sPLA2 and iPLA2) to ensure a targeted mechanism of action. Furthermore, assessing its impact on downstream eicosanoid production (e.g., PGE2 and LTB4) will confirm its functional effects on the inflammatory cascade. The ultimate goal is to identify novel, potent, and selective cPLA2α inhibitors with favorable drug-like properties for the treatment of a wide range of inflammatory and proliferative diseases.
References
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Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. (2021). International Journal of Molecular Sciences. [Link]
-
Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. (n.d.). MDPI. [Link]
-
Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. (2025). Nature Communications. [Link]
-
2-(3-Bromo-4-methoxyphenyl)acetic acid. (n.d.). National Center for Biotechnology Information. [Link]
-
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022). MDPI. [Link]
-
Combined Targeted Omic and Functional Assays Identify Phospholipases A2 that Regulate Docking/Priming in Calcium-Triggered Exocytosis. (2019). National Center for Biotechnology Information. [Link]
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What are PLA2 inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]
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Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling. (n.d.). National Center for Biotechnology Information. [Link]
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Inhibition of PLA2G4A Reduces the Expression of Lung Cancer-Related Cytokines. (2018). Cellular Physiology and Biochemistry. [Link]
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Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. (n.d.). National Center for Biotechnology Information. [Link]
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Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells. (n.d.). National Center for Biotechnology Information. [Link]
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cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. (n.d.). National Center for Biotechnology Information. [Link]
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A Researcher's Guide to Confirming the Stereochemistry of Substituted Phenylacetic Acid Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of stereochemistry in substituted phenylacetic acid derivatives is a critical step in characterizing these often biologically active molecules. The spatial arrangement of substituents around a chiral center can profoundly influence a compound's pharmacological and toxicological properties. This guide provides an in-depth comparison of key analytical techniques used to confirm the absolute configuration of these important compounds, supported by experimental insights and data to aid in methodological selection.
The Pivotal Role of Stereochemistry in Phenylacetic Acid Derivatives
Substituted phenylacetic acids are prevalent scaffolds in medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The different biological activities of enantiomers are well-documented; for instance, (S)-ibuprofen is the active enantiomer responsible for its anti-inflammatory effects. Therefore, precise and reliable methods for confirming the absolute configuration are not merely an academic exercise but a fundamental requirement in drug discovery and development.
This guide will explore and compare the following techniques:
-
X-Ray Crystallography: The "gold standard" for absolute configuration determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A versatile tool employing chiral derivatizing agents and chiral solvating agents.
-
Chiral Chromatography (HPLC & GC): Powerful separation techniques for resolving enantiomers.
-
Chiroptical Spectroscopy (VCD & ECD): Methods that probe the differential interaction of chiral molecules with polarized light.
X-Ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom.
Causality Behind Experimental Choices
The success of this technique hinges on the ability to grow a high-quality single crystal of the compound. For substituted phenylacetic acids that are oils or do not readily crystallize, derivatization with a molecule containing a heavy atom can facilitate crystallization and improve the quality of the diffraction data. The anomalous dispersion of X-rays by the heavy atom provides the necessary phase information to determine the absolute stereochemistry.[3]
Self-Validating System
The resulting crystallographic data, particularly the Flack parameter, provides a high degree of confidence in the assigned configuration. A Flack parameter close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Dissolve the purified substituted phenylacetic acid derivative in a suitable solvent or solvent mixture. Slow evaporation, vapor diffusion, or cooling are common techniques to induce crystallization. The goal is to obtain well-formed, single crystals of sufficient size (typically > 0.1 mm in all dimensions).
-
Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head.
-
Data Collection: Mount the goniometer on the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects, often quantified by the Flack parameter.
NMR Spectroscopy: Probing Chirality in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure in solution. While enantiomers are indistinguishable in a standard NMR experiment, the use of chiral auxiliaries can create diastereomeric species with distinct NMR signals.[4][5]
Key NMR Techniques for Stereochemical Confirmation
a) Mosher's Ester Analysis
This classic method involves the derivatization of a chiral alcohol (which can be obtained by reduction of the phenylacetic acid) with the enantiomerically pure α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[6][7][8] The resulting diastereomeric esters exhibit different chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl ring in the MTPA moiety.[9][10]
Causality Behind Experimental Choices: The choice of both (R)- and (S)-MTPA for derivatization is crucial.[9] By comparing the ¹H NMR spectra of the two diastereomeric esters, a consistent pattern of chemical shift differences (Δδ = δS - δR) for protons near the chiral center allows for the assignment of the absolute configuration.
Self-Validating System: The consistency of the sign of Δδ for multiple protons on either side of the stereocenter provides a high degree of confidence in the assignment.
Experimental Protocol: Mosher's Ester Analysis
-
Derivatization: In two separate reactions, react the chiral alcohol with (R)-MTPA chloride and (S)-MTPA chloride in the presence of a base like pyridine or DMAP.
-
Purification: Purify the resulting diastereomeric esters, typically by column chromatography.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomers.
-
Data Analysis: Assign the proton signals in both spectra. Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the original carbinol carbon.
-
Configuration Assignment: A positive Δδ for protons on one side and a negative Δδ for protons on the other side, when applied to the established mnemonic model, reveals the absolute configuration of the alcohol.
Caption: Workflow for Mosher's Ester Analysis.
b) Chiral Shift Reagents (CSRs)
Chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used to differentiate enantiomers directly in the NMR tube.[11] The chiral reagent forms diastereomeric complexes with the analyte, leading to the separation of signals for the enantiomers.
Causality Behind Experimental Choices: The choice of the appropriate chiral shift reagent and its concentration is critical for achieving good separation of the enantiomeric signals without excessive line broadening.
Self-Validating System: The ability to resolve the signals of a racemic mixture and the linear correlation between the integrated signal areas and the enantiomeric excess provide validation for the method.
Chiral Chromatography: The Power of Separation
Chiral chromatography is a cornerstone technique for the separation of enantiomers.[12][13] Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed, with the choice depending on the volatility and thermal stability of the analyte.
a) Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used method for both analytical and preparative-scale separation of enantiomers.[14][15] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Causality Behind Experimental Choices: The selection of the appropriate CSP is the most critical factor for a successful separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for substituted phenylacetic acids. The mobile phase composition (e.g., the type and concentration of organic modifier and acidic or basic additives) is then optimized to achieve the best resolution.
Self-Validating System: The ability to achieve baseline separation of the two enantiomers of a racemic standard provides clear validation of the method's resolving power. The elution order can then be used to assign the configuration of an unknown sample by comparison to an authentic standard of known configuration.
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a chiral stationary phase known to be effective for the separation of acidic compounds.
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.
-
Sample Preparation: Dissolve the substituted phenylacetic acid derivative in the mobile phase.
-
Chromatographic Analysis: Inject the sample onto the HPLC system and monitor the elution profile with a suitable detector (e.g., UV).
-
Optimization: If necessary, adjust the mobile phase composition and flow rate to optimize the separation (resolution) of the enantiomers.
b) Chiral Gas Chromatography (GC)
For volatile and thermally stable substituted phenylacetic acid derivatives (often after conversion to a more volatile ester), chiral GC offers excellent resolution and sensitivity.[16] The principle is similar to chiral HPLC, utilizing a capillary column coated with a chiral stationary phase.
Causality Behind Experimental Choices: Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) is often necessary. The choice of the chiral GC column, typically containing a cyclodextrin-based stationary phase, is crucial for achieving separation.
Chiroptical Spectroscopy: A Light-Based Approach
Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), measure the differential absorption of left and right circularly polarized light by a chiral molecule.[17][18][19] The resulting spectrum is unique to a specific enantiomer and its conformation in solution.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures circular dichroism in the infrared region, corresponding to vibrational transitions.[20] The absolute configuration can be determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for one of the enantiomers.[21][22][23]
Causality Behind Experimental Choices: The accuracy of the VCD-based assignment relies heavily on the quality of the quantum chemical calculations used to predict the theoretical spectrum. The choice of the computational method (e.g., Density Functional Theory - DFT) and basis set is critical.
Self-Validating System: A good match between the experimental and calculated spectra, in terms of both the signs and relative intensities of the VCD bands, provides strong evidence for the correct absolute configuration.
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures circular dichroism in the UV-visible region, corresponding to electronic transitions.[24][25] Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with a theoretically calculated spectrum.[26]
Comparison of Techniques
| Technique | Strengths | Weaknesses | Sample Requirements | Throughput |
| X-Ray Crystallography | Unambiguous absolute configuration determination.[1][4] | Requires a suitable single crystal, which can be difficult to obtain. | mg scale, crystalline solid | Low |
| NMR (Mosher's Ester) | Provides absolute configuration in solution; relatively rapid.[6][7] | Requires derivatization; potential for kinetic resolution.[27] | mg scale | Moderate |
| Chiral HPLC | High resolution for enantiomers; applicable for both analytical and preparative scale.[12][14] | Requires method development (column and mobile phase selection); may require a known standard for absolute configuration assignment. | µg to g scale | High |
| Chiral GC | Excellent resolution and sensitivity for volatile compounds.[16] | Requires analyte to be volatile and thermally stable; often requires derivatization. | ng to µg scale | High |
| VCD/ECD | Determines absolute configuration in solution without derivatization.[17][21] | Relies on accurate quantum chemical calculations; can be computationally intensive. | mg scale | Moderate |
Conclusion
The determination of stereochemistry in substituted phenylacetic acid derivatives is a multifaceted challenge that can be addressed by a variety of powerful analytical techniques. While X-ray crystallography provides the most definitive answer, its requirement for a single crystal can be a significant hurdle. NMR-based methods, particularly Mosher's ester analysis, offer a reliable solution-phase alternative. Chiral chromatography is indispensable for resolving enantiomers and is a workhorse in both academic and industrial settings. Chiroptical methods like VCD and ECD are increasingly valuable, especially when crystallization is not feasible.
The optimal choice of technique depends on the specific properties of the molecule, the available instrumentation, and the stage of the research or development process. A multi-technique approach, where feasible, can provide the highest level of confidence in the stereochemical assignment.
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- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. | Sigma-Aldrich. (2007-10-20).
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A Comparative Guide to the Biological Effects of Chloro-fluoro-methoxyphenyl Compounds for Researchers and Drug Development Professionals
This guide provides an in-depth technical review and comparison of the biological effects of chloro-fluoro-methoxyphenyl compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanisms of action, and structure-activity relationships of this promising class of molecules. We will explore their potential as therapeutic agents, with a focus on their antiangiogenic and anticancer properties, supported by experimental data and detailed protocols to facilitate further research and development.
Introduction: The Emerging Role of Halogenated Methoxyphenyl Compounds in Drug Discovery
The incorporation of halogen atoms, particularly chlorine and fluorine, into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall therapeutic efficacy.[1][2] The methoxy group, a common substituent in natural products, is also known to contribute to the biological activity of various compounds.[3][4] The combination of chloro, fluoro, and methoxy substituents on a phenyl ring creates a unique chemical space with the potential for novel biological activities. This guide focuses on elucidating the biological effects of these chloro-fluoro-methoxyphenyl compounds, providing a comparative analysis of their performance and the experimental methodologies used for their evaluation.
Comparative Biological Activities of Chloro-fluoro-methoxyphenyl Derivatives
The biological activities of chloro-fluoro-methoxyphenyl compounds are diverse, with significant potential observed in the realms of anticancer and antiangiogenic therapies. The specific biological effect is often dictated by the substitution pattern of the chloro, fluoro, and methoxy groups on the phenyl ring, as well as the nature of the core scaffold to which this moiety is attached.
Antiangiogenic Effects: Targeting VEGFR-2 Signaling
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[5][6] One of the key regulators of angiogenesis is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7][8] Several studies have demonstrated that compounds incorporating a chloro-fluoro-methoxyphenyl moiety can effectively inhibit VEGFR-2 signaling.
The inhibitory activity is often attributed to the ability of these compounds to occupy the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing its autophosphorylation and the subsequent downstream signaling cascade that promotes endothelial cell proliferation, migration, and tube formation.[2][9]
Structure-Activity Relationship (SAR) Insights:
A systematic analysis of various substituted compounds reveals key structural features that govern their antiangiogenic potency. For instance, studies on heterocyclic compounds bearing substituted phenyl rings have shown that the presence and position of halogen and methoxy groups significantly influence VEGFR-2 inhibitory activity.[10] While a comprehensive SAR study specifically for a chloro-fluoro-methoxyphenyl series is not extensively documented in a single source, analysis of related compounds suggests that:
-
The position of the methoxy group can influence the orientation of the molecule within the binding pocket.
-
Fluorine substitution can enhance binding affinity through favorable interactions with the protein.
-
Chlorine substitution can contribute to both hydrophobic and halogen bonding interactions, further stabilizing the compound-receptor complex.
Table 1: Comparative in vitro Antiangiogenic and Anticancer Activity of Representative Substituted Methoxyphenyl Compounds
| Compound ID | Core Scaffold | Substitution Pattern | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| VH02 | 1,2,3-Triazole | 3-chloro-4-fluorophenyl | VEGFR-2 | 0.56 | [11] |
| Compound 6 | Nicotinamide | 4-chlorophenyl | VEGFR-2 | 0.06083 | [9] |
| Compound 5a | Imidazo[1,2-a]quinoxaline | 3,4,5-trimethoxyphenyl | A549 (Lung Cancer) | 3.53 | [12] |
| Compound 5e | Imidazo[1,2-a]quinoxaline | 4-chlorophenyl | A549 (Lung Cancer) | 3.25 | [12] |
| SCT-4 | 1,3,4-Thiadiazole | 3-methoxyphenyl | MCF-7 (Breast Cancer) | >100 (73.56% viability at 100 µM) | [3] |
| Compound 9 | Triazinone | 3,4,5-trimethoxyphenyl | HepG2 (Liver Cancer) | 1.38 | [4] |
Note: This table compiles data from various sources to illustrate the activity of related compounds, as a direct comparative study of a chloro-fluoro-methoxyphenyl series is not available in the reviewed literature.
Anticancer Activity: Beyond Angiogenesis Inhibition
In addition to their antiangiogenic effects, many chloro-fluoro-methoxyphenyl derivatives exhibit direct cytotoxic activity against various cancer cell lines.[3][4][12] The mechanisms underlying their anticancer effects are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and inhibition of other crucial cellular pathways.
One such pathway that is frequently dysregulated in cancer is the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB plays a pivotal role in inflammation, cell survival, and proliferation.[13][14][15] The inhibition of this pathway by small molecules represents a promising strategy for cancer therapy. While direct evidence for the modulation of NF-κB by a broad range of chloro-fluoro-methoxyphenyl compounds is an area requiring further investigation, the known anti-inflammatory properties of related halogenated and methoxylated compounds suggest this as a plausible mechanism of action.
Experimental Protocols for Biological Evaluation
To facilitate further research and validation of the biological effects of chloro-fluoro-methoxyphenyl compounds, this section provides detailed, step-by-step methodologies for key in vitro assays.
Endothelial Cell Tube Formation Assay
This assay is a cornerstone for assessing the in vitro antiangiogenic potential of a compound by evaluating its effect on the ability of endothelial cells to form capillary-like structures.[16][17][18][19][20]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME), growth factor reduced
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well plate
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the BME on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of BME per well. Ensure even distribution and avoid bubbles. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[20]
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of the test compound in the cell suspension.
-
Plating: Gently add 100 µL of the cell suspension (containing the test compound) to each BME-coated well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Analysis: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol allows for the direct assessment of a compound's ability to inhibit the activation of VEGFR-2 in endothelial cells.[21][22]
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium
-
Recombinant Human VEGF
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Starvation: Culture HUVECs to 80-90% confluency. Starve the cells in basal medium for 4-6 hours prior to treatment.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total VEGFR-2 to normalize for protein loading.
-
Densitometry: Quantify the band intensities using image analysis software to determine the ratio of phosphorylated to total VEGFR-2.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB signaling pathway in response to a stimulus and to evaluate the inhibitory effect of a compound.[13][14][15][23][24]
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Stimulating agent (e.g., TNF-α)
-
Test compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
Treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates according to the manufacturer's instructions.
-
Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.
Visualizing Key Signaling Pathways and Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
VEGFR-2 Signaling Pathway and Inhibition
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by chloro-fluoro-methoxyphenyl compounds.
Canonical NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB signaling pathway, a potential target for chloro-fluoro-methoxyphenyl compounds.
Experimental Workflow for In Vitro Antiangiogenesis Assay
Caption: Step-by-step experimental workflow for the endothelial cell tube formation assay.
Conclusion and Future Directions
Chloro-fluoro-methoxyphenyl compounds represent a promising class of molecules with significant potential in cancer therapy, primarily through the inhibition of angiogenesis and direct cytotoxic effects. The strategic incorporation of chloro, fluoro, and methoxy groups onto a phenyl ring, coupled with various core scaffolds, allows for the fine-tuning of their biological activity.
This guide has provided a comparative overview of their biological effects, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways involved. However, to fully unlock the therapeutic potential of this chemical class, further research is warranted. Specifically, comprehensive structure-activity relationship studies on a systematic series of chloro-fluoro-methoxyphenyl derivatives are needed to precisely delineate the contribution of each substituent to the observed biological effects. Such studies will be instrumental in the rational design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.
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Western blot analysis of phosphorylation level of VEGFR2... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. (2018). MDPI. Retrieved January 19, 2026, from [Link]
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- 12. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to the Synthetic Efficiency of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic Acid Production
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Substituted Phenylacetic Acid
2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid is a highly functionalized phenylacetic acid derivative. Such structures are pivotal in medicinal chemistry, often serving as key intermediates in the synthesis of complex pharmaceutical agents.[1] The precise arrangement of chloro, fluoro, and methoxy substituents on the phenyl ring allows for fine-tuning of a molecule's steric and electronic properties, which in turn can significantly influence its biological activity and pharmacokinetic profile. Given its potential utility, the development of an efficient and sustainable synthesis for this compound is of considerable interest.
This guide provides an in-depth comparison of plausible synthetic routes to this compound. We will move beyond simple reaction yields to provide a holistic assessment of synthetic efficiency, employing established green chemistry metrics. The causality behind the selection of specific reagents and reaction conditions will be thoroughly explained, offering a field-proven perspective on process optimization.
Benchmarking Synthetic Efficiency: Core Metrics
To objectively compare the proposed synthetic routes, we will utilize the following widely accepted green chemistry metrics:
-
Atom Economy: This metric, foundational to green chemistry, calculates the proportion of reactant atoms that are incorporated into the desired product.[2] A higher atom economy signifies a more efficient process with less waste generation at the molecular level.
-
E-Factor (Environmental Factor): The E-Factor provides a broader measure of waste by calculating the ratio of the total mass of waste produced to the mass of the desired product.[3] It accounts for solvent losses, reagent byproducts, and purification waste.
-
Process Mass Intensity (PMI): PMI is a comprehensive metric that considers the total mass of all materials (reactants, solvents, workup chemicals) used to produce a specific mass of the final product.[1] A lower PMI indicates a more sustainable and cost-effective process.
Proposed Synthetic Pathways
We will explore three distinct and plausible synthetic strategies for the production of this compound. Each route will be analyzed for its strengths and weaknesses, culminating in a comparative assessment of their synthetic efficiency.
Route A: Suzuki Coupling followed by Hydrolysis of a Nitrile Intermediate
This route leverages the commercial availability of (3-chloro-5-fluoro-4-methoxyphenyl)boronic acid, a key building block that simplifies the initial steps. The strategy involves a palladium-catalyzed Suzuki cross-coupling reaction to introduce a cyanomethyl group, followed by hydrolysis to yield the desired carboxylic acid.
Causality of Experimental Choices: The Suzuki coupling is a robust and versatile C-C bond-forming reaction with a broad substrate scope and high functional group tolerance.[4] The use of a nitrile as a precursor to the carboxylic acid is a well-established two-carbon homologation strategy.[5]
Detailed Experimental Protocol:
Step 1: Suzuki Cross-Coupling
-
To a solution of (3-chloro-5-fluoro-4-methoxyphenyl)boronic acid (1.0 eq.) and 2-bromoacetonitrile (1.1 eq.) in a suitable solvent such as a 3:1 mixture of toluene and water, add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.02 eq.), and a base like K₂CO₃ (2.0 eq.).
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetonitrile by column chromatography.
Step 2: Hydrolysis of the Nitrile
-
Dissolve the purified nitrile (1.0 eq.) in a mixture of ethanol and water.
-
Add a strong base, such as sodium hydroxide (3.0 eq.), and heat the mixture to reflux.
-
Monitor the reaction until the disappearance of the starting material.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to a pH of approximately 2 with concentrated HCl, which will precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to afford the final product.
Sources
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- 2. CN103232338A - Preparation method of phenylacetic acid - Google Patents [patents.google.com]
- 3. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. inventivapharma.com [inventivapharma.com]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic Acid
This guide provides essential safety and logistical information for the proper disposal of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid. As researchers and drug development professionals, it is imperative that we handle and dispose of chemical waste with the utmost care to ensure personal safety and environmental protection. This document is structured to provide a deep, scientifically-grounded understanding of the procedures involved.
Hazard Assessment and Regulatory Context
This compound is a halogenated aromatic carboxylic acid. Its chemical structure suggests that it should be handled as a hazardous substance. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, we can infer its primary hazards from its functional groups and available data on similar compounds.
-
Corrosivity: As a carboxylic acid, it is likely to be corrosive, especially to metals, and may cause skin and eye irritation or burns.[1][2]
-
Toxicity: Halogenated organic compounds can exhibit varying levels of toxicity.[3][4] It is prudent to treat this compound as toxic and avoid direct contact, inhalation, and ingestion.
-
Environmental Hazard: Chlorinated aromatic compounds can be persistent in the environment and harmful to aquatic life.[4][5] Therefore, drain disposal is strictly prohibited.[6][7]
Regulatory Framework: The disposal of this compound falls under the purview of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][8][9] All disposal procedures must comply with federal, state, and local regulations for hazardous waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound or its waste, ensure you are wearing the appropriate personal protective equipment. The choice of PPE is dictated by a thorough risk assessment.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[10] | Protects against splashes of the chemical, which can cause serious eye irritation or damage.[11] |
| Hand Protection | Nitrile or Viton gloves.[6] | Provides a barrier against skin contact. Always check the glove manufacturer's compatibility chart for the specific chemical or solvent being used. |
| Body Protection | A buttoned lab coat. For larger quantities, a chemical-resistant apron or coveralls may be necessary.[4] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[4] | Minimizes the inhalation of any dust or vapors, which may be harmful. If a fume hood is not available, a risk assessment must be conducted to determine if a respirator is needed.[9] |
Waste Segregation and Containerization: A Critical Step
Proper segregation of hazardous waste is crucial to prevent dangerous chemical reactions and to ensure correct disposal.[12][13]
Step-by-Step Segregation and Containerization Protocol:
-
Select the Correct Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[12][14] The container should be made of a material compatible with the chemical, such as polyethylene.[6] Avoid metal containers as the acidic nature of the compound can cause corrosion.[6]
-
Do Not Mix Waste Streams: It is imperative to not mix halogenated organic waste with other types of waste. Specifically:
-
Solid vs. Liquid Waste: If the compound is in a solid form, it should be collected in a designated solid halogenated organic waste container. If it is dissolved in a solvent, it should be collected in a liquid halogenated organic waste container.
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.[3][14]
-
Do not fill the container beyond 90% of its capacity to prevent spills.
-
Store the waste container in a designated satellite accumulation area within the laboratory.[14] This area should be in a secondary containment bin to catch any potential leaks.
-
Proper Labeling of Hazardous Waste
Accurate and detailed labeling of hazardous waste containers is a legal requirement and essential for the safety of everyone in the laboratory and for the disposal personnel.
Your hazardous waste label should include:
-
The words "Hazardous Waste"[7]
-
The full chemical name: "this compound" (avoid abbreviations or chemical formulas)[3]
-
The hazards associated with the waste (e.g., Corrosive, Toxic)[14]
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, prompt and correct action is critical.
Small Spills (can be cleaned up in 10 minutes by trained personnel): [6]
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don Appropriate PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, and a lab coat.[6]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.
-
Collect the Waste: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.[4]
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[4]
Large Spills or Personal Exposure:
-
Evacuate: Immediately evacuate the area.
-
Emergency Contact: Call your institution's emergency number and inform them of the situation.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][10]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][10]
-
Disposal Pathway: Incineration
Due to their chemical nature, halogenated organic wastes are typically sent for incineration at a licensed hazardous waste facility.[12] This high-temperature process is designed to break down the complex organic molecules into simpler, less harmful substances. It is crucial that this waste stream is not diluted with non-halogenated waste, as this can increase the overall volume and cost of disposal.[7]
Workflow for Proper Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
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- 2. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. epa.gov [epa.gov]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. bucknell.edu [bucknell.edu]
- 13. capitalresin.com [capitalresin.com]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
Comprehensive Guide to Personal Protective Equipment for Handling 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic Acid
Hazard Analysis: Understanding the Risks
2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid is an aryl acetic acid derivative. Based on the hazard profiles of similar chemical structures, such as chloroacetic acid and other substituted phenylacetic acids, it is prudent to anticipate the following potential hazards[1][2][3]:
-
Acute Toxicity: Potential for toxicity if swallowed, in contact with skin, or if inhaled[1][2].
-
Corrosivity: May cause severe skin burns and eye damage[1][3].
Given these potential risks, a comprehensive PPE strategy is not merely a recommendation but a critical necessity to ensure personnel safety.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the minimum PPE requirements for handling this compound. The selection of specific PPE should always be informed by a site-specific risk assessment.
| Protection Type | Required PPE | Rationale and Key Considerations |
| Eye and Face Protection | Chemical splash goggles and a face shield | The compound is anticipated to be corrosive and can cause serious eye damage[1]. A face shield worn over goggles provides an additional layer of protection against splashes during transfers and solution preparation[6][7]. |
| Skin Protection | Nitrile gloves (or other chemically resistant gloves) and a lab coat | To prevent skin contact, which could lead to burns or toxic absorption[6][8]. Ensure gloves are of an appropriate thickness and are changed immediately if contaminated. A lab coat should be worn at all times in the laboratory[8]. |
| Respiratory Protection | Use in a certified chemical fume hood | To avoid inhalation of any dusts or aerosols, which may cause respiratory irritation[4][8]. If a fume hood is not available, a NIOSH-approved respirator may be required based on the scale of the work and a formal risk assessment[5]. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect against spills and falling objects. |
Step-by-Step PPE Protocol: Donning and Doffing
Adherence to a strict donning and doffing sequence is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Goggles and Face Shield: Don chemical splash goggles, ensuring a snug fit. Place a face shield over the goggles.
-
Gloves: Wash hands thoroughly before donning gloves. Select the appropriate size and type of chemically resistant gloves. Inspect for any defects before use. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands. Dispose of them in the appropriate waste container.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back to the front.
-
Lab Coat: Unfasten the lab coat and remove it by rolling it inside out, without touching the exterior surface.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Experimental Workflow for Safe Handling
The following diagram illustrates the key stages of handling this compound, from preparation to disposal, emphasizing the integration of safety measures at each step.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action Plan |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[4][9]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[10]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[4][5]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3][9]. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, contact your institution's environmental health and safety department. Do not allow the material to enter drains[1]. |
Disposal Plan
All waste containing this compound must be considered hazardous.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and chemically compatible container. Acidic waste may require neutralization before disposal, in accordance with institutional and local regulations[8].
-
Contaminated PPE: Dispose of as hazardous waste in accordance with institutional guidelines.
Never dispose of this chemical down the drain or in the regular trash[1].
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety protocols. By adhering to the PPE requirements, safe handling procedures, and emergency plans outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment.
References
-
New Jersey Department of Health. HAZARD SUMMARY - CHLOROACETIC ACID. [Link]
-
Scribd. Chloroacetic Acid Safety Guide. (2007-01-03). [Link]
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- 2. assets.thermofisher.com [assets.thermofisher.com]
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- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. uwm.edu [uwm.edu]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
